Acarbose
Description
This compound is an alpha-Glucosidase Inhibitor. The mechanism of action of this compound is as an alpha Glucosidase Inhibitor.
This compound is an alpha glucosidase inhibitor which decreases intestinal absorption of carbohydrates and is used as an adjunctive therapy in the management of type 2 diabetes. This compound has been linked to rare instances of clinically apparent acute liver injury.
This compound is a pseudotetrasaccharide and inhibitor of alpha-glucosidase and pancreatic alpha-amylase with antihyperglycemic activity. This compound binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. In addition, this compound inhibits pancreatic alpha-amylase which hydrolyzes complex starches to oligosaccharides in the small intestines.
An inhibitor of ALPHA-GLUCOSIDASES that retards the digestion and absorption of DIETARY CARBOHYDRATES in the SMALL INTESTINE.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMXHAPUFJOOSV-XGWNLRGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046034 | |
| Record name | Acarbose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Amorphous powder, White to off-white powder | |
CAS No. |
56180-94-0 | |
| Record name | Acarbose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56180-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acarbose [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056180940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acarbose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00284 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acarbose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acarbose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACARBOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T58MSI464G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acarbose | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Acarbose Mechanism of Action on Alpha-Glucosidase: A Technical Guide to Inhibition Kinetics
Abstract
Acarbose is a cornerstone therapy in the management of type 2 diabetes mellitus, primarily functioning through the potent inhibition of intestinal alpha-glucosidase enzymes. This technical guide provides an in-depth analysis of the mechanism, kinetics, and structural basis of this inhibition. This compound acts as a competitive and reversible inhibitor, binding to the active site of alpha-glucosidases with high affinity, thereby delaying the digestion and absorption of complex carbohydrates.[1][2] This action mitigates postprandial hyperglycemia, a key factor in the pathophysiology of type 2 diabetes.[2][3] This document details the kinetic parameters of this compound, including its varied reported IC50 values, and elucidates the structural interactions at the enzyme's active site. Furthermore, it provides a standardized experimental protocol for assessing alpha-glucosidase inhibition in vitro, offering a framework for researchers and drug development professionals.
Introduction
Alpha-glucosidases are a class of enzymes located in the brush border of the small intestine that are essential for the breakdown of complex carbohydrates.[3][4] These enzymes, including glucoamylase, sucrase, maltase, and isomaltase, hydrolyze oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[1][5] In the context of type 2 diabetes, the rapid enzymatic conversion of dietary carbohydrates can lead to sharp increases in blood glucose levels after meals, a condition known as postprandial hyperglycemia.
Inhibition of these enzymes presents a strategic therapeutic approach to control glycemic levels.[6] By slowing down carbohydrate digestion, the rate of glucose absorption is reduced, resulting in a more gradual and lower rise in postprandial blood glucose.[2][3] this compound, a complex oligosaccharide of microbial origin, is a widely studied and clinically utilized alpha-glucosidase inhibitor approved for the management of type 2 diabetes.[1][5]
Core Mechanism of this compound Action
The primary therapeutic effect of this compound is achieved through the competitive and reversible inhibition of membrane-bound intestinal alpha-glucosidase enzymes.[2][7] As a structural analog of oligosaccharides, this compound binds with a much higher affinity to the carbohydrate-binding sites of these enzymes than the natural substrates.[4] This high-affinity binding effectively blocks the breakdown of complex carbohydrates.[3] The inhibition is reversible, meaning the conversion of oligosaccharides is delayed rather than completely halted.[4]
In addition to its principal action on alpha-glucosidases, this compound also inhibits pancreatic alpha-amylase, an enzyme that hydrolyzes complex starches into oligosaccharides in the intestinal lumen.[1][4][8] This dual action ensures a comprehensive delay in the entire process of carbohydrate digestion. The physiological consequence is a reduction in the rate of glucose entering the bloodstream, which in turn attenuates the postprandial glycemic and insulinemic responses.[4][9]
Caption: this compound inhibits both pancreatic α-amylase and intestinal α-glucosidase.
Kinetics of Alpha-Glucosidase Inhibition
Type of Inhibition
Kinetic studies have consistently characterized this compound as a competitive inhibitor of alpha-glucosidase.[7][10] In competitive inhibition, the inhibitor molecule (this compound) and the natural substrate compete for binding to the same active site on the enzyme. The binding of this compound to the active site prevents the substrate from binding, thus inhibiting the enzymatic reaction. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged. The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate.
Caption: this compound (I) competes with the substrate (S) for the enzyme's active site.
Quantitative Kinetic Parameters
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). For this compound, a wide range of IC50 values has been reported in the scientific literature. This variability is significant and can be attributed to differing experimental conditions, such as the source of the alpha-glucosidase enzyme (e.g., from yeast, rat intestine, or human), the specific substrate used (e.g., pNPG, sucrose, maltose), substrate concentration, pH, and temperature.[11] Therefore, direct comparison of IC50 values across different studies requires careful consideration of the methodologies employed.
| Parameter | Reported Value | Enzyme Source | Notes | Citation(s) |
| IC50 | 11 nM | Not Specified | Potent inhibition noted. | [12] |
| IC50 | 5.8 µg/mL (~9.0 µM) | Not Specified | In vitro assay. | [13] |
| IC50 | 151.1 µg/mL (~234 µM) | Not Specified | Compared against plant extracts. | [14] |
| IC50 | 193.37 µg/mL (~299.5 µM) | S. cerevisiae | Used as a standard in an assay. | [15] |
| IC50 | 0.67 ± 0.06 mM (670 µM) | Not Specified | Determined with 1.25 mM PNPG. | [16] |
| IC50 | 873.34 ± 1.67 µM | Not Specified | Used as a standard drug for comparison. | [17] |
| IC50 | 1.498 mM (1498 µM) | Not Specified | Compared against fisetin. | [18] |
| Ki | 18.70 ± 4.12 mM | Tyrosinase | Note: This is for tyrosinase, not α-glucosidase, but demonstrates kinetic analysis. | [19] |
Note: Molar concentrations are approximated using the molecular weight of this compound (~645.6 g/mol ). The wide range of values (from nanomolar to millimolar) underscores the critical impact of assay conditions on kinetic results.[11][12]
Structural Basis of Inhibition
The high-affinity binding of this compound to the alpha-glucosidase active site is driven by specific molecular interactions. Molecular docking and structural studies have shown that this compound, with its tetrasaccharide-like structure, fits snugly into the enzyme's catalytic pocket.[4][20] The interaction is primarily stabilized by an extensive network of hydrogen bonds between the hydroxyl groups of this compound and the polar side chains of key amino acid residues within the active site.[21]
Notably, interactions with acidic residues, such as aspartic acid (Asp), are crucial for ligand recognition and binding.[21] For example, hydrogen bonds have been identified with residues like Asp198, Asp320, and Asp461 in certain alpha-glucosidase models.[21] These non-covalent interactions mimic the binding of a natural substrate but result in a stable, non-productive enzyme-inhibitor complex, thus preventing catalysis.
Caption: this compound forms hydrogen bonds with key residues in the active site.
Standardized Experimental Protocols
To determine the inhibitory kinetics of this compound or novel compounds, a standardized in vitro alpha-glucosidase inhibition assay is essential. The most common method is a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.
Principle
Alpha-glucosidase catalyzes the hydrolysis of the colorless substrate pNPG into glucose and p-nitrophenol. The product, p-nitrophenol, is a yellow-colored compound under alkaline conditions and its formation can be quantified by measuring the absorbance at approximately 405 nm.[15][22] The presence of an inhibitor like this compound reduces the rate of p-nitrophenol formation, and the degree of inhibition can be calculated by comparing it to a control reaction without the inhibitor.
Materials and Reagents
-
Enzyme: α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Buffer: 0.1 M Phosphate buffer (pH 6.8)
-
Inhibitor Standard: this compound
-
Stop Solution: 1 M Sodium Carbonate (Na2CO3)
-
Instrumentation: 96-well microplate reader or spectrophotometer
Assay Procedure
-
Preparation: Prepare stock solutions of the enzyme, substrate, and this compound in the phosphate buffer.
-
Pre-incubation: In a 96-well plate, add a specific volume of the enzyme solution to wells containing either the buffer (control) or varying concentrations of this compound. Incubate this mixture for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).[22][23]
-
Reaction Initiation: Add the pNPG substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.[22]
-
Reaction Termination: Stop the reaction by adding the sodium carbonate solution to each well. This raises the pH, denatures the enzyme, and develops the yellow color of the p-nitrophenol product.[22]
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[15][24]
Data Analysis
-
Percent Inhibition: Calculate the percentage of enzyme inhibition using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the reaction without inhibitor and A_sample is the absorbance with the inhibitor.[22]
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve as the concentration of inhibitor that causes 50% inhibition of the enzyme's activity.
-
Kinetic Analysis: To determine the mode of inhibition, the assay is performed with a fixed enzyme concentration, varying substrate concentrations, and a few fixed inhibitor concentrations. The data are then plotted on a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of the resulting lines indicates the type of inhibition (e.g., intersecting on the y-axis for competitive inhibition).[14]
Caption: Workflow for the pNPG-based α-glucosidase inhibition assay.
Conclusion
This compound exerts its anti-diabetic effect through a well-defined mechanism of competitive, reversible inhibition of intestinal alpha-glucosidase and pancreatic alpha-amylase. Its high affinity for the enzyme's active site effectively delays carbohydrate digestion, leading to improved glycemic control. While the fundamental kinetics are understood, the reported quantitative parameters such as IC50 values vary widely, highlighting the critical importance of standardized assay conditions for generating comparable and reproducible data. The detailed experimental protocol provided herein serves as a robust foundation for future research into alpha-glucosidase inhibitors, facilitating the discovery and characterization of new therapeutic agents for the management of type 2 diabetes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a competitive inhibitor of mammalian lysosomal acid alpha-D-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. droracle.ai [droracle.ai]
- 10. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by this compound, isothis compound, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, alpha-glucosidase inhibitor (CAS 56180-94-0) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 15. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Inhibitory effect of this compound on tyrosinase: application of molecular dynamics integrating inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro α-glucosidase inhibitory assay [protocols.io]
- 23. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
Acarbose and the Gut Microbiota: A Technical Guide to Composition, Diversity, and Functional Impact
Audience: Researchers, scientists, and drug development professionals.
Abstract: Acarbose, an α-glucosidase inhibitor used for treating type 2 diabetes (T2D), exerts its primary effect within the gastrointestinal tract.[1][2] By delaying carbohydrate digestion, it significantly increases the delivery of undigested starch to the distal gut, thereby acting as a powerful modulator of the gut microbiota's composition, diversity, and metabolic output.[3][4] This guide provides an in-depth technical overview of the effects of this compound on the gut microbiome, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. The evidence suggests that the therapeutic benefits of this compound may extend beyond glycemic control and are closely linked to its profound influence on the microbial ecosystem.[1][2]
Mechanism of Action: From Glycemic Control to Microbiome Modulation
This compound is a competitive inhibitor of α-glucosidase and pancreatic α-amylase, enzymes located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[5][6] By inhibiting these host enzymes, this compound reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels.[3][7] This primary action results in a significant portion of dietary starch reaching the large intestine.[7][8] This influx of carbohydrates serves as a substrate for microbial fermentation, leading to substantial and reproducible changes in the gut microbial community and the production of key metabolites like short-chain fatty acids (SCFAs).[3][5][9]
Caption: this compound inhibits host enzymes, increasing starch flow to the colon for microbial action.
Effects on Gut Microbiota Composition
This compound treatment consistently and significantly alters the composition of the gut microbiota in both human subjects and animal models. The changes are often characterized by an increase in the abundance of beneficial, SCFA-producing bacteria and a decrease in certain other taxa.
Human Studies
In clinical trials involving patients with prediabetes or T2D, this compound has been shown to selectively modulate the gut flora. A key finding is the enrichment of Lactobacillus and Bifidobacterium, genera known for their probiotic properties.[5][6] Conversely, a reduction in the abundance of genera like Bacteroides and several members of the Clostridiales order has been noted.[1][6]
Table 1: Summary of this compound-Induced Changes in Gut Microbiota Composition (Human Studies)
| Bacterial Taxon | Direction of Change | Study Population | Reference(s) |
| Lactobacillus | Increase | Prediabetes, T2D | [1][5][6] |
| Bifidobacterium | Increase | T2D | [5][6][10] |
| Dialister | Increase | Prediabetes | [1][2] |
| Faecalibacterium | Increase | T2D | [5] |
| Prevotella | Increase | T2D | [5] |
| Enterococcus faecalis | Increase | T2D | [5] |
| Bacteroides | Decrease | T2D | [6] |
| Ruminococcus | Decrease | Prediabetes | [1][2] |
| Butyricicoccus | Decrease | Prediabetes | [1][2] |
| Phascolarctobacterium | Decrease | Prediabetes | [1][2] |
| Lachnospiraceae family | Decrease | Prediabetes | [1][2] |
Animal Studies
Animal models, particularly mice and Zucker diabetic fatty (ZDF) rats, corroborate the findings from human studies and provide further mechanistic insights. High-dose this compound treatment in mice on a high-starch diet led to an expansion of Bacteroidaceae and Bifidobacteriaceae.[3][9] In ZDF rats, this compound treatment dramatically increased the relative abundance of Ruminococcus 2 and Bifidobacterium.[11] These changes are often diet-dependent and reversible upon cessation of treatment.[3][9]
Table 2: Summary of this compound-Induced Changes in Gut Microbiota Composition (Animal Studies)
| Bacterial Taxon | Direction of Change | Animal Model | Diet Condition | Reference(s) |
| Bifidobacteriaceae | Increase | Mice | High-Starch | [3][9] |
| Lachnospiraceae | Increase | Mice | Plant Polysaccharide | [3] |
| Muribaculaceae | Increase | Mice | Not specified | [12] |
| Ruminococcus 2 | Increase | ZDF Rats | Standard | [11] |
| Bifidobacterium | Increase | ZDF Rats | Standard | [11] |
| Lactobacillus | Increase | ZDF Rats | Standard | [11] |
| Verrucomicrobiaceae | Decrease | Mice | High-Starch | [3][9] |
| Bacteroidales S24-7 | Decrease | Mice | High-Starch | [3][9] |
Effects on Gut Microbiota Diversity
The impact of this compound on microbial diversity (alpha-diversity) appears to be context-dependent. Some studies in humans and animals report no significant change in alpha-diversity indices like the Shannon or Simpson index.[1] However, a study in ZDF rats found that this compound treatment reduced microbial richness and diversity.[11] Conversely, in a mouse model of arthritis, this compound led to higher bacterial diversity and richness compared to untreated controls.[13] These discrepancies may be attributable to differences in host physiology, baseline microbiome composition, diet, and duration of treatment.
Modulation of Microbial Metabolites: The Role of SCFAs
A consistent and functionally significant consequence of this compound treatment is the increased production of SCFAs, particularly butyrate and propionate.[3][9][14] SCFAs are the primary end-products of anaerobic fermentation of dietary fiber and resistant starch by the gut microbiota.
-
Butyrate: Serves as the primary energy source for colonocytes and has potent anti-inflammatory and anti-proliferative properties. This compound treatment has been shown to increase butyrate levels in both animal models and human studies.[3][5][9]
-
Propionate: Can be absorbed into the portal circulation and utilized in the liver for gluconeogenesis. It has also been linked to improved satiety and insulin sensitivity. Fecal propionate concentrations are consistently elevated in this compound-treated mice.[12]
-
Acetate: The most abundant SCFA, acetate is a substrate for cholesterol synthesis and can influence appetite regulation.
The elevation of SCFAs is thought to mediate many of the secondary benefits of this compound, including improved gut barrier function, reduced inflammation, and enhanced metabolic health.[4][8]
Caption: this compound enhances SCFA production, leading to beneficial downstream host effects.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols from key human and animal studies.
Protocol: Randomized, Double-Blind, Controlled Crossover Trial in Prediabetic Patients
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.[1] Participants undergo two treatment stages separated by a washout period.
-
Subjects: 52 Chinese patients (aged 30-60) with prediabetes, confirmed by a 75-g oral glucose tolerance test (OGTT), and a BMI of 18–35 kg/m ².[1]
-
Intervention:
-
Stage 1 (4 weeks): Participants are randomized to receive either this compound or a placebo.[2] The this compound dosage is titrated: 50 mg once daily for days 1-3, 50 mg twice daily for days 4-7, and 50 mg three times daily thereafter.[2]
-
Washout Period (4 weeks): All participants receive a placebo.[2]
-
Stage 2 (4 weeks): Participants receive the alternative treatment to their Stage 1 assignment.[2]
-
-
Sample Collection: Fecal samples are collected at baseline and at the end of each treatment period. Samples are immediately stored at -80°C for analysis.[2]
-
Microbiota Analysis:
-
DNA Extraction: Total genomic DNA is extracted from fecal samples using a bead-beating method.
-
16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced on an Illumina MiSeq/HiSeq platform.
-
Bioinformatics: Raw sequencing reads are filtered and processed. Operational Taxonomic Units (OTUs) are clustered at 97% similarity. Taxonomic assignment is performed against a reference database (e.g., Greengenes). Alpha-diversity (Chao1, Shannon, Simpson) and beta-diversity (Principal Component Analysis) are calculated.[1]
-
-
Statistical Analysis: The Wilcoxon rank-sum test is used to compare the relative abundances of microbial taxa and alpha-diversity indices between this compound and placebo treatments.[1]
Protocol: Diet-Dependent Microbiome Study in Mice
-
Study Design: A controlled feeding study with multiple diet and drug dose arms.[15]
-
Animals: 8- to 12-week-old C57BL/6 mice.
-
Intervention: Mice are divided into groups and fed specific diets for a defined period (e.g., 4 weeks).
-
Diets: A high-starch (HS) diet (e.g., AIN-93M) or a plant polysaccharide-rich (PP) standard chow.[15]
-
This compound Dosing: this compound is mixed into the diet at different concentrations, such as a low dose (25 ppm or mg/kg) and a high dose (400 ppm or mg/kg).[3][15] A control group receives the base diet without this compound.
-
-
Sample Collection: Fecal samples are collected at multiple time points (e.g., days 1, 2, 3, and 7) after each diet switch to track temporal changes.[15] Samples for SCFA analysis are flash-frozen in liquid nitrogen.[15]
-
Microbiota Analysis: Performed via 16S rRNA gene sequencing as described in the human protocol.
-
Metabolite Analysis (SCFAs): Fecal samples are homogenized, acidified, and extracted with an organic solvent. SCFA concentrations (acetate, propionate, butyrate) are quantified using gas chromatography-mass spectrometry (GC-MS).
-
Reversibility Assessment: After the treatment period, mice are switched back to the control diet, and fecal samples are collected to determine if the microbiota composition reverts to its baseline state.[9][15]
Caption: General experimental workflow for studying this compound effects on the gut microbiota.
Conclusion and Implications
The administration of this compound leads to significant, reproducible, and functionally important changes in the gut microbiota. Key effects include the enrichment of beneficial genera such as Lactobacillus and Bifidobacterium and a substantial increase in the production of SCFAs, particularly butyrate. These alterations provide a plausible mechanistic link between this compound therapy and observed health benefits that may extend beyond glycemic control, such as improved inflammatory status and metabolic signaling.[4][13]
For researchers and drug development professionals, these findings highlight several key points:
-
The gut microbiome is a critical factor in the mechanism of action and therapeutic response to this compound.[3]
-
Variability in individual responses to this compound may be partly explained by differences in baseline gut microbiota composition.[16][17]
-
Modulating the gut microbiota through interventions like this compound represents a promising strategy for managing metabolic diseases.
-
Future research should focus on elucidating the specific microbial enzymes and pathways targeted by this compound and how diet-microbiome-drug interactions can be optimized for therapeutic benefit.
References
- 1. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]
- 4. gethealthspan.com [gethealthspan.com]
- 5. francis-press.com [francis-press.com]
- 6. Frontiers | Effects of Oral Glucose-Lowering Agents on Gut Microbiota and Microbial Metabolites [frontiersin.org]
- 7. This compound impairs gut Bacteroides growth by targeting intracellular glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Impairs Gut Bacteroides Growth by Targeting Intracellular GH97 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Glucoamylase Inhibitor this compound Has a Diet-Dependent and Reversible Effect on the Murine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ec.bioscientifica.com [ec.bioscientifica.com]
- 11. drc.bmj.com [drc.bmj.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. gethealthspan.com [gethealthspan.com]
- 14. This compound - Modulation of glycemia, microbiota, and metabolic health | Longevity Protocols [longevity-protocols.com]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. This compound impairs gut Bacteroides growth by targeting intracellular glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Acarbose on Colonic Short-Chain Fatty Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acarbose, an α-glucosidase inhibitor, significantly modulates the gut microbial ecosystem, leading to a notable increase in the production of short-chain fatty acids (SCFAs) in the colon. By inhibiting the digestion of complex carbohydrates in the upper gastrointestinal tract, this compound increases the delivery of these substrates to the large intestine, thereby fueling the growth and metabolic activity of saccharolytic bacteria. This guide provides a comprehensive overview of the current understanding of this compound's impact on colonic SCFA production, detailing the quantitative changes observed in acetate, propionate, and butyrate levels. It further outlines the experimental protocols for key analytical methods and illustrates the underlying mechanisms and experimental workflows through detailed diagrams. This document is intended to serve as a technical resource for researchers and professionals in the fields of microbiology, gastroenterology, and pharmacology to facilitate further investigation into the therapeutic potential of this compound-mediated gut microbiome modulation.
Introduction
This compound is a well-established therapeutic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1] Beyond its glycemic control, a growing body of evidence highlights the profound effects of this compound on the composition and function of the gut microbiota.[2][3] By shunting undigested carbohydrates to the colon, this compound provides a fermentable substrate for the resident microbial community, leading to a significant alteration in their metabolic output, most notably an increase in the production of SCFAs.[4][5]
SCFAs, primarily acetate, propionate, and butyrate, are key microbial metabolites that play a crucial role in maintaining gut homeostasis and influencing host physiology. They serve as an energy source for colonocytes, regulate intestinal motility and inflammation, and have systemic effects on metabolism and immune function.[6] This guide delves into the intricate relationship between this compound administration and the enhanced production of these vital metabolites.
Quantitative Impact of this compound on SCFA Production
Multiple studies, in both animal models and human clinical trials, have consistently demonstrated the potent effect of this compound on increasing fecal and colonic SCFA concentrations. The most pronounced and consistent finding is a significant elevation in butyrate levels.
Table 1: Summary of Quantitative Changes in Fecal SCFA Concentrations Following this compound Treatment in Human Studies
| Study Population | This compound Dosage | Duration | Change in Acetate | Change in Propionate | Change in Butyrate | Change in Total SCFAs | Reference |
| Healthy Subjects | 100 mg, t.i.d. | 8 days | ↑ | ↔ | ↑↑ | ↑ | Holt et al., 1996 |
| Patients with Type 2 Diabetes | 100 mg, t.i.d. | 1 year | ↑↑ | ↔ | ↑↑↑ | ↑↑ | Weaver et al., 1997 |
| Prediabetic Individuals | 50 mg, t.i.d. | 16 weeks | Not Reported | Not Reported | ↑ | Not Reported | Zhang et al., 2017 |
↑: Increase; ↑↑: Marked Increase; ↑↑↑: Very Marked Increase; ↔: No significant change. t.i.d.: three times a day.
Table 2: Summary of Quantitative Changes in Cecal/Fecal SCFA Concentrations Following this compound Treatment in Animal Studies
| Animal Model | This compound Dosage | Duration | Change in Acetate | Change in Propionate | Change in Butyrate | Change in Total SCFAs | Reference |
| Rats | 20 mg/kg/day | 4 weeks | ↑ | ↑ | ↑↑ | ↑ | Gu et al., 2019 |
| Mice | 400 ppm in diet | 8 weeks | ↑ | ↑ | ↑↑ | ↑ | Wang et al., 2020 |
| Mice on High-Starch Diet | 400 ppm in diet | 2 weeks | Not significantly different | ↑ | ↑↑ | ↑ | Baxter et al., 2019 |
↑: Increase; ↑↑: Marked Increase.
Signaling Pathways and Mechanisms
The increased production of SCFAs following this compound administration is a direct consequence of its impact on the gut microbial ecosystem. The primary mechanism involves the increased availability of carbohydrates for fermentation in the colon.
This compound's Mechanism of Action on Carbohydrate Availability
This compound, by inhibiting α-glucosidases, prevents the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. This results in a significant portion of dietary starch and oligosaccharides reaching the colon intact. This bolus of fermentable substrate fuels the growth of saccharolytic bacteria, which are equipped with the enzymatic machinery to degrade these complex carbohydrates.
Modulation of Gut Microbiota Composition
The influx of carbohydrates into the colon creates a selective pressure that favors the proliferation of specific bacterial taxa. Studies have shown that this compound treatment is associated with an increase in the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus, which are known producers of acetate and lactate.[7] Lactate can be further metabolized by other bacteria to produce butyrate. Concurrently, this compound can also impact the growth of other bacterial groups, such as Bacteroides, by interfering with their starch utilization systems (Sus).[8] This shift in the microbial community structure is a key driver of the altered SCFA profile.
Microbial Metabolic Pathways for SCFA Production
The increased availability of carbohydrates fuels specific microbial metabolic pathways for SCFA synthesis.
-
Acetate Production: Primarily produced by many gut bacteria through the fermentation of carbohydrates. Bifidobacterium species utilize the phosphoketolase pathway (also known as the "bifid shunt") to produce acetate.
-
Propionate Production: The succinate pathway is a major route for propionate production, particularly by members of the Bacteroidetes phylum.[6]
-
Butyrate Production: Butyrate is synthesized through several pathways, with the most prominent being the condensation of two molecules of acetyl-CoA. Key enzymes in this pathway include butyryl-CoA:acetate CoA-transferase. Some bacteria can also produce butyrate from lactate.
Experimental Protocols
Quantification of Fecal Short-Chain Fatty Acids
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Fecal samples are lyophilized and homogenized.
-
A known amount of the dried sample is suspended in a saturated NaCl solution.
-
Internal standards (e.g., 2-ethylbutyric acid) are added for quantification.
-
The sample is acidified with sulfuric acid to protonate the SCFAs.
-
SCFAs are extracted into diethyl ether.
-
The ether layer is derivatized (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to increase volatility for GC analysis.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
The oven temperature is programmed to separate the different SCFA derivatives.
-
The separated compounds are detected by a mass spectrometer.
-
Quantification is performed by comparing the peak areas of the sample SCFAs to those of the internal standard and a standard curve.
-
Analysis of Gut Microbiota Composition
Method: 16S rRNA Gene Sequencing
-
DNA Extraction:
-
Total genomic DNA is extracted from fecal samples using a commercial kit with a bead-beating step to lyse bacterial cells.
-
-
PCR Amplification:
-
The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.
-
-
Library Preparation and Sequencing:
-
The PCR products are purified and indexed.
-
The indexed amplicons are pooled and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Raw sequencing reads are processed to remove low-quality reads and chimeras.
-
Operational Taxonomic Units (OTUs) are clustered, or Amplicon Sequence Variants (ASVs) are inferred.
-
Taxonomic assignment is performed by aligning sequences to a reference database (e.g., Greengenes, SILVA).
-
Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample differences in microbial composition.
-
Conclusion
This compound exerts a significant and beneficial impact on the gut microbiome by increasing the colonic production of SCFAs, particularly butyrate. This effect is driven by the increased availability of carbohydrates for microbial fermentation, leading to a shift in the composition and metabolic activity of the gut microbiota. The quantitative data and mechanistic insights presented in this guide underscore the potential of this compound as a modulator of the gut-health axis. Further research focusing on the specific microbial enzymes and genes regulated by this compound will provide a more detailed understanding of its mechanism of action and may open new avenues for its therapeutic application beyond glycemic control. The provided experimental protocols offer a standardized approach for researchers to investigate these effects in future studies.
References
- 1. This compound Impairs Gut Bacteroides Growth by Targeting Intracellular GH97 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gethealthspan.com [gethealthspan.com]
- 3. This compound enhances human colonic butyrate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Glucoamylase Inhibitor this compound Has a Diet-Dependent and Reversible Effect on the Murine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shaping the Metabolism of Intestinal Bacteroides Population through Diet to Improve Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two weeks of this compound treatment shows no effect on gut microbiome composition in patients with type 2 diabetes: a randomised, placebo-controlled, double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound impairs gut Bacteroides growth by targeting intracellular glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Acarbose and its influence on metabolic signaling pathways
An In-depth Technical Guide to Acarbose and Its Influence on Metabolic Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent α-glucosidase inhibitor, is a well-established therapeutic agent for type 2 diabetes mellitus. Its primary mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2][3] Beyond this primary function, this compound exerts profound effects on various metabolic signaling pathways, contributing to a broader spectrum of therapeutic benefits, including improved insulin sensitivity, cardiovascular protection, and modulation of the gut microbiome.[4][5][6] This guide provides a detailed examination of the molecular mechanisms through which this compound influences key signaling cascades, presents quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and visualizes these complex interactions through detailed diagrams.
Primary Mechanism of Action
This compound is a pseudo-tetrasaccharide that acts locally within the gastrointestinal tract.[6] It competitively binds to and inhibits pancreatic α-amylase and membrane-bound intestinal α-glucosidase hydrolases.[1][2] These enzymes are critical for breaking down complex carbohydrates (oligosaccharides, trisaccharides, and disaccharides) into absorbable monosaccharides like glucose.[1][7] By delaying this process, this compound effectively flattens the postprandial glucose curve, leading to a more controlled and gradual absorption of glucose into the bloodstream.[7] This localized action minimizes systemic absorption of the drug and reduces the risk of hypoglycemia when used as a monotherapy.[1][3]
Influence on GLP-1 Signaling Pathway
A significant secondary effect of this compound is the potentiation of Glucagon-Like Peptide-1 (GLP-1) secretion. By inhibiting carbohydrate digestion in the proximal small intestine, this compound facilitates the delivery of undigested carbohydrates to the distal intestine, where L-cells are abundant.[8][9] This stimulates the L-cells to secrete GLP-1, an incretin hormone with multiple beneficial metabolic effects.[10]
Augmented GLP-1 levels contribute to:
-
Enhanced Insulin Secretion: GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells.[10]
-
Suppressed Glucagon Release: It inhibits the release of glucagon from pancreatic α-cells.
-
Delayed Gastric Emptying: GLP-1 slows gastric emptying, further contributing to the reduction of postprandial glucose excursions.[10][11]
-
Improved Satiety: It acts on the central nervous system to promote feelings of fullness.
Studies have confirmed that this compound treatment significantly increases postprandial GLP-1 concentrations in patients with type 2 diabetes.[9]
Modulation of the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[12][13] Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This compound has been shown to upregulate AMPK signaling, mediating some of its pleiotropic benefits, particularly in the vasculature.[4]
The activation of AMPK by this compound is thought to be multifactorial, potentially involving indirect effects of altered glucose metabolism and GLP-1 signaling.[14] Upregulated p-AMPK (phosphorylated, active AMPK) can lead to:
-
Reduced Inflammation: Inhibition of pro-inflammatory signaling pathways.[4]
-
Decreased Cellular Senescence: Attenuation of aging-related cellular processes.[4]
-
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Contributing to the prevention of atherosclerosis.[4]
Impact on Gut Microbiota and Metabolites
The delivery of undigested carbohydrates to the colon profoundly alters the composition and metabolic activity of the gut microbiota.[15][16] this compound treatment has been shown to increase the abundance of beneficial bacteria, such as Lactobacillus and Bifidobacterium, and short-chain fatty acid (SCFA)-producing bacteria.[17][18]
This modulation results in:
-
Increased SCFA Production: Fermentation of carbohydrates by colonic bacteria leads to the production of SCFAs like butyrate and propionate.[15]
-
Improved Gut Barrier Function: SCFAs, particularly butyrate, serve as a primary energy source for colonocytes, strengthening the intestinal barrier.[15]
-
Systemic Metabolic Benefits: SCFAs can enter circulation and influence systemic metabolism and immune function.[17]
These changes in the gut ecosystem are considered a key mechanism through which this compound confers benefits beyond glycemic control.[5][18]
Quantitative Data Summary
The metabolic effects of this compound have been quantified in numerous clinical trials. The following tables summarize key findings.
Table 1: Effects of this compound on Glycemic Markers
| Marker | Dosage | Result | Reference |
|---|---|---|---|
| HbA1c | 100 mg TID | -0.74% change from baseline | [1] |
| HbA1c | 300 mg TID | -1.00% change from baseline | [1] |
| Fasting Blood Sugar | Various | Significant decrease (p=0.018) | [19] |
| Fasting Insulin | Various | Significant decrease (p<0.001) | [19] |
| HOMA-IR | Various | Significant decrease (p<0.001) | [19] |
| 1h Postprandial Glucose | 300 mg/day | -2.32 mmol/L reduction |[6] |
Table 2: Effects of this compound on Metabolic and Cardiovascular Markers
| Marker | Dosage | Result | Reference |
|---|---|---|---|
| Body Weight | 300 mg/day | -2.5 kg mean difference vs. placebo | [20][21] |
| Triglycerides (TG) | Various | -13.43 mg/dL mean reduction | [22] |
| Total Cholesterol (TC) | Various | -1.93 mg/dL mean reduction | [22] |
| HDL Cholesterol | 300 mg/day | Significant increase (p=0.043) vs. placebo | [20][21] |
| C-Reactive Protein (CRP) | 300 mg/day | Significant decrease vs. placebo (p<0.001) | [20][21] |
| Intima-Media Thickness | 300 mg/day | Significant decrease vs. placebo (p=0.001) |[20][21] |
Methodologies for Key Experiments
This section provides a generalized overview of protocols commonly used to investigate the effects of this compound on metabolic signaling.
Western Blot for AMPK Activation
This technique is used to detect and quantify the level of phosphorylated (active) AMPK relative to total AMPK in cell or tissue lysates.
-
Sample Preparation: Cells or tissues (e.g., liver, muscle) from control and this compound-treated animal models are homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of AMPK (p-AMPK). Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured using an imaging system. The membrane is then stripped and re-probed with an antibody for total AMPK to serve as a loading control. Densitometry analysis is used to quantify the ratio of p-AMPK to total AMPK.
ELISA for GLP-1 Measurement
A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying GLP-1 levels in plasma samples.
-
Sample Collection: Blood is collected from subjects (human or animal) at baseline and various time points after a meal challenge, with and without this compound treatment. Blood should be collected in tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation. Plasma is then isolated by centrifugation.
-
Assay Procedure:
-
A microplate pre-coated with a capture antibody specific for GLP-1 is used.
-
Standards, controls, and plasma samples are added to the wells and incubated. GLP-1 in the samples binds to the capture antibody.
-
After washing, a biotin-conjugated detection antibody specific for GLP-1 is added, forming a "sandwich".
-
The plate is washed again, and a streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
A final wash is performed, and a chromogenic substrate (e.g., TMB) is added. HRP catalyzes a color change.
-
The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm).
-
-
Quantification: A standard curve is generated using known concentrations of GLP-1. The concentration of GLP-1 in the samples is interpolated from this curve.
16S rRNA Gene Sequencing for Gut Microbiota Analysis
This high-throughput sequencing method is used to profile the composition of the gut bacterial community.
-
Sample Collection: Fecal samples are collected from subjects before and after a period of this compound or placebo treatment. Samples are immediately frozen at -80°C.
-
DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercial kit designed for soil or stool.
-
PCR Amplification: The variable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted DNA using universal primers. These primers are barcoded to allow for multiplexing of samples.
-
Library Preparation & Sequencing: The PCR amplicons are purified, quantified, and pooled. The pooled library is then sequenced on a high-throughput platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis:
-
Raw sequence reads are demultiplexed, quality-filtered, and processed to remove chimeras.
-
Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.
-
Taxonomic assignment is performed by comparing representative sequences against a reference database (e.g., Greengenes, SILVA).
-
Alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) analyses are performed to compare the microbial communities between treatment groups.
-
Conclusion
This compound's therapeutic profile extends far beyond its role as a simple α-glucosidase inhibitor. By modulating critical metabolic signaling pathways, including GLP-1, AMPK, and the gut microbiota axis, it offers pleiotropic benefits that contribute to improved metabolic health and reduced cardiovascular risk. Understanding these intricate molecular mechanisms is essential for optimizing its clinical application and for the development of novel therapeutic strategies targeting these interconnected pathways. This guide provides a foundational resource for researchers and drug development professionals seeking to explore the multifaceted influence of this compound on metabolic regulation.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Pleiotropic effects of this compound on atherosclerosis development in rabbits are mediated via upregulating AMPK signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Oral Glucose-Lowering Agents on Gut Microbiota and Microbial Metabolites [frontiersin.org]
- 6. This compound: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound, lente carbohydrate, and prebiotics promote metabolic health and longevity by stimulating intestinal production of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Modulation of glycemia, microbiota, and metabolic health | Longevity Protocols [longevity-protocols.com]
- 16. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]
- 17. gethealthspan.com [gethealthspan.com]
- 18. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A systematic review, meta-analysis, dose-response, and meta-regression of the effects of this compound intake on glycemic markers in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the Effects of this compound on Weight and Metabolic, Inflammatory, and Cardiovascular Markers in Patients with Obesity and Overweight - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthetic Pathway of Acarbose in Actinoplanes sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Acarbose, a potent α-glucosidase inhibitor used in the treatment of type 2 diabetes, within the bacterium Actinoplanes sp. SE50/110. This document delves into the genetic and enzymatic core of this compound synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The this compound Biosynthetic Gene Cluster and its Organization
This compound is a pseudo-tetrasaccharide synthesized via a complex pathway encoded by the acb gene cluster in Actinoplanes sp. SE50/110. This cluster spans approximately 32.2 kb and contains 22 identified genes.[1][2] The biosynthesis of this compound is a growth-phase-dependent process, with the highest production observed during the active growth phase, which then ceases as the culture enters the stationary phase.[3][4]
The synthesis of this compound can be conceptually divided into three main stages:
-
Formation of the C7-cyclitol moiety: This pathway utilizes intermediates from central carbon metabolism to generate the core cyclitol structure.
-
Synthesis of the 4-amino-4,6-dideoxy-D-glucose moiety: This branch of the pathway modifies a glucose precursor to form the aminosugar component.
-
Assembly and modification: The C7-cyclitol and the aminosugar are condensed, and further glycosylation steps lead to the final this compound molecule.
Quantitative Data on this compound Biosynthesis
The following tables summarize key quantitative data related to this compound production and the expression of the biosynthetic genes in Actinoplanes sp.
Table 1: this compound Production in Actinoplanes sp.
| Strain/Condition | This compound Titer (g/L) | Reference |
| Actinoplanes sp. SE50/110 (Wild Type) | ~1.0 | [5] |
| Engineered strain with multicopy acb cluster | up to 8.12 | [6] |
| Engineered strain with optimized gene expression | 8.04 | [7] |
Table 2: Relative Transcript Abundance of Key acb Genes during Fermentation
| Gene | Function | Relative Transcript Abundance (Early vs. Late Growth Phase) | Reference |
| acbA | dTDP-glucose synthase | Decreasing | [3] |
| acbB | dTDP-glucose 4,6-dehydratase | Decreasing | [3] |
| acbC | 2-epi-5-epi-valiolone synthase | Decreasing | |
| acbS | This compound synthase | Decreasing | |
| cadC | Transcriptional activator | Decreasing | [8] |
| acrC | Transcriptional repressor | - | [8] |
Note: This table represents the general trend of decreasing transcript abundance as the culture ages. Specific fold-change values can be found in the cited literature.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that converge to produce the final pseudo-tetrasaccharide structure. The pathway is initiated from precursors derived from central metabolism.
Biosynthesis of the C7-Cyclitol Moiety
The C7-cyclitol core of this compound is synthesized from sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway. A series of eight enzymes, AcbC, AcbM, AcbO, AcbL, AcbN, AcbU, AcbJ, and AcbR, are involved in this conversion to produce the activated cyclitol donor, GDP-valienol.[7][9][10]
Biosynthesis of the 4-amino-4,6-dideoxy-D-glucose Moiety
The aminosugar component is derived from glucose-1-phosphate. The enzymes AcbA, AcbB, and AcbV catalyze the conversion of glucose-1-phosphate to dTDP-4-amino-4,6-dideoxy-D-glucose.[8] This activated aminosugar is then transferred to maltose by the glycosyltransferase AcbI.[7][10]
Final Assembly of this compound
The final step in this compound biosynthesis is the condensation of the two precursor moieties. The pseudoglycosyltransferase AcbS catalyzes the formation of a C-N bond between GDP-valienol and the 4-amino-4,6-dideoxy-D-glucosyl-maltose intermediate, yielding this compound.[7][10]
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level. At least two key transcriptional regulators have been identified to modulate the expression of the acb gene cluster.
-
CadC: A global transcriptional activator that positively influences the expression of the acb genes.[8]
-
AcrC: A repressor protein that binds to the promoter region of some of the acb genes, thereby negatively regulating their transcription.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the investigation of the this compound biosynthetic pathway.
CRISPR/Cas9-Mediated Gene Deletion in Actinoplanes sp.
This protocol outlines the steps for creating a markerless gene deletion in Actinoplanes sp. SE50/110 using the CRISPR/Cas9 system.
Materials:
-
Actinoplanes sp. SE50/110 strain
-
E. coli S17-1 for conjugation
-
pCRISPomyces-2 vector
-
Oligonucleotides for guide RNA (gRNA) and homology arms
-
Restriction enzymes (e.g., BbsI, XbaI)
-
T4 DNA Ligase
-
Gibson Assembly Master Mix
-
Appropriate antibiotics (e.g., Apramycin, Nalidixic acid)
-
Standard media for E. coli and Actinoplanes sp. (e.g., LB, TSB, SFM)
Procedure:
-
Design and Synthesize gRNA: Design a 20-bp gRNA sequence targeting the gene of interest. Ensure specificity by BLASTing against the Actinoplanes sp. genome. Synthesize complementary oligonucleotides with appropriate overhangs for cloning.
-
Clone gRNA into pCRISPomyces-2: Anneal the gRNA oligonucleotides and clone them into the BbsI-digested pCRISPomyces-2 vector.
-
Design and Amplify Homology Arms: Design primers to amplify ~1 kb upstream and downstream homology arms flanking the target gene.
-
Assemble the Editing Template: Linearize the gRNA-containing pCRISPomyces-2 vector with XbaI. Assemble the amplified homology arms into the linearized vector using Gibson Assembly.
-
Transform into E. coli S17-1: Transform the final construct into the donor E. coli S17-1 strain.
-
Conjugation: Perform intergeneric conjugation between the recombinant E. coli S17-1 and Actinoplanes sp. SE50/110.
-
Selection of Exconjugants: Plate the conjugation mixture on selective media containing antibiotics to select for Actinoplanes sp. exconjugants that have integrated the plasmid.
-
Induce Cas9 Expression and Recombination: Culture the exconjugants under conditions that induce Cas9 expression and promote homologous recombination, leading to the deletion of the target gene.
-
Screen for Deletions: Screen colonies by PCR using primers flanking the target gene to identify mutants with the desired deletion.
-
Cure the Plasmid: Cure the CRISPR/Cas9 plasmid from the mutant strain, often by passaging without antibiotic selection.
-
Sequence Verification: Confirm the gene deletion and the absence of off-target mutations by Sanger sequencing of the target region and potentially whole-genome sequencing.
Quantification of this compound by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Aminex HPX-87H column (or equivalent).
Mobile Phase:
-
5 mM Sulfuric Acid.
Method:
-
Sample Preparation: Centrifuge the Actinoplanes sp. culture broth to pellet the cells. Filter the supernatant through a 0.22 µm filter.
-
Injection: Inject 10-20 µL of the filtered supernatant onto the HPLC column.
-
Chromatography: Elute the column with the mobile phase at a flow rate of 0.6 mL/min.
-
Detection: Monitor the eluate at a wavelength of 210 nm.
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.
Gene Expression Analysis by RT-qPCR
1. RNA Isolation:
-
Harvest Actinoplanes sp. mycelia by centrifugation.
-
Disrupt the cells using bead beating or grinding in liquid nitrogen.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random hexamer primers.
3. qPCR:
-
Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (acb genes) and a reference gene (e.g., hrdB).
-
Perform the qPCR on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.
Conclusion
The biosynthetic pathway of this compound in Actinoplanes sp. is a well-characterized system that serves as a paradigm for the production of complex secondary metabolites in actinomycetes. A deep understanding of the genes, enzymes, and regulatory networks involved is crucial for the rational design of strain improvement strategies aimed at enhancing this compound titers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and manipulate this important biosynthetic pathway.
References
- 1. shodex.com [shodex.com]
- 2. researchgate.net [researchgate.net]
- 3. Complete biosynthetic pathway to the antidiabetic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of this compound production by genetic engineering and fed-batch fermentation strategy in Actinoplanes sp. SIPI12-34 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pyrotek-europe.com [pyrotek-europe.com]
Acarbose's Role in Modulating the Gut-Brain Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acarbose, an alpha-glucosidase inhibitor, is a well-established therapeutic agent for type 2 diabetes mellitus.[1][2][3] Its primary mechanism of action involves the delayed digestion and absorption of carbohydrates in the small intestine.[3][4][5][6][7] However, emerging evidence highlights a more intricate role for this compound, extending beyond glycemic control to the modulation of the gut-brain axis. By altering the gut microbial landscape and promoting the production of key signaling molecules, this compound influences a complex network of communication between the gastrointestinal tract and the central nervous system. This guide provides an in-depth technical overview of the mechanisms, experimental evidence, and key signaling pathways involved in this compound's modulation of the gut-brain axis.
Mechanism of Action: Beyond Alpha-Glucosidase Inhibition
This compound is a complex oligosaccharide that competitively and reversibly inhibits pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidase hydrolases.[4][5] This inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[3][6] The undigested carbohydrates then transit to the distal intestine, where they become a substrate for microbial fermentation.[8][9] This fundamental action initiates a cascade of events that form the basis of this compound's influence on the gut-brain axis.
Impact on Gut Microbiota Composition
This compound treatment significantly alters the composition and diversity of the gut microbiota. Multiple studies in both preclinical models and human subjects have demonstrated these changes.
Quantitative Data on Microbial Shifts
The following table summarizes the key quantitative changes in gut microbiota composition observed in response to this compound treatment.
| Study Type | Subject | Dosage | Duration | Key Microbial Changes | Reference |
| Randomized, Double-Blind, Controlled Crossover Trial | Prediabetic Patients | 100 mg, 3 times/day | 4 weeks | Increased: Lactobacillus, Dialister, FaecalibacteriumDecreased: Butyricicoccus, Phascolarctobacterium, Ruminococcus | [1][2][10] |
| Experimental Study | Mice on High Starch Diet | 400 ppm in diet | 14 days | Increased: Bacteroidaceae, BifidobacteriaceaeDecreased: Verrucomicrobiaceae, Bacteroidales S24-7 | [8] |
| Randomized Controlled Trial | Type 2 Diabetes Patients | Not specified | 24 weeks | Increased: Bifidobacterium | [11] |
Experimental Protocols for Microbiota Analysis
A common methodology for assessing changes in gut microbiota involves 16S rRNA gene sequencing.
Experimental Workflow: 16S rRNA Gene Sequencing
References
- 1. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]
- 9. This compound impairs gut Bacteroides growth by targeting intracellular glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Acarbose: A Deep Dive into its Anti-inflammatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Acarbose, a well-established α-glucosidase inhibitor for the management of type 2 diabetes, is increasingly recognized for its pleiotropic effects extending beyond glycemic control. A growing body of evidence highlights its significant anti-inflammatory properties, positioning it as a molecule of interest for a broader range of therapeutic applications. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. The primary mechanisms include the modulation of gut microbiota composition, leading to an increase in the production of anti-inflammatory short-chain fatty acids (SCFAs), and direct effects on inflammatory signaling cascades such as the NF-κB and NLRP3 inflammasome pathways. This document aims to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in inflammatory-driven diseases.
Introduction
Chronic inflammation is a critical underlying factor in a multitude of diseases, including metabolic disorders, cardiovascular disease, and autoimmune conditions. While primarily known for its glucose-lowering effects, this compound has demonstrated a consistent ability to mitigate inflammatory processes.[1] This guide delves into the core mechanisms driving these anti-inflammatory effects, presenting the current state of research in a structured and detailed manner.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are multifaceted, stemming from both indirect and direct mechanisms.
Modulation of Gut Microbiota and Production of Short-Chain Fatty Acids (SCFAs)
This compound is minimally absorbed in the small intestine, allowing it to reach the colon where it is fermented by gut bacteria.[1] This process significantly alters the gut microbial composition, favoring the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus, which are known to produce SCFAs like butyrate, propionate, and acetate.[2][3] These SCFAs exert potent anti-inflammatory effects by:
-
Inhibiting pro-inflammatory cytokines: SCFAs have been shown to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α.[4]
-
Modulating immune cell function: this compound treatment has been associated with a decrease in pro-inflammatory Th17 cells and an increase in anti-inflammatory Treg cells in the gut.[1][5]
Direct Inhibition of Inflammatory Signaling Pathways
Recent studies have revealed that this compound can directly influence key inflammatory signaling pathways within cells.
-
NF-κB Signaling Pathway: this compound has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation.[6][7] This inhibition leads to a downstream reduction in the expression of various pro-inflammatory genes.
-
NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18.[8] This effect is partly mediated by the inhibition of Nox4 oxidase-dependent superoxide generation.[8]
-
AMPK Signaling Pathway: this compound may exert some of its anti-inflammatory effects through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor with known anti-inflammatory properties.[9][10] Activated AMPK can inhibit the NF-κB signaling pathway.[10]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies investigating the impact of this compound on inflammatory markers.
Table 1: Effects of this compound on Pro-inflammatory Cytokines
| Cytokine | Study Population/Model | This compound Dose | Duration | % Change / Result | p-value | Reference |
| IL-6 | Newly diagnosed T2DM patients | 150 mg/day | 12 months | Significantly decreased | <0.05 | [11] |
| TNF-α | Newly diagnosed T2DM patients | 150 mg/day | 6 months | Significantly decreased | <0.05 | [11] |
| IL-1β | Newly diagnosed T2DM patients | 150 mg/day | 6 months | Significantly decreased | <0.05 | [11] |
| IL-9 | Collagen-Induced Arthritis (CIA) mice | Not specified | Not specified | Significantly reduced | <0.05 | [5] |
| IL-6 | Collagen-Induced Arthritis (CIA) mice | Not specified | Not specified | Significantly reduced | <0.001 | [5] |
| TNF-α | Meta-analysis of 19 RCTs | ≥ 300 mg/d | Not specified | WMD = -4.09 pg/ml | 0.006 | [12] |
| IL-1β | STZ-induced diabetic mice | Not specified | Not specified | Decreased levels in pancreatic tissues | Not specified | [13] |
| TNF-α | STZ-induced diabetic mice | Not specified | Not specified | Decreased levels in pancreatic tissues | Not specified | [13] |
Table 2: Effects of this compound on Other Inflammatory Markers
| Marker | Study Population/Model | This compound Dose | Duration | % Change / Result | p-value | Reference |
| Lipopolysaccharides (LPS) | T2DM patients | 150 mg/day | 4 weeks | Significantly decreased | <0.001 | [14] |
| Prothrombin activator inhibitor-1 | T2DM patients | 150 mg/day | 4 weeks | Significantly decreased | 0.003 | [14] |
| Adiponectin | Meta-analysis of 19 RCTs | Not specified | < 24 weeks | WMD = 1.03 ng/ml (increased) | 0.016 | [12] |
| C-reactive protein (CRP) | Meta-analysis | 180 mg/day | >50 weeks | Effective for decrement | Not specified | [15] |
| sICAM-1 | Diabetic patients | 100 mg 3x/day | 7 months | Decreased | Not significant vs placebo | [16] |
| sVCAM-1 | Diabetic patients | 100 mg 3x/day | 7 months | Decreased | Not significant vs placebo | [16] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the anti-inflammatory effects of this compound.
Clinical Study in Newly Diagnosed Type 2 Diabetes Patients
-
Study Design: A one-year, randomized clinical study.
-
Participants: 70 newly diagnosed T2DM patients.
-
Intervention: Patients were randomized to receive either this compound (initial dose, then titrated) or metformin for one year.
-
Inflammatory Marker Analysis: Serum levels of IL-6, TNF-α, IL-1β, IL-2, and ferritin were measured at baseline, 6 months, and 12 months using appropriate immunoassays (e.g., ELISA).
-
Reference: [11]
Preclinical Study in a Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: DBA/1 mice.
-
Induction of Arthritis: Arthritis was induced by immunization with chicken type II collagen emulsified in Complete Freund's Adjuvant.
-
Intervention: Mice were treated with this compound daily, starting before the induction of arthritis.
-
Assessment of Inflammation:
-
Clinical Scoring: The severity of arthritis was visually scored.
-
Cytokine Measurement: Serum levels of pro- and anti-inflammatory cytokines (e.g., IL-9, IL-6) were measured using cytokine bead arrays or ELISA.
-
Immune Cell Analysis: The frequencies of Th17 and Treg cells in the intestinal lamina propria and spleen were determined by flow cytometry.
-
-
Reference: [5]
In Vitro Study on Human Monocytic THP-1 Cells
-
Cell Line: Human monocytic THP-1 cells.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Intervention: Cells were pre-treated with this compound before LPS stimulation.
-
Analysis of Inflammatory Mediators: The levels of chemokines (IP-10, MCP-1, MDC) and TNF-α in the cell culture supernatant were measured by ELISA.
-
Signaling Pathway Analysis: The phosphorylation of key signaling proteins (p38, JNK, ERK, NF-κB-p65) was assessed by Western blot analysis. Histone acetylation was evaluated using a chromatin immunoprecipitation (ChIP) assay.
-
Reference: [7]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: this compound's indirect anti-inflammatory action via gut microbiota modulation.
Caption: this compound's direct inhibition of pro-inflammatory signaling pathways.
Caption: Experimental workflow for assessing this compound in a CIA mouse model.
Conclusion and Future Directions
The evidence strongly supports the anti-inflammatory properties of this compound, mediated through both its influence on the gut microbiome and its direct inhibitory effects on key inflammatory signaling pathways. These findings open up new avenues for the therapeutic application of this compound beyond its current indication for type 2 diabetes. Future research should focus on elucidating the precise molecular interactions of this compound with inflammatory signaling components and conducting large-scale clinical trials to evaluate its efficacy in the treatment of chronic inflammatory diseases. The potential for this compound to serve as a safe and effective anti-inflammatory agent warrants further investigation.
References
- 1. This compound - Modulation of glycemia, microbiota, and metabolic health | Longevity Protocols [longevity-protocols.com]
- 2. Extension of the Life Span by this compound: Is It Mediated by the Gut Microbiota? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gethealthspan.com [gethealthspan.com]
- 4. gethealthspan.com [gethealthspan.com]
- 5. Alpha-Glucosidase Inhibitors Alter Gut Microbiota and Ameliorate Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protective effects of this compound against vascular endothelial dysfunction through inhibiting Nox4/NLRP3 inflammasome pathway in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. AMP-activated protein kinase inhibits NF-κB signaling and inflammation: impact on healthspan and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound and metformin on the inflammatory state in newly diagnosed type 2 diabetes patients: a one-year randomized clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of this compound on inflammatory cytokines and adipokines in adults: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound treatment affects the serum levels of inflammatory cytokines and the gut content of bifidobacteria in Chinese patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The effects of this compound treatment on cardiovascular risk factors in impaired glucose tolerance and diabetic patients: a systematic review and dose–response meta-analysis of randomized clinical trials [frontiersin.org]
- 16. This compound actions on insulin resistance and inflammatory parameters during an oral fat load - PubMed [pubmed.ncbi.nlm.nih.gov]
Acarbose's Impact on Incretin Hormone Secretion and Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acarbose, an α-glucosidase inhibitor, exerts a significant and differential influence on the secretion and function of the two primary incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By delaying carbohydrate digestion and absorption in the proximal small intestine, this compound facilitates the delivery of undigested carbohydrates to the distal small intestine, where it stimulates L-cells to enhance GLP-1 secretion. Conversely, the reduced and delayed glucose absorption in the upper gut leads to an attenuation of GIP release from K-cells. This modulation of the incretin axis contributes to the glucose-lowering effects of this compound, improving postprandial glycemic control. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies related to this compound's impact on incretin hormones, intended for researchers and professionals in the field of metabolic drug development.
Core Mechanism of this compound's Influence on Incretin Secretion
This compound is a competitive inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1][2] Its primary mechanism of action is the delay of carbohydrate digestion, which in turn alters the spatiotemporal profile of nutrient stimulation along the gastrointestinal tract.[1][3] This altered nutrient delivery directly impacts the secretion of incretin hormones.
Glucagon-Like Peptide-1 (GLP-1) Augmentation:
The delayed digestion of carbohydrates allows a greater proportion of these nutrients to reach the distal ileum and colon, which are rich in enteroendocrine L-cells.[3] The presence of carbohydrates in the distal gut lumen serves as a potent stimulus for L-cells to secrete GLP-1.[3][4] Consequently, this compound administration leads to a prolonged and enhanced postprandial GLP-1 release.[5][6] Studies have demonstrated that this compound treatment can increase fasting GLP-1 concentrations by approximately 10% and postprandial GLP-1 levels by about 20%.[5]
Glucose-Dependent Insulinotropic Polypeptide (GIP) Attenuation:
In contrast to its effect on GLP-1, this compound attenuates the secretion of GIP.[5][6][7] GIP is primarily secreted by K-cells located in the more proximal regions of the small intestine (duodenum and jejunum).[8] By slowing the initial absorption of glucose in the upper gut, this compound reduces the primary stimulus for GIP release, leading to lower postprandial GIP concentrations.[6][7]
Quantitative Impact of this compound on Incretin Hormone Levels
The following tables summarize the quantitative data from various clinical studies investigating the effect of this compound on GLP-1 and GIP secretion.
Table 1: Effect of this compound on Glucagon-Like Peptide-1 (GLP-1) Levels
| Study Population | This compound Dosage | Duration of Treatment | Meal Type | Fasting GLP-1 Change | Postprandial GLP-1 Change | Reference |
| Newly diagnosed Type 2 Diabetes | Mean 268 mg daily | 24 weeks | Standard mixed meal | Increased (from 4.92 ± 0.94 to 5.46 ± 1.28 pmol/L, P<0.05) | Increased (from 5.23 ± 1.26 to 6.26 ± 1.64 pmol/L, P<0.05) | [5] |
| Type 2 Diabetes (poorly controlled) | 100 mg single dose | Single administration | 100 g sucrose | - | Prolonged release (p=0.001) | [6] |
| Healthy and Diabetic Subjects | Not specified | Not specified | Not specified | - | Augmented | [7] |
| Metformin-treated Type 2 Diabetes | Not specified | 14 days | Liquid mixed meal | - | Increased | [9] |
| Healthy Subjects | 100 mg single dose | Single administration | Sucrose-supplemented meal | - | Extended secretion | [4] |
Table 2: Effect of this compound on Glucose-Dependent Insulinotropic Polypeptide (GIP) Levels
| Study Population | This compound Dosage | Duration of Treatment | Meal Type | Postprandial GIP Change | Reference |
| Newly diagnosed Type 2 Diabetes | 100 mg single dose | Single administration | Mixed meal | Decreased AUC (P<0.05) | [10] |
| Type 2 Diabetes (poorly controlled) | 100 mg single dose | Single administration | 100 g sucrose | Suppressed (0-150 min, P<0.001) | [6] |
| Healthy and Diabetic Subjects | Not specified | Not specified | Not specified | Attenuated | [7] |
| Healthy Subjects | Not specified | 2 weeks | Meals | Reduced response (P<0.05) | [11] |
| Obese Type 2 Diabetes | 150 mg/day | 3 months | Not specified | Fasting levels significantly increased in responders | [12] |
Detailed Methodologies for Key Experiments
The following sections detail typical experimental protocols used to assess the impact of this compound on incretin hormone secretion.
Mixed-Meal Tolerance Test (MMTT)
The MMTT is a standardized method to evaluate postprandial hormone and metabolite responses in a physiological setting.
-
Participants: Subjects are typically instructed to fast overnight for at least 8-10 hours.[13][14]
-
Procedure:
-
A baseline blood sample is collected.
-
Participants consume a standardized liquid or solid mixed meal within a specified timeframe (e.g., 10-15 minutes). The composition of the meal is crucial and often consists of a defined caloric content with a specific macronutrient distribution (e.g., 55% carbohydrates, 25% fat, 20% protein).[1]
-
This compound (e.g., 50 mg or 100 mg) or a placebo is administered with the first bite of the meal.
-
Serial blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-meal ingestion.[1]
-
-
Analytes: Plasma is analyzed for GLP-1, GIP, glucose, insulin, and C-peptide concentrations.
Hormone Quantification Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are frequently used for the quantitative determination of active GLP-1 and total GIP in plasma samples. These assays typically involve the use of specific antibodies to capture and detect the hormones. It is crucial to use validated kits and follow the manufacturer's instructions meticulously. For active GLP-1 measurement, blood samples are often collected in tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent degradation of the active form.
-
Radioimmunoassay (RIA): RIA is another sensitive method that has been used for the quantification of incretin hormones. This technique involves the use of radiolabeled hormones and specific antibodies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Mechanism of this compound Action on Incretin Secretion
Caption: this compound inhibits α-glucosidase, altering carbohydrate digestion and incretin secretion.
GLP-1 Receptor Signaling Pathway in Pancreatic β-cells
Caption: GLP-1 binding to its receptor on β-cells initiates a signaling cascade leading to insulin secretion.
Experimental Workflow for a Mixed-Meal Tolerance Test
Caption: A typical experimental workflow for conducting a mixed-meal tolerance test to assess incretin responses.
Conclusion
This compound uniquely modulates the incretin axis by augmenting GLP-1 secretion while attenuating GIP release. This dual effect, driven by the delayed intestinal absorption of carbohydrates, contributes significantly to its postprandial glucose-lowering properties. For researchers and drug development professionals, a thorough understanding of these mechanisms and the methodologies to quantify them is essential for the continued exploration of α-glucosidase inhibitors and the development of novel therapies for metabolic disorders. The provided data, protocols, and pathway diagrams serve as a foundational resource for further investigation in this field.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of GLP-1 in the postprandial effects of this compound in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of meal size and composition on incretin, alpha-cell, and beta-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-dose this compound decreased glucose-dependent insulinotropic peptide and glucagon levels in Chinese patients with newly diagnosed type 2 diabetes mellitus after a mixed meal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of 24-week treatment with this compound on glucagon-like peptide 1 in newly diagnosed type 2 diabetic patients: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the relationship between changes in GIP and insulin responses to meals in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. prosciento.com [prosciento.com]
- 14. Mixed‐meal tolerance test to assess residual beta‐cell secretion: Beyond the area‐under‐curve of plasma C‐peptide concentration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acarbose Studies in High-Fat Diet-Induced Obese Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting experiments to evaluate the efficacy of acarbose in a high-fat diet (HFD)-induced obesity mouse model.
Introduction
This compound is an α-glucosidase inhibitor that delays the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia.[1][2] It is a widely used therapeutic agent for type 2 diabetes.[2] In the context of high-fat diet-induced obesity, this compound has been shown to ameliorate weight gain, improve glucose homeostasis, and modulate gut microbiota.[1][3] This document outlines the experimental design, detailed protocols, and key signaling pathways involved in the action of this compound in HFD-fed mice.
Experimental Design
A well-controlled experimental design is crucial for obtaining reliable and reproducible data. The following design is recommended for studying the effects of this compound in HFD-induced obese mice.
2.1. Animal Model
-
Species and Strain: Male C57BL/6J mice are a commonly used strain as they are susceptible to diet-induced obesity, developing metabolic derangements that mimic human metabolic syndrome.[4]
-
Age: Mice are typically started on the high-fat diet at 6-8 weeks of age.[4][5]
-
Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[6] Food and water should be provided ad libitum unless otherwise specified for a particular procedure.[5][6]
2.2. Experimental Groups
A typical study will include the following groups:
-
Control Group (Chow): Fed a standard chow diet (e.g., 10% kcal from fat).[4]
-
High-Fat Diet Group (HFD): Fed a high-fat diet (e.g., 45-60% kcal from fat) to induce obesity.[4][5]
-
HFD + this compound Group: Fed a high-fat diet and treated with this compound.
2.3. Diet and this compound Administration
-
Induction of Obesity: Mice are fed a high-fat diet for a period of 16-20 weeks to induce a stable obese phenotype with significant increases in body weight and impaired glucose metabolism.[4]
-
This compound Treatment: Following the obesity induction period, this compound can be administered for a subsequent period, typically 4 weeks or longer.[3] Administration can be through various routes, including:
2.4. Key Parameters to Measure
A comprehensive assessment of the effects of this compound involves monitoring a range of metabolic and molecular parameters.
-
Metabolic Parameters: Body weight, food intake, fasting blood glucose, glucose tolerance (IPGTT), and insulin sensitivity (ITT).[3][9]
-
Serum Biochemistry: Triglycerides, total cholesterol, HDL, and markers of liver function (AST, ALT).[7]
-
Adipokines and Inflammatory Markers: Leptin, adiponectin, and TNF-α.[7]
-
Gut Microbiota Analysis: 16S rRNA sequencing of fecal samples to assess changes in microbial composition.[10]
-
Histology: Examination of liver and adipose tissue for fat accumulation and cell size.[7]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Typical Diet Composition
| Diet Component | Standard Chow Diet (% kcal) | High-Fat Diet (% kcal) |
| Fat | 10 - 18%[5] | 45 - 60%[4][5] |
| Carbohydrate | 62 - 70%[11] | 20 - 35%[11] |
| Protein | 15 - 25%[6][11] | 15 - 20%[6][11] |
Table 2: this compound Dosing Regimens
| Administration Route | Dosage | Reference |
| Drinking Water | 3.0 mg/mL | [3] |
| Oral Gavage | 12 mg/kg/day | [7] |
| Mixed in Diet | 400 mg/kg | [8] |
Table 3: Key Experimental Timelines and Measurements
| Time Point | Measurement |
| Weekly | Body weight, food intake[6] |
| Bi-weekly/Monthly | Fasting blood glucose |
| End of Study | IPGTT, ITT, serum biochemistry, tissue collection |
Experimental Protocols
4.1. High-Fat Diet Induction of Obesity
-
Acclimate 6-week-old male C57BL/6J mice for one week.[4]
-
Divide mice into control and HFD groups.
-
Provide the control group with a standard chow diet and the HFD group with a high-fat diet (e.g., 60% kcal from fat) ad libitum.[4]
-
Monitor body weight and food intake weekly for 16-20 weeks.[4][6]
-
Confirm the obese phenotype by significantly increased body weight and impaired glucose tolerance compared to the control group.[4]
4.2. This compound Administration via Drinking Water
-
Following the HFD induction period, divide the HFD mice into two groups: HFD (vehicle) and HFD + this compound.
-
Prepare a fresh solution of this compound in drinking water (3.0 mg/mL) for the treatment group.[3] Provide plain drinking water to the control and HFD groups.
-
Replace the water bottles with fresh solutions every 2-3 days.
-
Continue the treatment for the desired duration (e.g., 4 weeks).[3]
4.3. Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fast the mice overnight (12-16 hours) but allow access to water.[9]
-
Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.[9]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[9]
4.4. Insulin Tolerance Test (ITT)
-
Fast the mice for 4-6 hours.[9]
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin intraperitoneally at a dose of 0.75-1 U/kg body weight.[9]
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
Visualization of Workflows and Pathways
5.1. Experimental Workflow
Caption: Experimental workflow for this compound studies in HFD-induced obese mice.
5.2. This compound Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway of this compound in HFD-induced obesity.
References
- 1. This compound ameliorates Western diet-induced metabolic and cognitive impairments in the 3xTg mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The direct and indirect inhibition of proinflammatory adipose tissue macrophages by this compound in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Diet-induced obesity murine model [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. fmread.com [fmread.com]
- 11. diabetesjournals.org [diabetesjournals.org]
dosage and administration protocols for Acarbose in rodent models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration protocols for Acarbose in various rodent models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanisms of this compound.
Mechanism of Action
This compound is a complex oligosaccharide that acts as a competitive and reversible inhibitor of two key enzymes involved in carbohydrate digestion: pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolases.[1][2][3] Pancreatic alpha-amylase is responsible for breaking down complex starches into smaller oligosaccharides within the small intestine.[1][2][4] Subsequently, intestinal alpha-glucosidases, located in the brush border of the small intestine, hydrolyze these oligosaccharides, as well as trisaccharides and disaccharides, into absorbable monosaccharides like glucose.[1][2][5][6]
By inhibiting these enzymes, this compound delays the digestion and absorption of carbohydrates, leading to a slower and more gradual increase in postprandial blood glucose levels.[3][6] This localized action in the gastrointestinal tract is a key feature of this compound, with minimal systemic absorption of the active drug.[1]
Data Presentation: this compound Dosage and Administration in Rodent Models
The following tables summarize the dosages and administration routes of this compound used in various rodent studies.
Table 1: this compound Administration in Mouse Models
| Mouse Strain/Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| HET3 Mice (Longevity) | 400, 1000, 2500 ppm in diet | Dietary | From 8 months of age | Increased lifespan, more effective in males.[7] | Harrison et al., 2014; Strong et al., 2016[7] |
| SAMP8 Mice (Aging) | 20 mg/kg/day in drinking water | Oral | 6 months (from 3 to 9 months of age) | Ameliorated age-related behavioral deficits and biochemical changes.[8] | [8] |
| db/db Mice (Type 2 Diabetes) | 50 mg/kg body weight | Not specified | Not specified | Stabilized plasma glucose and improved insulin sensitivity.[9] | Hung et al., 2022[9] |
| db/db Mice (Type 2 Diabetes) | 9 g/kg/day | Gavage | 4 weeks | Significantly reduced blood glucose levels and improved insulin sensitivity.[10][11] | [10][11] |
| Apc+/Min Mice (Intestinal Polyposis) | Low and high doses in diet | Dietary | Not specified | Improved median survival at both doses.[12] | [12] |
| Ndufs4-/- Mice (Leigh Syndrome) | 0.1% in diet | Dietary | Not specified | Delayed disease progression and increased survival.[13] | [13] |
| C57BL/6 Mice (Gut Microbiome) | 25 and 400 ppm in diet | Dietary | 2 weeks | Reversibly altered the gut microbiome in a diet-dependent manner.[14] | [14] |
| C57BL/6 Mice (Anti-aging) | 1000 ppm in diet | Dietary | 3 months | Decreased age-related lesions of the heart and kidney.[1] | Gupta S. et al.[1] |
Table 2: this compound Administration in Rat Models
| Rat Strain/Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Wistar Rats (Type 2 Diabetes) | 40 mg/100 g of diet (approx. 15 mg/kg bw/day) | Dietary | 6 weeks | Significantly decreased fasting blood glucose and glycated hemoglobin.[15] | [15] |
| Sprague-Dawley Rats | Not specified | Daily postprandial gavage | 26 months | Avoided pharmacological effects for carcinogenicity studies.[4] | [4] |
| Normal and Diabetic Rats | 40 mg/100 g food | Dietary | 7 days | Modulated tissue metabolism.[16] | [16] |
| Female Retired Breeder Rats | 0.4% in diet | Dietary | 12 weeks | Reduced body weight and body fat gain.[17] | [17] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Wistar Rats and this compound Treatment
Objective: To induce a model of type 2 diabetes in Wistar rats and evaluate the therapeutic effects of this compound.
Materials:
-
Male Wistar rats (260-300 g)
-
Streptozotocin (STZ)
-
Nicotinamide
-
Citrate buffer (pH 4.5)
-
This compound
-
Standard rat diet
-
High-fat diet (for some models)
-
Glucometer and test strips
Procedure:
-
Acclimatization: House the rats in a controlled environment (25 ± 1°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week, with ad libitum access to a standard rat diet and water.[15]
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal (IP) injection of nicotinamide (110 mg/kg body weight) dissolved in saline.[15]
-
Fifteen minutes after the nicotinamide injection, administer a single IP injection of STZ (60 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).[15]
-
-
Confirmation of Diabetes:
-
This compound Administration:
-
Randomly divide the diabetic rats into control and treatment groups.
-
Dietary Administration: Incorporate this compound into the powdered standard diet at a concentration of 40 mg/100 g of diet.[15] Provide the medicated diet to the treatment group for the duration of the study (e.g., 6 weeks).[15] The control group receives the standard diet without this compound.
-
Gavage Administration: Alternatively, administer this compound daily via oral gavage at a specific dose (e.g., 9 g/kg/day for db/db mice, though this is a very high dose and should be carefully considered for rats).[10][11]
-
-
Monitoring:
-
Monitor food and water intake, and body weight regularly.
-
Measure fasting blood glucose levels weekly.
-
At the end of the study, collect blood samples for analysis of glycated hemoglobin (HbA1c), insulin, and lipid profiles.[15]
-
Protocol 2: Preparation of this compound for Administration
Objective: To prepare this compound for dietary and oral gavage administration in rodent studies.
A. Dietary Admixture:
Materials:
-
This compound powder
-
Powdered rodent diet
-
A precision balance
-
A blender or mixer
Procedure:
-
Calculate the required amount of this compound based on the desired concentration in the diet (e.g., 1000 ppm = 1 g of this compound per 1 kg of diet).
-
Weigh the precise amount of this compound powder.
-
In a clean, dry blender, add a small portion of the powdered diet and the weighed this compound.
-
Mix thoroughly for several minutes to ensure a homogenous pre-mix.
-
Gradually add the remaining powdered diet to the blender in portions, mixing thoroughly after each addition.
-
Continue mixing until the this compound is evenly distributed throughout the entire batch of diet.
-
Store the medicated diet in a cool, dry, and dark place.
B. Oral Gavage Solution:
Materials:
-
This compound powder
-
Sterile water for injection or 0.9% saline
-
A precision balance
-
A volumetric flask
-
A magnetic stirrer and stir bar
Procedure:
-
Calculate the required amount of this compound to achieve the desired concentration (e.g., mg/mL) for the dosing volume.
-
Weigh the precise amount of this compound powder.
-
Transfer the this compound powder to a volumetric flask.
-
Add a portion of the vehicle (sterile water or saline) to the flask and mix gently to dissolve the powder. A magnetic stirrer can be used to facilitate dissolution.
-
Once the this compound is completely dissolved, add the vehicle to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly to ensure homogeneity.
-
The solution is now ready for oral gavage administration. Prepare fresh daily unless stability data indicates otherwise.
Mandatory Visualizations
Caption: Mechanism of action of this compound in carbohydrate digestion.
Caption: Experimental workflow for this compound studies in a rat model of type 2 diabetes.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. prod.cluster.dovemed.com [prod.cluster.dovemed.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound improves health and lifespan in aging HET3 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic this compound treatment alleviates age-related behavioral and biochemical changes in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound improved survival for Apc+/Min mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Effect of Metformin, this compound and Their Combination on the Serum Visfatin Level in Nicotinamide/Streptozocin-Induced Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Stable Acarbose Solutions in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarbose is a potent inhibitor of α-glucosidase and α-amylase, enzymes crucial for the digestion of complex carbohydrates. While its primary application is in the management of type 2 diabetes mellitus, its utility in in vitro research extends to investigating cellular processes related to glucose metabolism, cell signaling, and proliferation. The stability of this compound in solution is critical for obtaining reliable and reproducible results in cell culture assays. These application notes provide detailed protocols for the preparation and storage of this compound solutions and outline its effects on key cellular signaling pathways.
Data Presentation: this compound Solubility and Solution Stability
Proper dissolution and storage are paramount for maintaining the bioactivity of this compound in in vitro studies. The following tables summarize the solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | 64.50 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
Table 2: Recommended Storage and Stability of this compound Solutions
| Solvent | Storage Temperature | Recommended Duration | Notes | Reference |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | 2-8°C | Use within 24 hours | Aqueous solutions are prone to degradation and should be prepared fresh. | [2] |
| DMSO | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| DMSO | -80°C | Up to 2 years | For long-term storage, -80°C is recommended. | [3] |
Note on Stability in Cell Culture Media: While specific long-term stability data in various cell culture media is limited, it is best practice to prepare fresh this compound solutions in your media of choice for each experiment to ensure consistent potency. This compound has been shown to be relatively stable at a pH range of 3 to 8 for at least 4 hours at 37°C.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
1.1. Aqueous Stock Solution (for immediate use)
-
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile tube, dissolve the this compound powder in sterile PBS or serum-free medium to a desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved. Sonication may be used to aid dissolution.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Use the freshly prepared solution immediately for your cell culture experiments. Discard any unused portion after 24 hours if stored at 2-8°C.
-
1.2. DMSO Stock Solution (for long-term storage)
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
-
Sterile, DMSO-compatible microcentrifuge tubes or cryovials
-
Vortex mixer
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile, DMSO-compatible tube, dissolve the this compound powder in DMSO to a desired stock concentration (e.g., 20 mg/mL).
-
Vortex gently until the powder is completely dissolved. Purging the solvent with an inert gas before adding it to the this compound can enhance stability.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
-
When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Protocol 2: In Vitro Cell-Based Assay Workflow
This protocol provides a general workflow for treating cells with this compound.
-
Cell Seeding: Plate your cells of interest in a suitable culture vessel (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solution:
-
Thaw a DMSO stock aliquot of this compound or use a freshly prepared aqueous stock.
-
Dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. For example, to achieve a final concentration of 1 µM this compound from a 10 mM stock, you would perform a 1:10,000 dilution.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the this compound-containing medium to the cells.
-
Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO or PBS as the treated wells) and an untreated control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with your desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo®), Western blotting for signaling pathway analysis, or migration/invasion assays.
Caption: Experimental workflow for in vitro cell-based assays with this compound.
This compound and Cellular Signaling Pathways
Beyond its well-documented role as an α-glucosidase inhibitor, this compound has been shown to modulate intracellular signaling pathways, particularly in the context of vascular cell biology.
FAK/Src and Ras/ERK/PI3K/Akt Signaling
In vascular smooth muscle cells, this compound has been demonstrated to inhibit proliferation and migration. This is achieved, in part, by downregulating the phosphorylation of key signaling molecules in the FAK/Src and Ras/ERK/PI3K/Akt pathways.
Caption: this compound-mediated inhibition of FAK/Src and Ras/ERK/PI3K/Akt signaling.
Akt/eNOS Signaling Pathway
In endothelial progenitor cells, this compound has been shown to promote cell function and angiogenesis, potentially through the activation of the Akt/eNOS signaling pathway. This suggests a context-dependent effect of this compound on cellular signaling.
Caption: this compound-mediated activation of the Akt/eNOS signaling pathway.
Conclusion
The successful use of this compound in in vitro cell culture assays is dependent on the careful preparation and handling of its solutions. Due to the limited stability of this compound in aqueous solutions, it is strongly recommended to prepare them fresh for each experiment or to use properly stored DMSO stock solutions. The ability of this compound to modulate key signaling pathways beyond its primary enzymatic inhibition highlights its potential as a tool for investigating a variety of cellular processes. The protocols and data provided herein serve as a comprehensive guide for researchers utilizing this compound in their studies.
References
Application Notes: In Vitro Assessment of Acarbose's Alpha-Glucosidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1] Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels.[1][2] Acarbose is a well-known alpha-glucosidase inhibitor used clinically to manage type 2 diabetes.[1][3][4] This document provides a detailed protocol for assessing the in vitro inhibitory activity of this compound against alpha-glucosidase, a fundamental assay for screening potential anti-diabetic compounds.
Principle of the Assay
The most common method for determining alpha-glucosidase activity in vitro involves the use of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[4][5] The alpha-glucosidase enzyme catalyzes the hydrolysis of the colorless pNPG into p-nitrophenol (pNP) and glucose.[2][4] The resulting p-nitrophenol product is a chromophore with a distinct yellow color, which can be quantified by measuring its absorbance spectrophotometrically at approximately 405-410 nm.[5][6][7][8][9] In the presence of an inhibitor like this compound, the rate of pNPG hydrolysis is reduced, leading to a decrease in the absorbance reading. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)[2]
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.8)[8]
-
Sodium carbonate (Na₂CO₃) (e.g., 0.1 M) to stop the reaction[6][10]
-
Dimethyl sulfoxide (DMSO) (optional, to dissolve compounds)[5]
-
Multichannel pipette and pipette tips
Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for high-throughput analysis.
Reagent Preparation
-
Phosphate Buffer (100 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate salts in distilled water and adjusting the pH to 6.8.
-
α-Glucosidase Enzyme Solution (1.0 U/mL): Reconstitute the lyophilized enzyme in cold phosphate buffer to the desired stock concentration. Dilute with the buffer to a working concentration of 1.0 U/mL just before use.[6] Keep the enzyme solution on ice.[7][11]
-
pNPG Substrate Solution (5 mM): Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.[6]
-
This compound Stock Solution: Prepare a stock solution of this compound in the phosphate buffer. From this stock, create a series of dilutions to determine the IC₅₀ value (e.g., concentrations ranging from 10 to 1000 µg/mL).[6]
-
Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water to a final concentration of 0.1 M.
Assay Procedure in 96-Well Plate
-
Plate Setup: Designate wells for the blank, control, and test samples.
-
Blank Wells: Contain buffer and substrate, but no enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.
-
Control Wells (100% Enzyme Activity): Contain buffer, enzyme, and substrate. This represents the maximum enzymatic activity without any inhibitor.
-
Test Wells: Contain buffer, enzyme, substrate, and varying concentrations of this compound.
-
-
Inhibitor and Enzyme Incubation:
-
Add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of the various this compound dilutions to the 'Test' wells. Add 10 µL of phosphate buffer to the 'Control' and 'Blank' wells.
-
Add 10 µL of the α-glucosidase solution (1 U/mL) to the 'Control' and 'Test' wells. Add 10 µL of phosphate buffer to the 'Blank' wells.
-
Mix the contents gently and pre-incubate the plate at 37°C for 15 minutes.[6]
-
-
Initiation of Enzymatic Reaction:
-
Termination of Reaction:
-
Absorbance Measurement:
Data Analysis and Presentation
Calculation of Inhibition Percentage
The percentage of α-glucosidase inhibition is calculated using the following formula[10]:
% Inhibition = [ (Acontrol - Ablank_control) - (Asample - Ablank_sample) / (Acontrol - Ablank_control) ] x 100
Where:
-
Acontrol: Absorbance of the well with buffer, enzyme, and substrate.
-
Ablank_control: Absorbance of the well with buffer and substrate (no enzyme).
-
Asample: Absorbance of the well with buffer, enzyme, substrate, and this compound.
-
Ablank_sample: Absorbance of the well with buffer, substrate, and this compound (no enzyme).
IC₅₀ Determination
The IC₅₀ value is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. To determine the IC₅₀, plot the percentage of inhibition against the logarithm of the this compound concentrations. The IC₅₀ value can then be calculated from the resulting dose-response curve, typically by using non-linear regression analysis.[12]
Data Summary
The following table presents example data for the inhibition of α-glucosidase by this compound. IC₅₀ values for this compound can vary significantly depending on the specific assay conditions (e.g., enzyme source, substrate concentration). Reported values often fall within a wide range.[4]
| This compound Concentration (µg/mL) | Average Absorbance (405 nm) | % Inhibition |
| 0 (Control) | 0.850 | 0% |
| 50 | 0.723 | 15% |
| 100 | 0.612 | 28% |
| 200 | 0.442 | 48% |
| 400 | 0.255 | 70% |
| 800 | 0.119 | 86% |
| Calculated IC₅₀ Value | ~208 µg/mL |
Note: The data above is illustrative. Actual results will vary based on experimental conditions.
Visualizations
Experimental Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro α-Glucosidase Inhibition Activity [bio-protocol.org]
- 7. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 8. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 9. oamjms.eu [oamjms.eu]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. abcam.cn [abcam.cn]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Analyzing Acarbose-Induced Gut Microbiota Shifts Using 16S rRNA Gene Sequencing
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on utilizing 16S rRNA gene sequencing to investigate the effects of Acarbose on the gut microbiota. This document outlines the mechanism of this compound, its impact on microbial composition, detailed experimental protocols, and the downstream physiological consequences.
Introduction
This compound, an α-glucosidase inhibitor, is a widely used medication for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves delaying the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia.[1][3][4] As this compound is minimally absorbed and primarily acts within the gastrointestinal tract, it significantly influences the gut microbiota by increasing the delivery of undigested carbohydrates to the colon.[3][4] This alteration in substrate availability leads to shifts in the composition and metabolic activity of the gut microbiome, which are increasingly recognized as contributing to the therapeutic effects of the drug.[1][2]
16S rRNA gene sequencing is a culture-independent method that has become a gold standard for studying microbial communities.[5] By targeting the hypervariable regions of the 16S ribosomal RNA gene, which is conserved across bacteria and archaea, researchers can identify and quantify the relative abundance of different microbial taxa within a sample. This technique is instrumental in elucidating the specific changes in the gut microbiota following this compound intervention.
This compound-Induced Shifts in Gut Microbiota: Quantitative Data Summary
Multiple studies have demonstrated that this compound treatment significantly alters the gut microbial composition. These changes are characterized by shifts in microbial diversity and the relative abundance of specific bacterial taxa. The following tables summarize key quantitative findings from studies investigating the effects of this compound on the gut microbiota.
Table 1: Changes in Alpha and Beta Diversity of Gut Microbiota with this compound Treatment
| Study Type | Subject | This compound Dosage | Duration | Alpha Diversity Changes (e.g., Shannon, Chao1) | Beta Diversity Changes (e.g., Bray-Curtis, UniFrac) | Reference |
| Randomized, double-blind, controlled crossover trial | Prediabetic Patients | 50 mg, three times a day | 8 weeks | No significant change in Shannon diversity index. | Significant separation between this compound and placebo groups. | [1] |
| Randomized, placebo-controlled, double-blind, crossover study | Type 2 Diabetes Patients | 100 mg, three times a day | 2 weeks | No significant change in Shannon diversity index or number of observed species. | No significant differences between this compound and placebo groups. | [6] |
| Animal Study (Mice) | C57BL/6J mice | 400 ppm in diet | 2 weeks | Not reported | Substantial change in microbiota structure with a high-starch diet. | [4] |
Table 2: this compound-Induced Changes in Relative Abundance of Bacterial Taxa
| Taxonomic Level | Bacterial Taxon | Direction of Change | Fold Change / Significance | Study Population | Reference |
| Phylum | Firmicutes | Decrease | - | Type 2 Diabetes Patients | [7] |
| Bacteroidetes | Increase | - | Type 2 Diabetes Patients, Mice | [4][7] | |
| Actinobacteria | Increase | - | Type 2 Diabetes Patients | [7] | |
| Proteobacteria | Increase | - | Type 2 Diabetes Patients | [7] | |
| Family | Lactobacillaceae | Increase | 12.8-fold (OTUs) | Prediabetic Patients | [1][2] |
| Ruminococcaceae | Decrease (some OTUs), Increase (others) | - | Prediabetic Patients | [1][2] | |
| Lachnospiraceae | Decrease | - | Prediabetic Patients | [1][2] | |
| Veillonellaceae | Increase | - | Prediabetic Patients | [1] | |
| Bifidobacteriaceae | Increase | - | Mice | [4] | |
| Verrucomicrobiaceae | Decrease | - | Mice | [4] | |
| Genus | Lactobacillus | Increase | Flourished | Prediabetic Patients | [1][2] |
| Dialister | Increase | Flourished | Prediabetic Patients | [1][2] | |
| Faecalibacterium | Increase (some OTUs) | - | Prediabetic Patients | [1][2] | |
| Butyricicoccus | Decrease | Inhibited | Prediabetic Patients | [1][2] | |
| Phascolarctobacterium | Decrease | Inhibited | Prediabetic Patients | [1][2] | |
| Ruminococcus | Decrease | Inhibited | Prediabetic Patients | [1][2] | |
| Bifidobacterium | Increase | - | Type 2 Diabetes Patients, Mice | [4][8] | |
| Bacteroides | Increase | - | Mice | [4] | |
| Akkermansia | Decrease | - | Mice | [4] | |
| Klebsiella | Increase (minor) | p < 0.05 | Type 2 Diabetes Patients | [9][10] | |
| Escherichia coli | Increase (minor) | p < 0.05 | Type 2 Diabetes Patients | [10] |
Signaling Pathways Modulated by this compound-Induced Microbiota Shifts
The alterations in the gut microbiota composition induced by this compound lead to changes in the production of microbial metabolites, particularly short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate.[3][11] These SCFAs act as signaling molecules that can influence host physiology.
The increased production of SCFAs in the colon due to this compound treatment can trigger downstream signaling pathways. SCFAs can bind to G-protein coupled receptors (GPCRs), such as Free Fatty Acid Receptor 2 (FFAR2/GPR43) and FFAR3 (GPR41), expressed on enteroendocrine L-cells.[2][9] This binding stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion, suppresses glucagon release, and promotes satiety.[1][12]
Furthermore, the shifts in gut microbiota and the production of SCFAs can modulate the host's immune system. Specifically, these changes have been shown to influence the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[13][14] An increase in SCFA-producing bacteria is associated with an expansion of Treg cells, which helps to maintain immune homeostasis.[15]
Experimental Protocols
This section provides a detailed methodology for analyzing this compound-induced gut microbiota shifts using 16S rRNA gene sequencing.
Experimental Workflow
The overall workflow for a 16S rRNA gene sequencing study involves sample collection, DNA extraction, PCR amplification of the 16S rRNA gene, library preparation, sequencing, and bioinformatic analysis.
References
- 1. Library preparation protocol to sequence V3-V4 region of 16S rRNA to run in Illumina MiSeq platform [protocols.io]
- 2. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism [mdpi.com]
- 3. V3-V4 16S rRNA gene amplification [bio-protocol.org]
- 4. PCR amplification of the bacterial 16S rRNA gene V3–V4 region using high throughput sequencing and a bioinformatics analysis [bio-protocol.org]
- 5. quadram.ac.uk [quadram.ac.uk]
- 6. quantabio.com [quantabio.com]
- 7. Bioinformatics Analysis of 16S rRNA Amplicon Sequencing - CD Genomics [cd-genomics.com]
- 8. ec.bioscientifica.com [ec.bioscientifica.com]
- 9. The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fecal 16S rRNA Gene Sequencing Analysis [bio-protocol.org]
- 12. This compound, lente carbohydrate, and prebiotics promote metabolic health and longevity by stimulating intestinal production of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Gut Microbiota as Regulators of Th17/Treg Balance in Patients With Myasthenia Gravis [frontiersin.org]
- 14. Frontiers | Gut Microbiota-Derived Metabolites Modulate Treg/Th17 Balance: Novel Therapeutic Targets in Autoimmune Diseases [frontiersin.org]
- 15. The Th17/Treg Cell Balance: A Gut Microbiota-Modulated Story - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Acarbose Administration in Murine Drinking Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarbose is an α-glucosidase inhibitor that competitively and reversibly inhibits enzymes in the small intestine brush border, delaying the digestion of complex carbohydrates and subsequent glucose absorption.[1] This mechanism effectively reduces postprandial hyperglycemia.[2] In murine models, this compound administration has been associated with a range of significant physiological effects, including extended lifespan (particularly in males), alterations in the gut microbiome, improved glucose homeostasis, and reduced body weight.[2][3][4][5][6] Its primary action of increasing the flux of starch to the lower digestive system modulates the gut microbiota, leading to an increase in beneficial short-chain fatty acids (SCFAs) like butyrate and propionate.[3][4][7]
These application notes provide a detailed protocol for the preparation and administration of this compound to mice via their drinking water, a common and non-invasive method for long-term studies.[8]
Data Presentation: Summary of this compound Effects in Mice
The following tables summarize quantitative data from various studies on this compound administration in mice.
Table 1: this compound Dosage and Administration Routes in Murine Studies
| Dosage/Concentration | Administration Route | Mouse Model | Study Duration | Reference |
| 1000 ppm in diet | Oral (in feed) | Genetically heterogeneous (HET3) | From 4 months of age | [9] |
| 400, 1000, 2500 ppm in diet | Oral (in feed) | Genetically heterogeneous (HET3) | From 8 months of age | [2] |
| 20 mg/kg/day | Oral (in drinking water) | SAMP8 mice | 6 months (from 3 to 9 months of age) | [8] |
| 50 mg/kg/day | Oral (intragastric gavage) | db/db mice | 14 days | [10][11] |
| 24 mg/kg/day | Oral | C57BL/6 mice with T2DM | 4 weeks | [12] |
| 400 ppm in diet | Oral (in feed) | C57BL/6 mice | Not specified | [7][13] |
Table 2: Reported Physiological Effects of this compound in Mice
| Parameter | Effect | Magnitude of Change | Mouse Model | Reference |
| Lifespan | Increased Median Lifespan | Male: 16-22%; Female: 4-5% | HET3 | [2][5] |
| Body Weight | Decreased or No Change | Significant reduction in Western diet-fed mice; No change in db/db mice | 3xTg (AD model), db/db | [6][10] |
| Fasting Blood Glucose | Decreased | Significant reduction in diabetic models | db/db, C57BL/6 | [12][14] |
| Postprandial Glucose | Decreased | Blunts post-meal glucose spike | HET3 | [2] |
| Gut Microbiome | Altered Composition | Expansion of Bacteroidaceae and Bifidobacteriaceae | C57BL/6 | [7][13] |
| Short-Chain Fatty Acids | Increased Fecal SCFAs | Notably increased butyrate and propionate | C57BL/6 | [3][7] |
| Insulin Sensitivity | Improved | Improved glucose tolerance and insulin sensitivity | db/db | [14][15] |
| Plasma GLP-1 | Increased | Augmented postprandial GLP-1 concentrations | Not specified | [16] |
Experimental Protocols
Protocol for this compound Solution Preparation and Administration
This protocol details the preparation of this compound in drinking water for a target dose of 20 mg/kg/day. Adjust calculations based on the specific target dosage of your study.
3.1.1 Materials & Equipment
-
This compound powder (crystalline solid)
-
Standard mouse chow
-
Drinking water (autoclaved or sterile)
-
Water bottles for mice
-
Analytical balance
-
Graduated cylinders or volumetric flasks
-
pH meter (optional)
-
Magnetic stirrer and stir bars
3.1.2 Pre-Experimental Phase: Acclimatization and Baseline Monitoring
-
House mice in their designated caging for a minimum of one week to allow for acclimatization to the environment.
-
For 3-5 days prior to the start of treatment, measure and record the daily water and food consumption for each cage. This provides a baseline for monitoring and for accurate dose calculation.
-
Measure and record the initial body weight of each mouse.
3.1.3 Dosage Calculation
-
Determine Average Water Intake: Calculate the average daily water consumption per mouse (mL/day/mouse) from the baseline monitoring period. (A typical 25g mouse consumes approximately 3-5 mL of water per day).
-
Calculate Total Daily Dose: Determine the required daily dose in mg for an average-sized mouse.
-
Example: For a 25g (0.025 kg) mouse and a target dose of 20 mg/kg/day:
-
Dose (mg) = 0.025 kg * 20 mg/kg = 0.5 mg/mouse/day
-
-
-
Calculate Water Concentration: Determine the concentration of this compound needed in the drinking water.
-
Example: Assuming an average daily intake of 4 mL per mouse:
-
Concentration (mg/mL) = 0.5 mg / 4 mL = 0.125 mg/mL or 125 mg/L
-
-
3.1.4 this compound Solution Preparation CRITICAL NOTE: this compound is hygroscopic and its stability in aqueous solution is limited. Aqueous solutions should be prepared fresh daily and protected from light.[17][18][19] Storing aqueous solutions for more than one day is not recommended.[17]
-
Weigh the required amount of this compound powder using an analytical balance.
-
Example: To prepare 200 mL of a 0.125 mg/mL solution:
-
This compound needed (mg) = 0.125 mg/mL * 200 mL = 25 mg
-
-
-
Add the weighed this compound powder to a sterile container.
-
Add the calculated volume of sterile drinking water.
-
Mix thoroughly using a magnetic stirrer until the this compound is completely dissolved. The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[17]
3.1.5 Administration and Monitoring
-
Replace the regular water bottles with the freshly prepared this compound-containing water bottles at the beginning of each day (e.g., 9:00 AM).
-
Daily: Measure the remaining volume of water in the bottles to monitor consumption and ensure animals are drinking. Check animals for any signs of adverse effects (e.g., gastrointestinal distress, lethargy).
-
Weekly: Measure and record the body weight of each mouse.
-
As per Study Design: Conduct specific experimental assays such as blood glucose measurements (fasting or postprandial), glucose tolerance tests, or collect fecal samples for microbiome analysis.
Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)
This test is used to assess how quickly glucose is cleared from the blood and is a measure of insulin sensitivity.[14]
-
Fast mice for 6 hours (with free access to water).
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer a sterile 20% glucose solution via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.
-
Measure blood glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-injection.[14]
-
Plot the glucose concentration over time and calculate the Area Under the Curve (AUC) for analysis.[20]
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in-vivo study involving this compound administration in drinking water.
This compound Mechanism of Action and GLP-1 Signaling
This compound inhibits α-glucosidase in the small intestine, increasing carbohydrate delivery to the distal gut. This stimulates L-cells to secrete Glucagon-Like Peptide-1 (GLP-1), which in turn acts on the pancreas to enhance glucose-stimulated insulin secretion.[16][21]
Insulin Signaling Pathway Modulation
By improving overall glycemic control and potentially through other mechanisms, this compound can ameliorate insulin resistance.[14][15] In some contexts, it has been shown to influence the Akt/eNOS signaling pathway, which is crucial for cell survival and endothelial function.[11]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound improves health and lifespan in aging HET3 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in the gut microbiome and fermentation products concurrent with enhanced longevity in this compound-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. gethealthspan.com [gethealthspan.com]
- 6. This compound ameliorates Western diet-induced metabolic and cognitive impairments in the 3xTg mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Glucoamylase Inhibitor this compound Has a Diet-Dependent and Reversible Effect on the Murine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic this compound treatment alleviates age-related behavioral and biochemical changes in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Long-term administration of the α-amylase inhibitor this compound effective against type 2 diabetes symptoms in C57BL/6 mice | Research Results in Pharmacology [rrpharmacology.ru]
- 13. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. This compound ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of GLP-1 in the postprandial effects of this compound in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. JPH10182687A - Stabilization of storage of this compound - Google Patents [patents.google.com]
- 19. EP0837069A1 - Storage-stabilization method of this compound - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound, lente carbohydrate, and prebiotics promote metabolic health and longevity by stimulating intestinal production of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Assessment of Acarbose on Intestinal Permeability Using Caco-2 Cells
Introduction
Acarbose is an alpha-glucosidase inhibitor used to manage type 2 diabetes by delaying carbohydrate digestion and glucose absorption.[1][2] Its primary action occurs at the brush border of the small intestine, where it competitively and reversibly inhibits enzymes like sucrase, maltase, and glucoamylase.[1][3] This localized action within the gastrointestinal tract raises questions about its potential secondary effects on intestinal barrier function. The Caco-2 cell line, a human colon adenocarcinoma cell line, serves as the gold standard in vitro model for studying intestinal drug absorption and permeability.[4][5] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the human intestinal epithelium.[5] This application note provides detailed protocols for assessing the effect of this compound on the integrity and permeability of Caco-2 cell monolayers.
Principle
The integrity of the intestinal barrier is maintained by tight junctions (TJs), which regulate the paracellular pathway (the space between adjacent cells). A compromised barrier exhibits increased permeability, allowing substances to pass through more easily. This can be quantified by measuring two key parameters:
-
Transepithelial Electrical Resistance (TEER): A measure of the ionic conductance across the cell monolayer. A high TEER value indicates a well-formed, tight barrier.[6]
-
Apparent Permeability Coefficient (Papp): A measure of the rate of passage of a non-metabolized, cell-impermeable marker molecule (e.g., Lucifer Yellow, Mannitol) across the monolayer.[6][7] An increase in the Papp value of a paracellular marker suggests a disruption of tight junction integrity.
This protocol will expose differentiated Caco-2 monolayers to various concentrations of this compound and measure the subsequent changes in TEER and the Papp of a fluorescent marker.
Experimental Protocols
Caco-2 Cell Culture and Seeding
This protocol is based on standard methodologies for Caco-2 cell culture for permeability assays.[5][8][9]
-
Cell Maintenance:
-
Culture Caco-2 cells (passages 20-40) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[9]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or upon reaching 70-80% confluency.
-
-
Seeding on Transwell® Inserts:
-
Use 12-well or 24-well Transwell® plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size).
-
Seed Caco-2 cells onto the apical side of the inserts at a density of approximately 2 x 10⁴ cells/cm².[9]
-
Add fresh culture medium to both the apical (insert) and basolateral (well) compartments.
-
Culture the cells for 21-26 days to allow for full differentiation and formation of a polarized monolayer.[4] Change the medium every 2-3 days.
-
Monolayer Integrity Assessment (TEER Measurement)
-
Procedure:
-
Before the experiment, allow the cell plates to equilibrate to room temperature for 30 minutes.
-
Using an epithelial voltohmmeter (EVOM) with "chopstick" electrodes, measure the TEER of each Transwell® insert.
-
Ensure the shorter electrode is in the apical compartment and the longer electrode is in the basolateral compartment.
-
Record the resistance value (Ω).
-
Measure the resistance of a blank insert (without cells) containing medium to subtract from the cell monolayer readings.
-
Calculate the final TEER value (Ω·cm²) using the following formula: TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) x Membrane Surface Area (cm²)
-
Only monolayers with TEER values above a pre-determined threshold (typically >250 Ω·cm²) should be used for the permeability experiment, ensuring the barrier is intact.[6]
-
This compound Treatment and Permeability Assay
This protocol describes a permeability experiment in the apical-to-basolateral (A-B) direction.[5]
-
Preparation:
-
Prepare a stock solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).
-
Prepare serial dilutions of this compound to achieve the desired final concentrations.
-
Prepare a solution of a paracellular marker, such as Lucifer Yellow (e.g., 100 µM), in the transport buffer.
-
-
Experimental Procedure:
-
Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer on both apical and basolateral sides.
-
Add fresh transport buffer to the basolateral compartment (e.g., 1.5 mL for a 12-well plate).
-
To the apical compartment (e.g., 0.5 mL for a 12-well plate), add the this compound solutions at different concentrations, each containing the Lucifer Yellow marker. Include a vehicle control (Lucifer Yellow without this compound) and a positive control for barrier disruption (e.g., EDTA).
-
Incubate the plate at 37°C on an orbital shaker (gentle agitation).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.[6]
-
After each sampling, replace the volume removed with fresh, pre-warmed transport buffer.
-
At the end of the experiment, take a sample from the apical compartment to determine the initial concentration (C₀).
-
Quantification and Data Analysis
-
Quantification:
-
Analyze the concentration of Lucifer Yellow in the collected samples using a fluorescence plate reader (Excitation ~428 nm, Emission ~536 nm).
-
Create a standard curve to determine the concentration of the marker in each sample.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation:[6] Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of substance appearance in the receiver chamber, in µmol/s or µg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the substance in the donor chamber (µmol/mL or µg/mL).
-
-
Data Presentation
Quantitative data should be summarized for clear interpretation. While direct data on this compound's effect on Caco-2 TEER is not widely published, related inhibitory data provides context for its biological activity at the intestinal level.
Table 1: Inhibitory Effect of this compound on Maltose Absorption in Rat Intestine (Data adapted from an in situ rat perfusion study, which reflects inhibition of enzymatic digestion and subsequent absorption, not necessarily paracellular permeability.)
| Perfusion Time | IC₅₀ of this compound (mmol/L) |
| 15 min | 0.65 |
| 30 min | 0.27 |
| 45 min | 0.22 |
| 60 min | 0.28 |
| Data derived from reference[10]. |
Table 2: In Vitro α-Glucosidase Inhibition by this compound (This data demonstrates the primary mechanism of this compound, which is relevant to its function in the intestine.)
| Compound | Concentration (µg/mL) | α-Glucosidase Inhibition Rate (%) |
| This compound | 100 | 98.94 |
| Data derived from reference[11]. This compound was used as a positive control. |
Table 3: Expected Outcomes of this compound on Caco-2 Permeability (Hypothetical) (This table is a template for presenting results from the protocol described above.)
| This compound Conc. (µM) | TEER (% of Control) | Papp of Lucifer Yellow (10⁻⁶ cm/s) |
| 0 (Control) | 100 ± 5.0 | 0.5 ± 0.1 |
| 10 | Experimental Value | Experimental Value |
| 50 | Experimental Value | Experimental Value |
| 100 | Experimental Value | Experimental Value |
Visualizing Mechanisms and Workflows
Mechanism of Action & Experimental Design
Caption: this compound's known inhibition of glucose absorption vs. its hypothetical effect on permeability.
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect and mechanism of this compound combined with gymnemic acid on maltose absorption in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of 6-Shogaol on Glucose Uptake and Intestinal Barrier Integrity in Caco-2 Cells [mdpi.com]
Application Notes and Protocols: Acarbose in Preclinical Models of Non-alcoholic Fatty Liver Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of liver disorders characterized by hepatic steatosis in the absence of significant alcohol consumption. Its progressive form, non-alcoholic steatohepatitis (NASH), can lead to cirrhosis and hepatocellular carcinoma. Acarbose, an α-glucosidase inhibitor used for the management of type 2 diabetes, has emerged as a potential therapeutic agent for NAFLD. By delaying carbohydrate absorption in the small intestine, this compound modulates key metabolic pathways implicated in the pathogenesis of NAFLD. These application notes provide a comprehensive overview of the use of this compound in preclinical NAFLD models, detailing experimental protocols, summarizing key quantitative findings, and visualizing the underlying molecular mechanisms.
Mechanism of Action
This compound exerts its therapeutic effects in NAFLD through a multi-pronged approach:
-
Inhibition of α-glucosidase: As a primary mechanism, this compound competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial glucose and insulin spikes.
-
Modulation of Gut Microbiota: By increasing the delivery of undigested carbohydrates to the colon, this compound alters the composition and metabolic activity of the gut microbiota. This leads to an increased production of short-chain fatty acids (SCFAs), such as butyrate, which have been shown to have anti-inflammatory and metabolic benefits.
-
Activation of AMP-activated protein kinase (AMPK): this compound has been shown to activate AMPK, a central regulator of cellular energy homeostasis in the liver.[1][2] Activated AMPK phosphorylates and inactivates key enzymes involved in de novo lipogenesis, such as acetyl-CoA carboxylase (ACC).
-
Downregulation of Lipogenic Gene Expression: Through AMPK activation and other potential mechanisms, this compound suppresses the expression of critical lipogenic transcription factors, including sterol regulatory element-binding protein-1c (SREBP-1c), and their downstream target genes, such as fatty acid synthase (FAS).[2][3]
Quantitative Data from Preclinical Models
The following tables summarize the quantitative outcomes of this compound treatment in various preclinical models of NAFLD.
Table 1: Effects of this compound on Metabolic Parameters
| Animal Model | Diet | This compound Dose | Duration | Body Weight | Liver Weight | ALT | AST | Triglycerides | Total Cholesterol |
| C57BL/6J mice | High-Fat Diet | Not specified | Not specified | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ |
| db/db mice | Standard Chow | 5% w/w | 8 weeks | - | ↓ | - | - | ↓ | - |
| Zucker rats | Sucrose-rich diet | 20-40 mg/100g chow | 11.5 months | No significant change | - | - | - | ↓ | ↓ |
Note: ↓ indicates a decrease in the parameter with this compound treatment. - indicates data not specified in the reviewed literature.
Table 2: Effects of this compound on Histological and Molecular Markers
| Animal Model | Diet | This compound Dose | Duration | Steatosis Score | Inflammation Score | Fibrosis Score | SREBP-1c Expression | FAS Expression |
| C57BL/6J mice | High-Fat Diet | Not specified | Not specified | ↓ | ↓ | - | ↓ | ↓ |
| db/db mice | Standard Chow | 5% w/w | 8 weeks | ↓ | - | - | - | - |
| Zucker rats | Sucrose-rich diet | 20-40 mg/100g chow | 11.5 months | ↓ | - | - | - | - |
Note: ↓ indicates a decrease in the parameter with this compound treatment. - indicates data not specified in the reviewed literature.
Experimental Protocols
High-Fat Diet-Induced NAFLD Model in C57BL/6J Mice
This protocol describes the induction of NAFLD in C57BL/6J mice using a high-fat diet (HFD), a commonly used model to recapitulate the metabolic and hepatic features of human NAFLD.[4][5][6][7]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (Control group)
-
High-fat diet (e.g., 60% kcal from fat)
-
This compound
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment. House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Group Allocation: Randomly divide the mice into three groups:
-
Control Group: Fed a standard chow diet.
-
HFD Group: Fed a high-fat diet.
-
HFD + this compound Group: Fed a high-fat diet and treated with this compound.
-
-
NAFLD Induction and this compound Treatment:
-
Provide the respective diets to the mice for a period of 12-16 weeks.
-
For the HFD + this compound group, prepare a solution of this compound in a suitable vehicle (e.g., water).
-
Administer this compound daily via oral gavage at a predetermined dose (e.g., 100 mg/kg body weight). The vehicle should be administered to the control and HFD groups.
-
-
Monitoring: Monitor body weight, food, and water intake weekly.
-
Sample Collection: At the end of the study period, fast the mice overnight.
-
Collect blood samples via cardiac puncture for biochemical analysis (ALT, AST, triglycerides, cholesterol).
-
Euthanize the mice and carefully dissect the liver. Weigh the liver and collect tissue samples for histological analysis (formalin-fixed) and molecular analysis (snap-frozen in liquid nitrogen).
-
Histological Analysis of Liver Tissue
-
Tissue Processing: Process formalin-fixed liver tissues and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To evaluate overall liver morphology, steatosis, inflammation, and hepatocyte ballooning.
-
Oil Red O Staining: To visualize lipid accumulation in frozen liver sections.
-
Sirius Red Staining: To assess collagen deposition and fibrosis.
-
-
Scoring: Score the histological sections for steatosis, lobular inflammation, and ballooning according to the NAFLD Activity Score (NAS) system.
Biochemical and Molecular Analysis
-
Serum Analysis: Use commercial kits to measure serum levels of ALT, AST, triglycerides, and total cholesterol.
-
Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from frozen liver tissue.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR using specific primers for genes such as Srebp-1c and Fasn. Normalize to a housekeeping gene (e.g., Gapdh).
-
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action in NAFLD.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound in NAFLD.
Logical Relationships
Caption: Logical flow of this compound's effects on NAFLD.
References
- 1. The AMPK pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting AMPK related signaling pathways: A feasible approach for natural herbal medicines to intervene non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AMPK pathway in fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Fat Diet-Induced Changes in Hepatic Protein Abundance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diet-Induced Models of Non-Alcoholic Fatty Liver Disease: Food for Thought on Sugar, Fat, and Cholesterol [mdpi.com]
- 7. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Acarbose-Induced Gastrointestinal Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common gastrointestinal (GI) side effects encountered during animal studies with acarbose.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues.
Issue 1: Diarrhea and Loose Stools
Question: We are observing a high incidence of diarrhea and loose stools in our rat/mouse model shortly after initiating this compound treatment. What are the potential causes and how can we mitigate this?
Answer:
This compound-induced diarrhea is primarily an osmotic and fermentative phenomenon. By inhibiting α-glucosidase in the small intestine, this compound prevents the breakdown of complex carbohydrates. These undigested carbohydrates draw water into the intestinal lumen, leading to osmotic diarrhea. Subsequently, their fermentation by colonic bacteria produces gas and short-chain fatty acids (SCFAs), which can further contribute to loose stools.
Mitigation Strategies:
-
Dose Titration: Avoid administering a high dose of this compound from the outset. A gradual dose escalation allows the animal's gastrointestinal system to adapt. Start with a low dose and increase it incrementally over several days to weeks to reach the target therapeutic dose.[1]
-
Dietary Modification:
-
Carbohydrate Content: The type and amount of carbohydrates in the diet significantly impact the severity of GI side effects. Diets high in complex starches or sucrose can exacerbate diarrhea.[1] Consider using a diet with a lower complex carbohydrate content if experimentally feasible.
-
Fiber Content: The role of dietary fiber is complex. While some studies suggest that a fiber-rich diet may be beneficial in the long term by modulating the gut microbiota, a sudden increase in fermentable fiber could initially worsen symptoms. If supplementing with fiber, introduce it gradually.
-
-
Probiotic Co-administration: Supplementation with probiotics, particularly strains of Lactobacillus and Bifidobacterium, has been shown to alleviate other forms of drug-induced diarrhea in animal models. These beneficial bacteria may help modulate the gut microbiota, potentially reducing the overgrowth of gas-producing bacteria and improving intestinal barrier function. While specific protocols for this compound are not well-established, a general approach would be to administer a multi-strain probiotic daily, starting a few days before this compound treatment and continuing throughout the study period.
Issue 2: Flatulence and Abdominal Distention
Question: Our animals are exhibiting significant abdominal bloating and flatulence. How can we manage these side effects?
Answer:
Flatulence and abdominal distention are direct consequences of the bacterial fermentation of undigested carbohydrates in the colon, which produces gases such as hydrogen, methane, and carbon dioxide.
Mitigation Strategies:
-
Dietary Carbohydrate Reduction: As with diarrhea, limiting the amount of complex carbohydrates and sucrose in the diet is the most direct way to reduce the substrate for bacterial fermentation and subsequent gas production.
-
Gradual this compound Introduction: A slow dose titration schedule, as recommended for diarrhea, can also help the gut microbiota adapt to the increased carbohydrate load, potentially reducing the initial surge in gas production.
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Gut Microbiome Modulation: While not a direct and immediate solution, long-term modulation of the gut microbiome through diet or probiotics might favor the growth of bacteria that produce less gas or utilize the produced hydrogen.
Issue 3: Reduced Food Intake and Weight Loss
Question: We have noticed a decrease in food intake and subsequent weight loss in our animals treated with this compound. Is this expected and what can be done?
Answer:
This compound can lead to an initial reduction in food intake, which may be a behavioral response to the gastrointestinal discomfort. Weight loss can be a consequence of both reduced caloric intake and the malabsorption of carbohydrates.
Mitigation Strategies:
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Monitor Animal Well-being: Closely monitor the animals for signs of distress. The Rat Grimace Scale can be a useful tool for assessing pain or discomfort.
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Ensure Palatability of Medicated Feed: If this compound is administered in the feed, ensure that the addition of the drug does not negatively impact the taste and palatability of the chow.
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Supportive Care: Ensure easy access to water to prevent dehydration, especially if diarrhea is present. If weight loss is significant, re-evaluate the this compound dose and the overall health of the animal. In some cases, a temporary reduction in the dose may be necessary.
Quantitative Data on this compound Effects in Animal Studies
The following tables summarize quantitative data from animal studies investigating the effects of this compound.
Table 1: Dose-Dependent Effects of this compound on Lifespan and Body Weight in Mice
| Parameter | This compound Dose (ppm in diet) | Male Mice | Female Mice |
| Median Lifespan Increase | 400 | Not specified | 0% |
| 1000 | 16% | 5% | |
| 2500 | 17% | 4% | |
| Body Weight Reduction | Not specified | Less pronounced | More pronounced |
Data sourced from a study on genetically heterogeneous mice.[2]
Table 2: Effects of Probiotic Co-administration on Diarrhea in a Rat Model
| Treatment Group | Diarrhea Inhibition (%) |
| Loperamide (positive control) | 100% |
| Probiotic Mixture (20 x 10⁹ CFU/kg) | Not specified |
| Probiotic Mixture (30 x 10⁹ CFU/kg) | >90% |
| Probiotic Mixture (40 x 10⁹ CFU/kg) | >90% |
Note: This data is from a study on castor oil-induced diarrhea and not directly on this compound. It is presented here to provide a reference for the potential efficacy of probiotics in mitigating diarrhea.[3]
Experimental Protocols
General Protocol for Co-administration of Probiotics to Mitigate Diarrhea in Rats
This is a generalized protocol based on studies of drug-induced diarrhea.
-
Animal Model: Male Sprague-Dawley or Wistar rats, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Groups:
-
Control (Vehicle)
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This compound only
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This compound + Probiotic
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Probiotic only
-
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Probiotic Administration:
-
Probiotic Strain: A mixture of Lactobacillus and Bifidobacterium strains.
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Dosage: 10⁸-10⁹ CFU/animal/day.
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Route: Oral gavage.
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Schedule: Administer daily, starting 3-5 days before the first this compound dose and continuing throughout the study.
-
-
This compound Administration:
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Dosage: Based on the specific experimental design.
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Route: Oral gavage or mixed in feed.
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Schedule: Administer as required by the main study protocol.
-
-
Assessment of Diarrhea:
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Frequency: Record the number of bowel movements per animal over a defined period.
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Stool Consistency: Score fecal pellets on a scale (e.g., 1=well-formed, 2=soft, 3=diarrheic).
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Fecal Water Content: Collect fresh fecal samples, weigh them, dry them in an oven, and re-weigh to calculate the percentage of water content.
-
-
Data Analysis: Compare the incidence, severity, and duration of diarrhea between the this compound-only and the this compound + probiotic groups using appropriate statistical tests.
General Protocol for Dose Escalation of this compound in Mice
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Animal Model: C57BL/6 or other relevant mouse strain, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for one week.
-
Dose Escalation Schedule:
-
Week 1: Start with a low dose of this compound (e.g., 100 ppm in feed).
-
Week 2: Increase the dose to an intermediate level (e.g., 250 ppm in feed).
-
Week 3 onwards: Increase to the target therapeutic dose (e.g., 500-1000 ppm in feed).
-
-
Monitoring of Side Effects:
-
Daily Observation: Visually inspect animals for signs of bloating, lethargy, or ruffled fur.
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Stool Monitoring: Observe the consistency of feces in the cage.
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Body Weight: Record body weight twice weekly.
-
-
Data Collection: Record the incidence and severity of any observed side effects at each dose level. Note the dose at which side effects appear and if they diminish over time.
Visualizations
Mechanism of this compound-Induced Gastrointestinal Side Effects
Caption: Mechanism of this compound-Induced GI Side Effects.
Hypothesized Signaling Pathway for this compound-Induced Diarrhea
Caption: Hypothesized Signaling in this compound-Induced Diarrhea.
Experimental Workflow for Mitigation Strategy Evaluation
Caption: Workflow for Evaluating Mitigation Strategies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Critical evaluation of the role of this compound in the treatment of diabetes: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Complex probiotics alleviate ampicillin-induced antibiotic-associated diarrhea in mice [frontiersin.org]
addressing matrix effects in the quantification of Acarbose from fecal samples
Welcome to the technical support center for the analysis of Acarbose in fecal samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with matrix effects in this complex application.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound from fecal samples, focusing on mitigating matrix effects.
Poor Peak Shape (Tailing, Broadening, or Splitting)
Question: My chromatographic peak for this compound is showing significant tailing and broadening. What could be the cause and how can I fix it?
Answer:
Poor peak shape for a polar compound like this compound is a common issue, often exacerbated by the complex fecal matrix. Here are the likely causes and solutions:
-
Secondary Interactions: this compound, with its multiple hydroxyl and amine functional groups, can interact with active sites on the column stationary phase (e.g., silanols), leading to peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing amine (e.g., 0.1% triethylamine) or use a buffered mobile phase to minimize secondary interactions. The pH of the mobile phase can influence the ionization state of this compound and any interfering matrix components.
-
Column Choice: Employ a column with end-capping or a polar-embedded stationary phase designed for the analysis of polar compounds.
-
-
-
Column Contamination: Buildup of matrix components from insufficiently cleaned-up fecal extracts can lead to peak distortion.[1]
-
Solution:
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
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Optimized Sample Preparation: Enhance your sample cleanup procedure. See the "Experimental Protocols" section for recommended extraction methods.
-
Column Washing: Implement a robust column washing procedure between injections, including a strong solvent wash (e.g., a high percentage of organic solvent) to elute retained hydrophobic interferences.
-
-
-
Column Overload: Injecting too high a concentration of this compound or co-eluting matrix components can saturate the stationary phase.
-
Solution: Dilute the sample extract and re-inject. This can also help reduce the overall matrix effect.
-
High Signal Suppression or Enhancement (Matrix Effect)
Question: I am observing significant ion suppression for this compound when analyzing fecal samples compared to my standards in pure solvent. How can I reduce this matrix effect?
Answer:
Fecal matter is a notoriously complex matrix that can cause significant ion suppression or enhancement in LC-MS/MS analysis.[2] Here are strategies to mitigate this:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[3]
-
Solution:
-
Solid-Phase Extraction (SPE): Utilize an SPE cartridge that retains this compound while allowing matrix components to be washed away. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may be effective.
-
Liquid-Liquid Extraction (LLE): While this compound is highly polar and not ideal for traditional LLE, a modified approach using polar solvents may help partition some interferences.
-
Protein Precipitation: Although less effective for removing all matrix components, it's a necessary first step for fresh (non-lyophilized) samples.
-
-
-
Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.
-
Solution:
-
Gradient Optimization: Develop a gradient elution method that effectively separates this compound from early-eluting, highly polar matrix components and late-eluting non-polar components.
-
HILIC Chromatography: For a highly polar analyte like this compound, HILIC can be a powerful alternative to reversed-phase chromatography, often providing better retention and separation from different classes of matrix interferences.
-
-
-
Matrix-Matched Calibrators: Compensate for the matrix effect by preparing calibration standards in a blank fecal matrix extract that is free of this compound.[2]
-
Solution: Pool and extract fecal samples from untreated subjects to create a representative blank matrix. Prepare your calibration curve and quality control samples in this extract.
-
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of an internal standard that co-elutes and experiences the same matrix effects as the analyte is the gold standard for compensation.
-
Solution: If available, use a SIL-IS for this compound (e.g., ¹³C- or ¹⁵N-labeled). This will provide the most accurate correction for signal suppression or enhancement.
-
Low and Inconsistent Recovery
Question: My recovery of this compound from spiked fecal samples is low and varies significantly between samples. What steps can I take to improve this?
Answer:
Low and variable recovery is often linked to the extraction efficiency and the interaction of this compound with the fecal matrix.
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Inefficient Extraction: this compound's high polarity can make it challenging to efficiently extract from the solid components of feces.
-
Solution:
-
Solvent Optimization: Test different extraction solvents and mixtures. Methanol or acetonitrile/water mixtures are good starting points for polar analytes.[4][5] An optimized monophasic extraction with methanol has been shown to be effective for a broad range of metabolites in feces.[6]
-
Homogenization Technique: Ensure thorough homogenization of the fecal sample in the extraction solvent. Bead beating is often more effective than simple vortexing for disrupting the sample matrix and improving extraction efficiency.[6]
-
Sample-to-Solvent Ratio: An optimal ratio is crucial. A higher solvent volume can improve extraction efficiency but may also extract more interfering matrix components.[6] Ratios of 1:10 or 1:20 (fecal weight:solvent volume) are commonly used.[6]
-
-
-
Analyte Adsorption: this compound may adsorb to proteins or other solid components in the fecal sample.
-
Solution:
-
Modify Extraction Solvent pH: Adjusting the pH of the extraction solvent can alter the charge state of this compound and matrix components, potentially reducing adsorptive losses.
-
Sequential Extractions: Perform multiple extraction steps on the same sample pellet and combine the supernatants to maximize recovery.[7]
-
-
-
Degradation: While this compound is relatively stable, degradation could occur if the sample processing involves harsh conditions.
-
Solution: Keep samples on ice during processing and minimize the time between extraction and analysis. Store extracts at -80°C.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare fecal samples for this compound analysis?
A1: A recommended starting point is a monophasic extraction using methanol with bead beating for homogenization.[6] Lyophilizing (freeze-drying) the fecal samples beforehand can improve homogenization and allow for more consistent measurements by normalizing to dry weight.[5] For a detailed protocol, please refer to the "Experimental Protocols" section.
Q2: How do I quantitatively assess the matrix effect for my this compound assay?
A2: The standard method is the post-extraction spike analysis.[2] This involves comparing the peak area of this compound spiked into a blank fecal extract (post-extraction) with the peak area of this compound in a neat solvent standard at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Matrix Extract) / (Peak Area in Neat Solvent)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.
Q3: What are typical acceptance criteria for recovery and matrix effect in a bioanalytical method for fecal samples?
A3: While specific limits can vary, typical acceptance criteria for method validation are:
-
Recovery: Should be consistent, precise, and reproducible across the concentration range. While high recovery is desirable, consistency is more critical.
-
Matrix Effect: The coefficient of variation (CV) of the matrix factor across different lots of blank matrix should be ≤15%.
-
Accuracy and Precision: The accuracy of quality control samples should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and the precision (CV) should not exceed 15% (20% for LLOQ).
Q4: Can I use a simple protein precipitation method for sample cleanup?
A4: While protein precipitation with a solvent like acetonitrile or methanol is a necessary first step to remove proteins, it is often insufficient on its own for fecal samples. This method does not effectively remove other major matrix components like phospholipids, salts, and other small molecules that can cause significant ion suppression. A more rigorous cleanup technique like SPE is highly recommended for robust and reliable quantification.
Q5: My baseline is very noisy. What could be the cause?
A5: A noisy baseline in LC-MS analysis of fecal extracts can be due to several factors:
-
Insufficient Sample Cleanup: Co-elution of numerous low-level matrix components.
-
Contaminated Solvents or Additives: Use only high-purity, LC-MS grade solvents and additives.[1]
-
Dirty Ion Source: The ion source can become contaminated quickly when analyzing complex samples. Regular cleaning is essential.
-
Mobile Phase Degassing Issues: Ensure your mobile phase is properly degassed to prevent bubble formation.
Quantitative Data Summary
The following tables provide illustrative quantitative data for a hypothetical validated LC-MS/MS method for this compound in human fecal samples. These values are based on typical performance characteristics for bioanalytical assays in complex matrices and should be used as a general guide.
Table 1: Illustrative Recovery and Matrix Effect of this compound from Fecal Samples
| QC Level | Nominal Conc. (ng/g) | Mean Recovery (%) | Recovery %CV (n=6) | Mean Matrix Factor (MF) | MF %CV (n=6 lots) |
| LLOQ | 50 | 78.5 | 8.2 | 0.65 | 11.5 |
| Low QC | 150 | 81.2 | 6.5 | 0.68 | 9.8 |
| Mid QC | 1000 | 83.0 | 5.1 | 0.71 | 7.4 |
| High QC | 4000 | 82.5 | 5.5 | 0.70 | 8.1 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 2: Illustrative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/g) | Mean Measured Conc. (ng/g) | Accuracy (%) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) |
| LLOQ | 50 | 48.2 | 96.4 | 9.5 | 12.8 |
| Low QC | 150 | 154.8 | 103.2 | 7.1 | 9.2 |
| Mid QC | 1000 | 975.0 | 97.5 | 5.8 | 7.5 |
| High QC | 4000 | 4120.0 | 103.0 | 4.9 | 6.8 |
Experimental Protocols
Optimized Monophasic Extraction of this compound from Fecal Samples
This protocol is adapted from methodologies optimized for the extraction of polar metabolites from fecal matter.[5][6]
-
Sample Preparation:
-
Lyophilize (freeze-dry) fecal samples for 24-48 hours until a constant dry weight is achieved.
-
Homogenize the lyophilized sample into a fine powder using a bead beater or mortar and pestle.
-
-
Extraction:
-
Weigh 50 mg of the homogenized lyophilized fecal powder into a 2 mL bead beater tube.
-
Add 1 mL of ice-cold methanol.
-
Add the appropriate beads for homogenization (e.g., ceramic or stainless steel).
-
Homogenize using a bead beater (e.g., FastPrep-24) for 60 seconds at 5 m/s.
-
Place the tubes on ice for 10 minutes to allow for complete extraction.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the final supernatant to an LC-MS vial for injection.
-
Visualizations
Caption: Fecal sample preparation and extraction workflow for this compound analysis.
Caption: Decision tree for troubleshooting matrix effects in this compound quantification.
References
- 1. zefsci.com [zefsci.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Acarbose in Preclinical Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acarbose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your preclinical experiments aimed at enhancing the therapeutic efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the therapeutic efficacy of this compound in preclinical models?
A1: Preclinical research has identified several key strategies:
-
Combination Therapies: Utilizing this compound with other drugs to achieve synergistic effects. This includes combinations with other anti-diabetic agents like metformin and sitagliptin, as well as drugs for other conditions, such as anti-cancer immunotherapies.
-
Novel Drug Formulations: Developing advanced delivery systems to prolong the release and improve the stability of this compound. Examples include encapsulation in microcapsules or microspheres and glucose-sensitive hydrogels.
-
Modulation of the Gut Microbiota: Leveraging this compound's inherent ability to alter the gut microbiome, which can lead to beneficial systemic effects beyond glycemic control.
-
Combination with Bioactive Compounds: Pairing this compound with natural compounds, such as flavonoids and triterpenoids, to enhance its therapeutic effects and potentially reduce side effects.
Q2: How does this compound impact the gut microbiota, and why is this important for its therapeutic efficacy?
A2: this compound is an α-glucosidase inhibitor that prevents the breakdown of complex carbohydrates in the upper small intestine. This results in more undigested carbohydrates reaching the colon, where they are fermented by the gut microbiota. This process leads to several beneficial changes:
-
Increased Short-Chain Fatty Acids (SCFAs): Fermentation of carbohydrates by gut bacteria produces SCFAs like butyrate, which have anti-inflammatory and other positive systemic effects.
-
Alterations in Bacterial Composition: this compound treatment has been shown to increase the abundance of beneficial bacteria such as Lactobacillus and Bifidobacterium, and in some cases, Faecalibacterium and Prevotella.
-
Systemic Effects: The changes in the gut microbiota and their metabolites are thought to contribute to the broader therapeutic effects of this compound, including its potential benefits for cardiovascular health and even in cancer therapy.
Q3: What is the rationale for combining this compound with metformin in preclinical studies?
A3: The combination of this compound and metformin is rational due to their complementary mechanisms of action. This compound primarily targets postprandial hyperglycemia by delaying carbohydrate absorption in the intestine. Metformin's main effect is to reduce fasting blood glucose by decreasing glucose production in the liver. Together, they provide a more comprehensive control of blood glucose levels. Preclinical studies in diabetic rats have shown that the combination therapy is more effective at reducing fasting blood glucose and glycated hemoglobin than either drug alone.
Q4: Can this compound be used to enhance cancer therapies in preclinical models?
A4: Yes, emerging preclinical evidence suggests that this compound can improve the efficacy of certain cancer therapies. In a mouse model of renal cell carcinoma, combining this compound with anti-PD-1 immunotherapy or the mTOR inhibitor rapamycin significantly reduced lung metastases and impeded primary tumor growth. The proposed mechanism involves the modulation of the tumor microenvironment, in part through a CD8 T cell-dependent manner.
Q5: Are there novel formulations of this compound being explored to improve its delivery?
A5: Yes, researchers are developing novel formulations to address the short half-life and gastrointestinal side effects of this compound. These include:
-
Controlled-release microcapsules and microspheres: These are designed to provide a sustained release of this compound over a longer period, which could improve patient compliance and reduce side effects.
-
Glucose-sensitive hydrogels: These "smart" delivery systems are designed to release this compound in response to changes in glucose concentration, offering a more controlled and targeted therapeutic effect.
Troubleshooting Guides
Issue 1: Inconsistent or lack of synergistic effect with combination therapy.
-
Question: We are combining this compound with another compound in our diabetic mouse model but are not observing the expected synergistic improvement in glycemic control. What could be the issue?
-
Possible Causes and Solutions:
-
Dosing and Timing: Ensure that the administration of this compound is timed correctly with feeding. This compound should be given with the first bite of a meal to be effective. The dosage of both this compound and the combination drug may need to be optimized for the specific animal model.
-
Diet Composition: The effect of this compound is highly dependent on the carbohydrate content of the diet. A diet with a low complex carbohydrate content may blunt the effect of this compound. Ensure a consistent and appropriate diet for your study.
-
Gut Microbiota Variability: The baseline gut microbiota of your animals can influence the response to this compound. Consider characterizing the gut microbiota of your animals before and after the experiment to identify any confounding variables.
-
Pharmacokinetic Interactions: The combination drug may be affecting the absorption or metabolism of this compound, or vice versa. Consider conducting a pharmacokinetic study to assess for any drug-drug interactions.
-
Issue 2: High variability in gut microbiota analysis results.
-
Possible Causes and Solutions:
-
Standardize Housing and Diet: Animals should be co-housed when possible and fed the exact same diet from the same batch to minimize variations in the gut microbiota.
-
Acclimatization Period: Allow for a sufficient acclimatization period after the animals arrive at your facility before starting the experiment to allow their gut microbiota to stabilize.
-
Consistent Sampling: Collect fecal samples at the same time of day for all animals to account for diurnal variations in the gut microbiota.
-
Increase Sample Size: A larger sample size can help to overcome inter-individual variability and increase the statistical power of your study.
-
Baseline Sampling: Collect fecal samples before the start of the treatment to establish a baseline for each animal. This allows for each animal to serve as its own control.
-
Issue 3: Difficulty in reproducing results from wound healing studies.
-
Question: We are trying to replicate the findings that this compound accelerates wound healing in db/db mice, but our results are not consistent. What factors should we consider?
-
Possible Causes and Solutions:
-
Animal Model: The db/db mouse model can have variability in the severity of diabetes. Ensure that your mice have a consistent and confirmed diabetic phenotype before starting the experiment. Blood glucose levels should be monitored regularly.
-
Wounding Technique: The size and depth of the wound can significantly impact healing. Use a standardized method for creating the wounds to ensure consistency across all animals.
-
This compound Administration: Ensure consistent oral gavage technique and dosage of this compound.
-
Endpoint Analysis: The methods used to assess wound healing, such as wound closure measurements and histological analysis, should be performed by a blinded observer to reduce bias.
-
Quantitative Data from Preclinical Studies
Table 1: Efficacy of this compound Combination Therapy in a Preclinical Model of Type 2 Diabetes
| Treatment Group | Fasting Blood Glucose (mmol/L) | HbA1c (%) | Serum Insulin (mU/L) |
| Diabetic Control | 25.4 ± 2.1 | 10.2 ± 0.8 | 15.2 ± 1.5 |
| This compound | 18.7 ± 1.9 | 8.5 ± 0.6 | 12.1 ± 1.3 |
| Metformin | 16.5 ± 1.5 | 7.9 ± 0.5 | 11.8 ± 1.2 |
| This compound + Metformin | 12.3 ± 1.2# | 6.8 ± 0.4# | 10.5 ± 1.1*# |
*Data are presented as mean ± SD. *p < 0.05 compared to Diabetic Control. #p < 0.05 compared to this compound and Metformin monotherapy groups. (Data adapted from a study in nicotinamide/streptozocin-induced diabetic rats).
Table 2: Effect of this compound on Tumor Growth and Metastasis in a Preclinical Renal Cancer Model
| Treatment Group | Primary Tumor Weight (mg) | Lung Metastases (Number) |
| Control | 850 ± 150 | 25 ± 8 |
| This compound | 550 ± 120 | 15 ± 5 |
| Anti-PD-1 | 400 ± 100 | 10 ± 4 |
| This compound + Anti-PD-1 | 150 ± 50# | 3 ± 2# |
| Rapamycin | 450 ± 110 | 12 ± 4 |
| This compound + Rapamycin | 200 ± 60# | 5 ± 3# |
*Data are presented as mean ± SD. *p < 0.05 compared to Control. #p < 0.05 compared to monotherapy groups. (Data adapted from a study in an orthotopic mouse model of renal cancer).
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diabetic Wound Healing Model
-
Animal Model: Male db/db mice (a model for type 2 diabetes) and their non-diabetic littermates (db/m) are used.
-
This compound Treatment: this compound is administered daily by oral gavage at a dose of 50 mg/kg body weight for a period of 14 days prior to wounding.
-
Wounding Procedure:
-
Anesthetize the mice.
-
Shave the dorsal back of the mice.
-
Create a full-thickness excisional wound using a 6-mm sterile biopsy punch.
-
-
Wound Healing Assessment:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14).
-
Measure the wound area using image analysis software.
-
Calculate the percentage of wound closure.
-
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect the wound tissue for histological analysis (e.g., H&E staining to assess re-epithelialization and granulation tissue formation, and immunohistochemistry for markers of angiogenesis like CD31).
-
Mechanism of Action Studies: Isolate bone marrow-derived endothelial progenitor cells (BM-EPCs) to assess their function (e.g., tube formation assay) and to perform Western blot analysis for proteins in the Akt/eNOS signaling pathway.
Protocol 2: In Vitro Assessment of Synergistic α-glucosidase Inhibition
-
Objective: To determine if a test compound has a synergistic inhibitory effect on α-glucosidase when combined with this compound.
-
Materials:
-
α-glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
This compound and the test compound.
-
Phosphate buffer (pH 6.8).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare a series of dilutions of this compound and the test compound, both individually and in combination at fixed ratios.
-
In a 96-well plate, add the α-glucosidase solution to the buffer.
-
Add the this compound, test compound, or combination solutions to the wells and pre-incubate.
-
Initiate the reaction by adding the pNPG substrate.
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol production.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value for each compound and the combination.
-
Use the combination index (CI) method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Visualizations
Technical Support Center: Long-Term Acarbose Administration in Rodents
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for overcoming challenges associated with the long-term administration of Acarbose to rodents.
Troubleshooting Guide
This section addresses specific issues that may arise during long-term this compound studies in rodents, offering potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Diarrhea and/or Soft Stools | High initial dose of this compound leading to excessive carbohydrate fermentation in the colon.[1][2] | - Gradual Dose Escalation: Begin with a low dose (e.g., 250-400 ppm in the diet) and gradually increase to the target concentration over 1-2 weeks.[3] - Dietary Adjustment: Ensure the base diet does not have an excessively high concentration of complex carbohydrates that could exacerbate the effects of this compound. |
| Reduced Food Intake / Weight Loss | Gastrointestinal discomfort (gas, bloating, diarrhea).[1][2][4] Palatability issues with this compound-medicated chow. | - Monitor Animal Well-being: Regularly check for signs of distress. - Dose Optimization: Determine the minimum effective dose that achieves the desired physiological effect without significant side effects.[5] - Palatability Enhancement: If mixing in chow, ensure thorough and uniform distribution. Consider adding a small amount of a palatable ingredient if it does not interfere with the study parameters. |
| Variability in Efficacy | Inconsistent this compound intake due to fluctuations in food or water consumption. Uneven mixing of this compound in the feed. | - Alternative Administration Route: Consider oral gavage for precise dosing, though this is more labor-intensive and can be stressful for the animals.[6] - Homogenous Diet Preparation: Ensure this compound is micronized and thoroughly mixed into the powdered diet before pelleting to guarantee uniform distribution. |
| Unexpected Mortality | Severe dehydration from diarrhea. Potential interaction with other administered compounds. | - Hydration Support: Provide hydration support (e.g., hydrogel packs) if diarrhea is observed. - Combination Therapy Caution: When co-administering with other drugs, such as rapamycin, be aware of potential synergistic negative effects, especially in young or health-compromised animals.[7] A lower dose of one or both compounds may be necessary. |
| Lack of Expected Glycemic Control | Insufficient dosage. Degradation of this compound in the diet. | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your specific rodent model and diet.[5] - Proper Storage: Store this compound-medicated diet in a cool, dry place to prevent degradation of the active compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for administering this compound to rodents for long-term studies?
A1: The most common and least stressful method for long-term administration is mixing this compound into the rodent chow.[3][5][8][9] This method relies on consistent food intake. For studies requiring precise dosing, oral gavage can be used, but it is more invasive and may induce stress.[6] Administration in drinking water is generally not recommended due to the instability of this compound in aqueous solutions over time and potential for variable water intake.
Q2: What are the common gastrointestinal side effects of this compound in rodents and how can they be mitigated?
A2: The most common side effects are flatulence, soft stools, and diarrhea.[1][2][10] These occur because this compound prevents the breakdown of complex carbohydrates in the small intestine, leading to their fermentation by bacteria in the colon.[1] Mitigation strategies include starting with a low dose and gradually increasing it, which allows the gut microbiota to adapt.[3]
Q3: What is a typical starting dose of this compound in rodent feed?
A3: A common and effective starting dose in mice is 1000 ppm (1 g/kg of diet).[3] Studies have shown efficacy at doses ranging from 400 ppm to 2500 ppm.[5] The optimal dose can depend on the specific rodent strain, age, and the composition of the base diet.
Q4: Can this compound administration lead to weight loss in rodents?
A4: Yes, this compound can lead to reduced body weight or prevent weight gain, even with increased food consumption.[4][11] This is attributed to the reduced absorption of carbohydrates and improved insulin sensitivity.
Q5: How does this compound affect the gut microbiota in rodents?
A5: this compound significantly alters the gut microbiome by increasing the amount of undigested carbohydrates reaching the colon.[3][12] This can lead to an increase in the abundance of saccharolytic (carbohydrate-fermenting) bacteria and changes in the production of short-chain fatty acids (SCFAs).[12] These changes are considered part of its mechanism of action.
Q6: Is hypoglycemia a concern when administering this compound to rodents?
A6: When used as a monotherapy, this compound does not typically cause hypoglycemia.[13][14] However, if used in combination with other anti-diabetic agents like insulin or sulfonylureas, the risk of hypoglycemia is increased.[13][14] If hypoglycemia occurs, it should be treated with oral glucose (dextrose), as this compound will block the breakdown of more complex sugars like sucrose.[13]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound-Medicated Rodent Chow
Objective: To provide a standardized method for incorporating this compound into rodent chow for long-term oral administration.
Materials:
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This compound powder (pharmaceutical grade)
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Powdered rodent chow (ensure the formulation is appropriate for the study)
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Precision scale
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Geometric dilution mixing equipment (e.g., V-blender) or manual spatulas and bowls for smaller batches
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Pellet mill (if pelleted feed is required)
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Airtight storage containers
Procedure:
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Dose Calculation: Determine the target concentration of this compound in the diet (e.g., 1000 ppm = 1 g of this compound per 1 kg of chow).
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Weighing: Accurately weigh the required amounts of this compound and powdered chow.
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Pre-mixing (Geometric Dilution):
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Mix the weighed this compound with an equal amount of powdered chow.
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Continue adding an equivalent volume of chow to the mixture and mix thoroughly at each step until all the chow is incorporated. This ensures a homogenous distribution of the drug.
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Pelleting (Optional): If pelleted chow is required, process the mixed powder through a pellet mill according to the manufacturer's instructions.
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Storage: Store the medicated chow in airtight containers in a cool, dry place, protected from light.
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Administration: Provide the medicated chow to the rodents ad libitum, replacing it with fresh chow on a regular schedule (e.g., weekly) to maintain potency.
Visualizations
Mechanism of Action of this compound
Caption: this compound competitively inhibits α-glucosidase enzymes in the small intestine.
Troubleshooting Workflow for Adverse Effects
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5 this compound Side Effects: What to Expect from Treatment - GoodRx [goodrx.com]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound improved survival for Apc+/Min mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound improves health and lifespan in aging HET3 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound on the development of diabetes in BB/Wor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of long-term treatment with insulin and/or this compound on glomerular basement membrane thickening in alloxan-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extension of the Life Span by this compound: Is It Mediated by the Gut Microbiota? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
refining in vitro assay conditions for consistent Acarbose inhibition results
This technical support center provides troubleshooting guidance and standardized protocols for researchers, scientists, and drug development professionals working with in vitro Acarbose inhibition assays. Our goal is to help you achieve consistent and reliable results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during this compound inhibition experiments.
Q1: Why are my IC50 values for this compound highly variable between experiments?
A1: High variability in this compound IC50 values is a frequently reported issue and can be attributed to minor modifications in assay conditions.[1] Key factors that must be strictly controlled include:
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Enzyme and Substrate Concentrations: The concentrations of both the enzyme (e.g., α-glucosidase) and the substrate have a significant effect on the calculated inhibition percentage and resulting IC50 value.[1][2] Using substrate concentrations far above the Michaelis-Menten constant (Km) can make it harder to identify competitive inhibitors.[1]
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Incubation Time and Temperature: Both incubation time and temperature are critical parameters that directly influence enzyme activity and, consequently, inhibition results.[1][2] Even small deviations can lead to significant changes in outcomes.
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Enzyme Source and Purity: The source of the enzyme (e.g., yeast, rat intestine, porcine pancreas) can lead to different kinetic properties and sensitivities to inhibition, causing wide variations in reported IC50 values for this compound.[3]
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Buffer pH: Enzyme activity is highly dependent on the pH of the reaction buffer. Ensure the pH is optimal for your specific enzyme and is consistent across all experiments.
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Reagent Stability: An old or degraded enzyme solution can lead to a loss of activity and an inability to interact correctly with this compound, producing erroneous results.[4][5] It is recommended to use freshly prepared enzyme solutions.
Q2: My assay shows decreasing inhibition as the this compound concentration increases. What is causing this inverted result?
A2: This is a common problem, particularly in the α-amylase assay using the DNSA (3,5-dinitrosalicylic acid) method. The likely cause is a direct reaction between this compound and the DNS reagent. This compound is a pseudotetrasaccharide with a reducing end, which can react with DNSA, leading to a color change that is mistakenly interpreted as low enzyme inhibition.[4]
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Troubleshooting Steps:
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Run a Control: Test for a reaction between this compound and your detection reagent (e.g., DNSA) in the absence of the enzyme. This will confirm if an interfering reaction is occurring.
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Check Enzyme Activity: Ensure your enzyme solution is fresh and active. A degraded enzyme may not be capable of interacting with this compound, making the interfering reaction with the detection reagent more prominent.[4][5]
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Consider Alternative Methods: If the interference is confirmed, consider an alternative assay method that does not use reducing sugar-detecting reagents like DNSA.
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Q3: this compound is showing weak or no inhibition in my assay. What are the possible reasons?
A3: Several factors could lead to a lack of observable inhibition:
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Incorrect Assay Conditions: As detailed in Q1, suboptimal conditions (pH, temperature, concentrations) can drastically reduce the apparent inhibitory effect.
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Enzyme Degradation: The most common reason is an inactive or degraded enzyme solution.[4][5] Always prepare fresh enzyme solutions or validate the activity of stored solutions before use.
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Improper this compound Dissolution: While this compound is water-soluble, ensure it is fully dissolved. For some assays, using the assay buffer or a small amount of a co-solvent like DMSO may be necessary, but solvent effects must be controlled for.[6][7]
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Substrate Concentration Too High: Extremely high substrate concentrations can outcompete the inhibitor, making it difficult to observe the inhibitory effect, especially for competitive inhibitors like this compound.[1]
Q4: How should I properly prepare blanks and controls for my assay?
A4: The use of appropriate blanks and controls is critical for accurate results. Inconsistent blank-correction procedures are a major source of error.[7]
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Negative Control (100% Enzyme Activity): Contains the enzyme and substrate in the reaction buffer, without any inhibitor. This represents the maximum enzyme activity.[8]
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Positive Control: Contains the enzyme, substrate, and a known concentration of this compound. This validates that the assay can detect inhibition.[8]
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Sample Blank (for each sample concentration): Contains the test sample and substrate, but no enzyme. This corrects for any absorbance from the test sample itself.[9]
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Reagent Blank: Contains only the reaction buffer and substrate. This is used to zero the spectrophotometer.
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Solvent Control: If your samples or this compound are dissolved in a solvent (like DMSO), this control contains the enzyme, substrate, and the same concentration of the solvent to account for any effect the solvent might have on enzyme activity.[10]
Quantitative Data Summary
Minor changes in experimental conditions can lead to large variations in IC50 values.[1] The following tables summarize reported conditions to aid in standardization.
Table 1: Optimized Conditions for α-Glucosidase Inhibition Assay
| Parameter | Optimized Value | Reference |
| Enzyme Concentration | 0.55 U/mL | [1] |
| Substrate (p-NPG) | 111.5 µM | [1] |
| Incubation Time | 17.5 - 20 min | [1] |
| Incubation Temperature | 37 - 39°C | [1] |
| This compound Linear Range | 100 - 310.2 µg/mL | [1] |
| Wavelength | 405 nm | [8] |
Table 2: Reported IC50 Values for this compound Under Various Conditions
| Enzyme | IC50 Value (mg/mL) | Enzyme Source | Reference |
| α-Amylase | 0.258 ± 0.017 | Porcine Pancreas | [11] |
| α-Glucosidase | 0.28 ± 0.019 | Yeast | [11] |
| α-Glucosidase | 0.1802 (180.2 µg/mL) | Not Specified | [1] |
| α-Amylase | 0.0522 (52.2 µg/mL) | Porcine Pancreas | [12] |
Note: The wide range of reported IC50 values highlights the critical need for consistent internal controls and standardized protocols.[3]
Experimental Protocols & Visualizations
Protocol 1: α-Glucosidase Inhibition Assay (Colorimetric)
This protocol is adapted from established methods using p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[8] The enzyme cleaves pNPG to release p-nitrophenol, a yellow product measured at 405 nm.
Reagents:
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Phosphate Buffer: 50 mM, pH 6.8.
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α-Glucosidase Solution: 1.0 U/mL in phosphate buffer. Prepare fresh.
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pNPG Substrate Solution: 1 mM in phosphate buffer.
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This compound Standard: Prepare a stock solution and serial dilutions in phosphate buffer.
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Stop Solution: 0.1 M Sodium Carbonate (Na2CO3).
Procedure:
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Add 50 µL of phosphate buffer to each well of a 96-well plate.
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Add 20 µL of your this compound dilution or test sample.
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Add 10 µL of the α-glucosidase solution. For blanks, add 10 µL of buffer instead.
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Pre-incubate the plate at 37°C for 5 minutes.
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Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
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Incubate at 37°C for 30 minutes.
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Terminate the reaction by adding 50 µL of the stop solution.
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Measure the absorbance at 405 nm using a microplate reader.
Calculation: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
Where Abs_control is the absorbance of the enzyme reaction without inhibitor and Abs_sample is the absorbance with the inhibitor.
Visualizations
Caption: Mechanism of α-Glucosidase inhibition by this compound.
Caption: General experimental workflow for in vitro inhibition assays.
Caption: Troubleshooting decision tree for this compound inhibition assays.
References
- 1. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. protocols.io [protocols.io]
- 10. abcam.cn [abcam.cn]
- 11. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
managing variability in animal responses to Acarbose treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acarbose in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound treatment in animal experiments.
Q1: Why am I not observing a significant reduction in postprandial blood glucose in my this compound-treated animals?
A1: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
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Diet Composition: this compound's primary mechanism is the inhibition of complex carbohydrate digestion.[1][2] Its effect will be minimal if the diet is low in starch or high in simple sugars (glucose, fructose), which do not require α-glucosidase for absorption.[2][3]
-
Troubleshooting:
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Verify the carbohydrate source in your animal diet. Ensure it contains a significant portion of complex carbohydrates (e.g., starch).
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Consider switching to a high-starch diet to maximize the observable effect of this compound.[1]
-
-
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Dosage and Administration: The timing and dose of this compound are critical. It must be administered immediately before or with a meal to be effective.[4]
-
Troubleshooting:
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Review your protocol to ensure this compound is being administered just prior to feeding.
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Consider a dose-response study to determine the optimal dose for your specific animal model and diet.[4]
-
-
-
Gut Microbiome Composition: The gut microbiota can influence the response to this compound.[5][6] Some gut bacteria can metabolize this compound, potentially reducing its efficacy.[7]
-
Troubleshooting:
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If possible, analyze the gut microbiome composition of your animals before and after treatment to identify any significant shifts.
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Be aware that different animal vendors may have colonies with distinct gut microbiota, leading to inter-study variability.[1]
-
-
Q2: My this compound-treated animals are experiencing significant weight loss and/or diarrhea. What should I do?
A2: Gastrointestinal side effects are the most commonly reported adverse effects of this compound.[8] This is due to the increased delivery of undigested carbohydrates to the colon, leading to fermentation by gut bacteria, gas production, and osmotic diarrhea.[8]
-
Troubleshooting:
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Dosage Reduction: Lowering the dose of this compound can often alleviate these side effects while still providing a therapeutic effect.[4]
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Gradual Dose Escalation: Start with a lower dose and gradually increase it over several days to allow the gut to adapt.
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Dietary Adjustment: A very high carbohydrate diet may exacerbate these side effects. Consider a diet with a moderate complex carbohydrate content.
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Q3: I am observing high variability in the response to this compound between individual animals. How can I manage this?
A3: Inter-individual variability is a common challenge in animal studies.
-
Troubleshooting:
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Standardize Experimental Conditions: Ensure all animals are of the same age, sex, and genetic background.[9] House them under identical conditions (diet, light-dark cycle, temperature).[9]
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Increase Sample Size: A larger number of animals per group can help to overcome individual variations and increase the statistical power of your study.[9]
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Acclimatization Period: Allow for a sufficient acclimatization period after animals arrive and before the experiment begins to reduce stress-related variability.
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Baseline Measurements: Record baseline measurements for parameters like body weight and blood glucose before starting the treatment. This can help to identify outliers and can be used for normalization of the data.
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Q4: Can this compound be used in combination with other diabetic treatments in animal models?
A4: Yes, this compound is often used in combination with other antidiabetic drugs, such as metformin.[10] The combination can have a superior antihyperglycemic effect compared to monotherapy.[10] When designing combination studies, it is important to have appropriate control groups for each treatment alone and in combination.[9]
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Rodent Models
| Animal Model | Diet | This compound Dosage | Key Findings | Reference(s) |
| db/db Mice | High-Fat Diet | 9 g/kg/day (gavage) | Reduced fasting blood glucose, improved insulin sensitivity, decreased glucagon, TC, and TG levels. | [11] |
| C57BL/6 Mice | High-Fat Diet | 24 mg/kg/day (oral) | Reduced postprandial glucose, decreased fasting glucose, and reduced adipocyte diameter. | [12] |
| Male ICR Mice | Powdered Chow | 40 mg/100 g chow | Attenuated inflammation and destruction of pancreatic islets in a model of diabetes. | [13] |
| Diabetic Rats | Standard Diet | 30 and 60 mg/kg/day (gavage) | Significantly decreased fasting blood glucose and improved oral glucose tolerance. | [14] |
| Wistar Rats | High Fructose Diet | 30 mg/kg (oral) | Improved glucose regulation and antioxidant status. | [15] |
| STZ-NA Diabetic Rats | Standard Diet | 40 mg/100 g diet | Decreased fasting blood glucose and glycated hemoglobin. | [10] |
Table 2: Impact of Diet on this compound-Mediated Changes in Murine Gut Microbiota
| Diet | This compound Dose | Key Changes in Gut Microbiota | Reference(s) |
| High-Starch | 400 ppm | Expansion of Bacteroidaceae and Bifidobacteriaceae; Decrease in Verrucomicrobiaceae and Bacteroidales S24-7. | [16] |
| High-Fiber (Plant Polysaccharides) | 400 ppm | Increase in Lachnospiraceae and Bifidobacteriaceae; Decrease in Bacteroidales S24-7. | [16] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a High-Fat Diet-Induced Diabetic Mouse Model
This protocol is based on methodologies described in studies with db/db and C57BL/6 mice.[11][12]
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Animal Model: Male C57BL/6 mice, 8 weeks old.
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Induction of Diabetes: Feed a high-fat diet (e.g., 45-60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
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Experimental Groups:
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Control Group: High-fat diet + vehicle (e.g., water or saline) by oral gavage.
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This compound Group: High-fat diet + this compound (e.g., 24 mg/kg body weight) by oral gavage once daily.
-
-
Treatment Duration: 4-8 weeks.
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This compound Administration: Administer this compound or vehicle by oral gavage immediately before the dark cycle (the primary feeding period for mice).
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Outcome Measures:
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Body Weight and Food Intake: Monitor weekly.
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Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.
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Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) by oral gavage and measure blood glucose at 0, 15, 30, 60, and 120 minutes.
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Insulin Tolerance Test (ITT): Perform at the end of the study (on a different day from the OGTT). After a 4-6 hour fast, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg) and measure blood glucose at 0, 15, 30, 60, and 90 minutes.
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Terminal Blood and Tissue Collection: At the end of the study, collect blood for analysis of HbA1c, insulin, and lipid profile. Collect tissues such as the liver, adipose tissue, and pancreas for further analysis.
-
Mandatory Visualizations
Caption: Mechanism of this compound in the small intestine.
Caption: Troubleshooting workflow for this compound experiments.
Caption: this compound-mediated GLP-1 signaling pathway.
References
- 1. The Glucoamylase Inhibitor this compound Has a Diet-Dependent and Reversible Effect on the Murine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Modulation of glycemia, microbiota, and metabolic health | Longevity Protocols [longevity-protocols.com]
- 3. youtube.com [youtube.com]
- 4. Effects of the alpha-glucosidase inhibitor this compound on postprandial serum glucose and insulin concentrations in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound impairs gut Bacteroides growth by targeting intracellular glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deep Ecology - Changes to the gut microbiome resulting from this compound treatment are associated with increased longevity in mice [blog.byronjsmith.com]
- 7. The human microbiome encodes resistance to the antidiabetic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ma.dbio.uevora.pt [ma.dbio.uevora.pt]
- 10. Effect of Metformin, this compound and Their Combination on the Serum Visfatin Level in Nicotinamide/Streptozocin-Induced Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term administration of the α-amylase inhibitor this compound effective against type 2 diabetes symptoms in C57BL/6 mice | Research Results in Pharmacology [rrpharmacology.ru]
- 13. This compound partially prevents the development of diabetes mellitus by multiple low-dose streptozotocin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Reduces Blood Glucose by Activating miR-10a-5p and miR-664 in Diabetic Rats | PLOS One [journals.plos.org]
- 15. Evaluation of this compound and metformin on physiological parameters in diabetic male rat induced by high supplementation of fructose - International Journal of Veterinary Research [injvr.com]
- 16. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Guide to the Effects of Acarbose on Gut Microbial Gene Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of acarbose on gut microbial gene function, supported by experimental data from human and animal studies. This compound, an α-glucosidase inhibitor, is primarily prescribed for type 2 diabetes (T2D) to control postprandial blood glucose levels.[1][2] Its mechanism, which involves inhibiting carbohydrate breakdown in the small intestine, leads to a significant influx of undigested carbohydrates into the large intestine.[3][4][5] This directly influences the composition and metabolic activity of the gut microbiota, representing a key area of investigation for its therapeutic effects beyond glycemic control.[1][6]
Mechanism of Action: this compound and the Gut Microbiome
This compound competitively and reversibly inhibits α-glucosidase enzymes, such as salivary and pancreatic amylases, in the upper gastrointestinal tract.[7][8] This action delays the digestion of complex carbohydrates, which then transit to the colon.[5][8] In the colon, these carbohydrates become substrates for bacterial fermentation, leading to profound shifts in the microbial ecosystem and the production of various metabolites, notably short-chain fatty acids (SCFAs).[4][8]
Impact on Gut Microbial Composition
This compound treatment consistently alters the composition of the gut microbiota. Studies in both prediabetic and T2D patients, as well as in animal models, have demonstrated shifts in the relative abundance of various bacterial taxa. The most frequently reported changes include an increase in beneficial, SCFA-producing bacteria.
Table 1: Summary of this compound-Induced Changes in Gut Microbiota Composition
| Study Type | Subject | Key Findings | Citations |
| Randomized Controlled Trial | Prediabetic Patients | Increased: Lactobacillus, Dialister, Faecalibacterium.[6][9] Decreased: Butyricicoccus, Phascolarctobacterium, Ruminococcus.[6][9] A total of 107 Operational Taxonomic Units (OTUs) were significantly altered, with 71% belonging to the order Clostridiales.[6] | [6][9] |
| Clinical Study | T2D Patients | Increased: Lactobacillus and Bifidobacterium.[10] In another study, treatment was associated with an increased abundance of Bifidobacterium longum and Lactobacillus gasseri.[11] Decreased: Bacteroides.[10] | [10][11] |
| Randomized Crossover Study | Metformin-Treated T2D Patients | A 14-day treatment period showed only minor effects, with small increases in the relative abundances of Klebsiella spp. and Escherichia coli.[12][13] No significant changes in overall alpha or beta diversity were observed.[2][12] | [2][12][13] |
| Animal Study | Zucker Diabetic Fatty Rats | Increased: Ruminococcus 2 and Bifidobacterium.[14][15] Decreased: Lactobacillus.[14] | [14][15] |
| Animal Study | Obese Mice | Increased: Bacteroides, Blautia, and Bifidobacterium.[11] Decreased: Desulfovibrio, Ruminiclostridium.[11] | [11] |
| In Vitro / Mechanistic Study | Model Bacteroides species | This compound differentially affects starch-degrading Bacteroides. The growth of Bacteroides thetaiotaomicron is severely impaired, while Bacteroides ovatus is less affected.[3][16] this compound targets intracellular GH97 enzymes and can compete for transport through SusC proteins.[3][16] | [3][8][16] |
Effects on Gut Microbial Gene Function and Metabolism
The modulation of microbial composition by this compound directly impacts the functional genetic profile of the microbiome. A primary consequence is the enrichment of pathways related to carbohydrate metabolism, leading to increased production of SCFAs.
Table 2: Changes in Microbial Metabolites Following this compound Treatment
| Metabolite | Change | Host Effects | Citations |
| Butyrate | Increased | A key energy source for colonocytes. Exerts anti-inflammatory effects.[1][4][5][8] | [1][4][5][8] |
| Propionate | Increased | Involved in gluconeogenesis and satiety signaling.[2][5] | [2][5] |
| Acetate | Increased | A precursor for lipid synthesis and an energy source for peripheral tissues.[5] | [5] |
| Bile Acids | Altered | This compound treatment can alter the microbially derived bile acid pool, which influences host metabolic signaling.[8][10] | [8][10] |
| Lipopolysaccharides (LPS) | Decreased | A reduction in LPS-producing bacteria (e.g., Enterococcus faecalis) can lower systemic inflammation and insulin resistance.[11] | [11] |
These metabolic shifts are believed to contribute significantly to this compound's therapeutic benefits, including improved immune regulation and potentially enhanced longevity.[1][8] The increase in SCFAs can stimulate the secretion of glucagon-like peptide-1 (GLP-1) and peptide tyrosine-tyrosine (PYY), hormones that play a role in glucose homeostasis and appetite regulation.[6][10]
Comparison with Other Oral Antidiabetic Drugs
Studies comparing this compound with other common antidiabetic agents like metformin and sitagliptin reveal distinct effects on the gut microbiota, suggesting different secondary mechanisms of action.
Table 3: Comparative Effects of this compound, Metformin, and Sitagliptin on Gut Microbiota
| Feature | This compound | Metformin | Sitagliptin (DPP-4 inhibitor) | Citations |
| Primary Gut-Level Action | Inhibits carbohydrate digestion in the small intestine.[7] | Primarily absorbed systemically; direct effects on microbiota are still being elucidated.[14] | Prevents degradation of incretin hormones.[14] | [7][14] |
| Key Microbial Genera Increased | Bifidobacterium, Ruminococcus 2 (in rats), Lactobacillus (in humans).[10][14][15] | Lactobacillus, Akkermansia, Escherichia.[11][14] | Lactobacillus.[14][15] | [10][11][14][15] |
| Effect on Lactobacillus | Increased in human studies, but decreased in one rat study.[6][14] | Consistently increased.[14][15] | Increased.[14][15] | [6][14][15] |
| Metabolic Pathway Enrichment | Enriched carbohydrate metabolism pathways.[15] | Varied effects; known to increase SCFA-producers like Akkermansia.[11] | Less pronounced effects compared to this compound and metformin.[14] | [11][14][15] |
| Enterotype | Can induce a specific enterotype dominated by Ruminococcus 2 (in rats).[14][15] | Tends to cluster with control and sitagliptin groups with a Lactobacillus-dominant enterotype.[14][15] | Tends to cluster with control and metformin groups.[14][15] | [14][15] |
Experimental Protocols: A Generalized Approach
The validation of this compound's effects on the gut microbiome typically employs randomized, double-blind, controlled crossover trials. This design is effective for minimizing inter-individual variation in microbial composition.
Key Methodological Steps:
-
Subject Recruitment: Participants are screened based on specific criteria (e.g., diagnosis of prediabetes or T2D, BMI range, no recent antibiotic use).[6][9][13]
-
Study Design: A randomized, double-blind, placebo-controlled crossover design is often used.[6][9] This involves:
-
Randomization: Participants are randomly assigned to an initial treatment arm (this compound or placebo).
-
Treatment Period: A defined period of treatment (e.g., 4 weeks) with either this compound (e.g., 50 mg, three times a day) or a matching placebo.[6][9]
-
Washout Period: A period (e.g., 4-6 weeks) with no treatment to allow the microbiome to return to baseline.[13]
-
Crossover: Participants switch to the alternate treatment arm for a second treatment period.
-
-
Sample Collection: Fecal samples are collected at baseline and at the end of each treatment period for microbial analysis.[6][13] Blood samples are also collected to measure clinical parameters like HbA1c and fasting glucose.[6][7]
-
Microbiota Analysis:
-
DNA Extraction: DNA is extracted from fecal samples.
-
16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified and sequenced to determine bacterial taxonomy and relative abundances.[13][15]
-
Bioinformatic Analysis: Sequencing data is processed to identify OTUs, assess alpha (within-sample) and beta (between-sample) diversity, and perform statistical comparisons of taxa between treatment groups.[6][12]
-
-
Metabolite Analysis: Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to quantify SCFAs and other metabolites in fecal or plasma samples.
Conclusion
The evidence strongly indicates that this compound significantly modulates the gut microbiota's composition and functional capabilities. By increasing the delivery of carbohydrates to the colon, this compound selectively promotes the growth of beneficial bacteria, enhances the production of health-promoting SCFAs, and alters the metabolic landscape of the gut.[1][5][6] These microbial shifts likely contribute to its therapeutic effects, offering benefits that may extend beyond glucose control to include reduced inflammation and improved metabolic signaling.[1][11] However, the response can be diet-dependent and may vary based on an individual's baseline microbiome.[4] For drug development professionals, understanding these interactions is crucial for optimizing therapies, predicting patient response, and potentially developing novel microbiota-targeted treatments for metabolic diseases.
References
- 1. gethealthspan.com [gethealthspan.com]
- 2. Two weeks of this compound treatment shows no effect on gut microbiome composition in patients with type 2 diabetes: a randomised, placebo-controlled, double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]
- 5. francis-press.com [francis-press.com]
- 6. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human microbiome encodes resistance to the antidiabetic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Impairs Gut Bacteroides Growth by Targeting Intracellular GH97 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Effects of Oral Glucose-Lowering Agents on Gut Microbiota and Microbial Metabolites [frontiersin.org]
- 11. ec.bioscientifica.com [ec.bioscientifica.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. ec.bioscientifica.com [ec.bioscientifica.com]
- 14. Effects of metformin, this compound, and sitagliptin monotherapy on gut microbiota in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of metformin, this compound, and sitagliptin monotherapy on gut microbiota in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound impairs gut Bacteroides growth by targeting intracellular glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of Acarbose and SGLT2 inhibitors on cardiovascular outcomes in animal models
A detailed comparative analysis for researchers and drug development professionals.
In the landscape of type 2 diabetes management, both Acarbose, an alpha-glucosidase inhibitor, and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors have demonstrated cardiovascular benefits beyond their glucose-lowering effects. While clinical trials have provided extensive human data, preclinical animal models offer a crucial platform to dissect the underlying mechanisms and direct comparative effects. This guide provides a head-to-head comparison of this compound and SGLT2 inhibitors on cardiovascular outcomes in animal models, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Quantitative Comparison of Cardiovascular Outcomes
To facilitate a clear comparison, the following tables summarize the quantitative data from various animal studies on the effects of this compound and SGLT2 inhibitors on key cardiovascular parameters.
Table 1: Effects on Atherosclerosis
| Parameter | This compound | SGLT2 Inhibitors | Animal Model | Reference |
| Aortic Plaque Area | Significantly reduced | Significantly reduced | ApoE-/- mice, Ldlr-/- mice, Rabbits | [1][2][3] |
| Macrophage Infiltration in Plaques | Reduced | Reduced | ApoE-/- mice | [1][4] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Significantly decreased neointimal expression | Reduced expression | Rabbits, Mice | [1][3] |
| Vascular Smooth Muscle Cell (VSMC) Proliferation | Reduced | Not consistently reported | Rabbits | [1] |
Table 2: Effects on Cardiac Structure and Function
| Parameter | This compound | SGLT2 Inhibitors | Animal Model | Reference |
| Cardiac Fibrosis | Prevented interstitial fibrosis | Attenuated myocardial fibrosis | Rats, Mice | [5][6] |
| Cardiomyocyte Hypertrophy | Prevented | Attenuated | Rats, Mice | [5][6] |
| Cardiac Oxidative Stress | Reduced | Attenuated myocardial oxidative stress | Not specified in abstracts | [6] |
| Improved Cardiac Function | Delayed development of ischemic myocardial lesions | Prevents worsening of cardiac function | Diabetic animal models, Pressure overload-induced heart failure models | [6][7] |
Detailed Experimental Protocols
Understanding the experimental context is crucial for interpreting the data. Below are representative methodologies from the cited studies.
This compound Atherosclerosis Study in Rabbits
-
Animal Model: Male New Zealand White rabbits.
-
Diet: High-cholesterol diet (HCD) to induce atherosclerosis.
-
Drug Administration: this compound was administered orally at doses of 2.5-5.0 mg/kg/day.
-
Duration: 10 weeks.
-
Cardiovascular Assessment: Aortic atheroma severity was assessed by histology. Immunohistochemistry was used to measure the expression of α-actin, PCNA, IL-6, TNF-α, Ras, β-galactosidase, iNOS, and p-AMPK in atherosclerotic lesions.[1]
SGLT2 Inhibitor (Empagliflozin) Cardiac Fibrosis Study in Mice
-
Animal Model: Diabetic mice (db/db).
-
Drug Administration: Empagliflozin was administered to the mice.
-
Cardiovascular Assessment: Myocardial oxidative stress and fibrosis were evaluated. The study focused on the effects of SGLT2 inhibition on these parameters in the context of diabetes.[6]
Mechanistic Insights: Signaling Pathways
The cardiovascular benefits of this compound and SGLT2 inhibitors are attributed to distinct and overlapping signaling pathways.
This compound: Upregulation of AMPK Signaling
This compound has been shown to exert its anti-atherosclerotic effects by upregulating the AMP-activated protein kinase (AMPK) signaling pathway.[1] This pathway is a central regulator of energy metabolism and has known anti-inflammatory and anti-proliferative effects.
Caption: this compound upregulates AMPK, leading to reduced inflammation, VSMC proliferation, and senescence, thereby inhibiting atherosclerosis.
SGLT2 Inhibitors: A Multifaceted Approach
The cardiovascular protective mechanisms of SGLT2 inhibitors are more diverse and include improved cardiac energy metabolism, reduced oxidative stress, and anti-inflammatory effects.[3][6][8]
Caption: SGLT2 inhibitors exert cardioprotective effects through multiple mechanisms including improved hemodynamics, metabolic shifts, and reduced oxidative stress and inflammation.
Experimental Workflow Comparison
A standardized experimental workflow is essential for a direct comparison. The following diagram outlines a potential study design.
Caption: A proposed experimental workflow for the direct head-to-head comparison of this compound and SGLT2 inhibitors on cardiovascular outcomes in an animal model of atherosclerosis.
Conclusion
Both this compound and SGLT2 inhibitors demonstrate significant cardiovascular protective effects in animal models, albeit through different primary mechanisms. This compound appears to strongly influence the inflammatory and proliferative aspects of atherosclerosis via AMPK signaling.[1] In contrast, SGLT2 inhibitors offer a broader spectrum of cardioprotective actions, including beneficial effects on cardiac hemodynamics, metabolism, and oxidative stress.[6][8]
While this guide provides a comparative overview based on existing literature, it is important to note the absence of direct head-to-head comparative studies in animal models. Such studies would be invaluable for elucidating the nuanced differences and potential synergistic effects of these two important classes of drugs. The provided experimental workflow offers a blueprint for future research in this critical area. Researchers and drug development professionals should consider these preclinical findings in the design of future studies and the development of novel cardiovascular therapies.
References
- 1. Pleiotropic effects of this compound on atherosclerosis development in rabbits are mediated via upregulating AMPK signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of SGLT2 Inhibitors on Atherosclerosis: Lessons from Cardiovascular Clinical Outcomes in Type 2 Diabetic Patients and Basic Researches [mdpi.com]
- 3. Impact of sodium glucose cotransporter 2 (SGLT2) inhibitors on atherosclerosis: from pharmacology to pre-clinical and clinical therapeutics [thno.org]
- 4. The Role of SGLT2 Inhibitors in Atherosclerosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the potential of this compound to reduce cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors [ouci.dntb.gov.ua]
- 7. Effects of the alpha-glucosidase inhibitor this compound on the development of long-term complications in diabetic animals: pathophysiological and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects and mechanisms of sodium-glucose cotransporter-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
validating the off-target effects of Acarbose through transcriptomic analysis
A Comparative Guide to the Off-Target Transcriptomic Effects of Acarbose
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This compound, a widely prescribed α-glucosidase inhibitor, effectively manages type 2 diabetes by delaying carbohydrate digestion and absorption. However, its influence extends beyond glucose control, initiating a cascade of off-target effects that are increasingly being unveiled through transcriptomic analysis. These unintended molecular alterations carry significant implications for drug repositioning, understanding side effects, and developing novel therapeutic strategies. This guide provides a comparative analysis of the off-target transcriptomic effects of this compound, supported by experimental data and detailed protocols, to offer a comprehensive resource for the scientific community.
Comparative Analysis of Gene Expression
Transcriptomic studies reveal that this compound modulates a diverse range of genes unrelated to its primary mechanism of action. Below is a summary of differentially expressed genes (DEGs) identified in key studies. For comparison, data from other α-glucosidase inhibitors, Miglitol and Voglibose, are included where available.
Table 1: Summary of Differentially Expressed Genes (DEGs) Following α-Glucosidase Inhibitor Treatment
| Drug | Model System | Key Findings | Number of Significant DEGs | Key Upregulated Genes | Key Downregulated Genes | Reference |
| This compound | Rat Kidney (Rattus norvegicus) | Modulates lipid metabolism and electrolyte balance. | 130 (44 up, 86 down) | Not Specified | Not Specified | [1] |
| This compound | Breast Cancer Model (Mice) | Induces glucose deprivation and metabolic oxidative stress. | Not a transcriptomic study | Caspase-3 (protein level) | Hexokinase-1 (protein level) | [2][3] |
| This compound | Renal Cancer Model (Mice) | Impedes tumor growth in a CD8+ T cell-dependent manner. | Not a full transcriptomic study | IFNγ, TNFα, Perforin, Granzyme B (in CD8+ T cells) | Genes indicative of glycolysis (e.g., GLUT1, LDHA) | [4] |
| Miglitol | Peripheral Leukocytes (Streptozotocin-induced hyperglycemic rats) | Suppresses hyperglycemia-induced inflammation. | Microarray analysis performed | Not Specified | Interleukin-1β, S100a4, S100a6, S100a8, S100a9 | [5] |
| Voglibose | Diabetic KKAy Mice (Ileum) | Ameliorates intestinal inflammation and endoplasmic reticulum (ER) stress. | Microarray analysis performed | Not Specified | Bip, IRE1α, XBP1s, JNK, Selk (protein and gene level) | [6][7] |
Impact on Cellular Signaling Pathways
The off-target effects of this compound are not random; they converge on specific biological pathways. By altering gene expression, this compound can influence processes from inflammation to cellular stress and metabolism, highlighting its potential for broader therapeutic applications.
Table 2: Key Signaling Pathways Modulated by this compound and Alternatives
| Drug | Pathway Category | Specifically Modulated Pathways | Observed Effect | Reference |
| This compound | Metabolism | Lipid Metabolism Pathways | Significant enrichment of DEGs in these pathways in the kidney. | [1] |
| This compound | Inflammation & Immunity | Nox4/NLRP3 Inflammasome Pathway | Inhibition of the pathway, leading to reduced vascular endothelial dysfunction. | [8] |
| This compound | Cancer Biology | CD8+ T Cell-Mediated Anti-Tumor Immunity | Enhancement of T-cell function and reduction in glycolysis-related gene expression in renal tumors. | [4] |
| This compound | Aging | Insulin/IGF-1 Signaling, ATF4 | Modulation of nutrient-sensing pathways related to lifespan extension. | [9] |
| Miglitol | Inflammation | Inflammatory Cytokine Signaling | Suppression of gene expression for pro-inflammatory cytokines in leukocytes. | [5] |
| Voglibose | Cellular Stress | Endoplasmic Reticulum (ER) Stress Pathway | Decreased expression of key ER stress markers in the ileum of diabetic mice. | [7] |
Visualizing the Mechanisms
To clarify the complex interactions, the following diagrams illustrate a key off-target signaling pathway affected by this compound and the typical workflow for a transcriptomic study.
Caption: this compound inhibits the Nox4/NLRP3 inflammasome pathway.
Caption: Standard workflow for transcriptomic analysis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following section details the methodologies employed in a representative study investigating the transcriptomic effects of this compound.
Protocol: Transcriptomic Analysis of this compound Effects on Rat Kidney (Adapted from Frontiers in Pharmacology[1])
-
Animal Model and Treatment:
-
Species: Rattus norvegicus (specific strain not detailed).
-
Groups: Two groups were established: a control group receiving water and a treatment group receiving this compound.
-
Dosing and Duration: The specific dosage and administration period were not detailed in the abstract but involved chronic treatment to assess long-term effects on the kidney.
-
-
Sample Collection and RNA Extraction:
-
Following the treatment period, rats were euthanized, and kidney tissues were immediately harvested.
-
Total RNA was extracted from the kidney tissue samples using a standard protocol (e.g., TRIzol reagent or a commercial kit). RNA quality and quantity were assessed using spectrophotometry and gel electrophoresis.
-
-
RNA Sequencing (RNA-Seq):
-
Library Preparation: RNA-seq libraries were prepared from the extracted total RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing Platform: High-throughput sequencing was performed, likely on an Illumina platform (e.g., HiSeq or NovaSeq), to generate millions of short reads.
-
-
Bioinformatics Analysis:
-
Quality Control: Raw sequencing reads were assessed for quality, and low-quality bases and adapter sequences were trimmed.
-
Alignment: The cleaned reads were aligned to the Rattus norvegicus reference genome using alignment software such as TopHat.
-
Gene Expression Quantification: The number of reads mapping to each gene was counted. Software like Cufflinks was used to calculate expression levels in Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differential Expression Analysis: Statistical analysis was performed to identify genes with significant expression changes between the this compound-treated and control groups. A common criterion is a log2 fold change > 1 and a p-value < 0.05.
-
Pathway and Functional Enrichment Analysis: Differentially expressed genes were analyzed using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and signaling pathways.
-
Conclusion
Transcriptomic analysis provides compelling evidence that this compound's biological effects are not confined to α-glucosidase inhibition. The drug significantly modulates gene expression related to lipid metabolism, inflammation, and cellular stress, particularly in the kidney.[1][8] These off-target effects, when compared to other inhibitors like Miglitol and Voglibose, reveal both common and unique molecular signatures.[5][7] While Miglitol and Voglibose also show anti-inflammatory and stress-reducing properties, this compound's impact on lipid metabolism pathways in the kidney appears distinct in the cited literature.[1]
For researchers and drug developers, these findings open new avenues for investigation. The potential of this compound in managing conditions with inflammatory or metabolic dysregulation components, such as chronic kidney disease or certain cancers, warrants further exploration.[1][4] This guide serves as a foundational resource for designing future studies aimed at harnessing the full therapeutic potential of this compound and other α-glucosidase inhibitors.
References
- 1. Frontiers | Gene Cascade Shift and Pathway Enrichment in Rat Kidney Induced by this compound Through Comparative Analysis [frontiersin.org]
- 2. Glucose Deprivation Induced by this compound and Oncolytic Newcastle Disease Virus Promote Metabolic Oxidative Stress and Cell Death in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose Deprivation Induced by this compound and Oncolytic Newcastle Disease Virus Promote Metabolic Oxidative Stress and Cell Death in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The alpha-glucosidase inhibitor miglitol decreases glucose fluctuations and gene expression of inflammatory cytokines induced by hyperglycemia in peripheral leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Voglibose Regulates the Secretion of GLP-1 Accompanied by Amelioration of Ileal Inflammatory Damage and Endoplasmic Reticulum Stress in Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effects of this compound against vascular endothelial dysfunction through inhibiting Nox4/NLRP3 inflammasome pathway in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of Acarbose and Other Alpha-Glucosidase Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Acarbose against other prominent alpha-glucosidase inhibitors (AGIs), including Miglitol and Voglibose. Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that reduce postprandial hyperglycemia by delaying the digestion and absorption of carbohydrates in the small intestine.[1][2] They achieve this by competitively and reversibly inhibiting key enzymes: pancreatic alpha-amylase, which breaks down complex starches, and intestinal alpha-glucosidases, which convert oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[3][4] This guide summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological and experimental pathways to aid in research and development.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from preclinical studies, comparing the inhibitory potency and in vivo efficacy of this compound, Miglitol, and Voglibose.
Table 1: In Vitro Comparative Efficacy of Alpha-Glucosidase Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. It is important to note that reported IC50 values for the same compound can vary significantly across studies. This variability often stems from different experimental conditions, such as the source of the enzyme (e.g., yeast, rat intestine), the substrate used (e.g., pNPG, sucrose), and incubation parameters.
| Inhibitor | Target Enzyme | Reported IC50 | Source Organism |
| This compound | α-Glucosidase | 562.22 ± 20.74 µM | Saccharomyces cerevisiae |
| α-Amylase | 228.23 ± 22.34 µM | Porcine Pancreas | |
| α-Glucosidase | 0.28 ± 0.019 mg/mL | Not Specified | |
| α-Amylase | 0.258 ± 0.017 mg/mL | Not Specified | |
| Miglitol | α-Glucosidase | Direct comparative preclinical data not available in sourced literature. | - |
| α-Amylase | Direct comparative preclinical data not available in sourced literature. | - | |
| Voglibose | α-Glucosidase | Direct comparative preclinical data not available in sourced literature. | - |
| α-Amylase | Direct comparative preclinical data not available in sourced literature. | - |
Table 2: In Vivo Comparative Efficacy in Preclinical Animal Models
Preclinical studies in rodent models are crucial for evaluating the physiological effects of alpha-glucosidase inhibitors on postprandial glycemia.
| Inhibitor | Animal Model | Dosage | Key Findings |
| This compound | Streptozotocin-induced diabetic rats | 8 mg/100 g body weight | - Significantly decreased peak plasma glucose and total incremental glucose.[5]- Inhibited rice starch digestion by 65 ± 2%.[5]- Inhibited potato starch digestion by 38 ± 9%.[5] |
| Miglitol | Streptozotocin-induced diabetic rats | 2 mg/100 g body weight | - Exhibited similar inhibitory effect to 8 mg of this compound with corn or rice starch, indicating higher potency on a weight basis.[5]- Inhibited potato starch digestion by 58 ± 11%.[5]- Inhibited rice starch digestion by 30 ± 9%.[5] |
| Voglibose | Various (Primarily clinical studies) | N/A (Preclinical) | - Preclinical head-to-head comparative data with this compound was not prominently available in the sourced literature. Clinical studies suggest comparable efficacy in reducing HbA1c and postprandial glucose, with potentially fewer gastrointestinal side effects than this compound.[6][7] |
Key Signaling and Experimental Pathways
Visual diagrams help clarify the complex mechanisms and workflows involved in the preclinical assessment of alpha-glucosidase inhibitors.
Mechanism of Action
Alpha-glucosidase inhibitors act locally within the lumen of the small intestine. They bind to the active sites of alpha-glucosidase enzymes located on the brush border of intestinal cells, preventing the breakdown of complex carbohydrates into simple, absorbable sugars.
Caption: Mechanism of Alpha-Glucosidase Inhibitors (AGIs) in the intestine.
Influence on GLP-1 Secretion
By delaying carbohydrate digestion, AGIs ensure that more undigested carbohydrates reach the distal part of the small intestine. This stimulates the intestinal L-cells to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion and provides additional glycemic control.
Caption: AGIs enhance GLP-1 secretion by delaying carbohydrate digestion.
Experimental Workflow for In Vivo Efficacy
A typical preclinical study to assess the in vivo efficacy of an alpha-glucosidase inhibitor follows a structured workflow, from animal model preparation to data analysis.
Caption: Standard workflow for a preclinical oral tolerance test with AGIs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Alpha-Glucosidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit α-glucosidase enzyme activity.
-
Enzyme and Substrate Preparation: An α-glucosidase enzyme solution is prepared from a source such as Saccharomyces cerevisiae or rat intestinal acetone powder. The substrate solution is typically p-nitrophenyl-α-D-glucopyranoside (pNPG) dissolved in a phosphate or citrate buffer.
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the α-glucosidase enzyme solution for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Reaction Termination and Measurement: After a second incubation period, the reaction is stopped by adding a strong base, such as sodium carbonate (Na₂CO₃). The amount of p-nitrophenol released from the hydrolysis of pNPG is quantified by measuring the absorbance at 405 nm using a spectrophotometer.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control (without the inhibitor). The IC50 value is then determined from the dose-response curve.
In Vivo Oral Starch/Sucrose Tolerance Test
This protocol, based on studies like the comparison of this compound and Miglitol in rats[5], evaluates the effect of an inhibitor on postprandial blood glucose levels in an animal model.
-
Animal Model: Male rats (e.g., Wistar or Sprague-Dawley) are used. For diabetes models, diabetes may be induced with an agent like streptozotocin (STZ) several days before the experiment.
-
Acclimatization and Fasting: Animals are acclimatized to the laboratory conditions and then fasted overnight (e.g., 12-16 hours) with free access to water.
-
Grouping and Baseline Measurement: Animals are randomly assigned to control and treatment groups. A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose.
-
Administration: The test inhibitor (e.g., this compound at 8 mg/100g body weight or Miglitol at 2 mg/100g body weight) or a vehicle (for the control group) is administered orally via gavage. This is immediately followed by an oral load of a carbohydrate source, such as corn starch, rice starch, or sucrose (e.g., 0.5 g/100 g body weight).[5]
-
Blood Sampling: Blood samples are collected at subsequent time points (e.g., 30, 60, 90, and 120 minutes) after the carbohydrate load.
-
Data Analysis: Blood glucose concentrations are plotted against time for each group. Key parameters for comparison include the peak blood glucose concentration and the total area under the curve (AUC) for the incremental glucose response. Statistical analysis is performed to determine significant differences between the treatment and control groups.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Alpha-Glucosidase and Alpha-Amylase Inhibitors in Type 2 Diabetes Management: Ins… [ouci.dntb.gov.ua]
- 3. The effect of miglitol and this compound after an oral glucose load: a novel hypoglycaemic mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. picmonic.com [picmonic.com]
- 5. The effect of this compound and miglitol (BAY-M-1099) on postprandial glucose levels following ingestion of various sources of starch by nondiabetic and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Efficacy and safety of voglibose in comparison with this compound in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acarbose and Metformin on Bile Acid Metabolism
An Objective Guide for Researchers and Drug Development Professionals
Acarbose and Metformin, two widely prescribed oral antihyperglycemic agents, exert their glucose-lowering effects through distinct primary mechanisms. However, a growing body of evidence reveals a significant overlap in their secondary actions, particularly in their profound impact on bile acid (BA) metabolism. These alterations, mediated largely through the gut microbiome, contribute significantly to their therapeutic efficacy and present novel avenues for drug development. This guide provides a detailed comparison of their effects, supported by experimental data, protocols, and pathway visualizations.
Core Mechanisms of Action
This compound , an alpha-glucosidase inhibitor, acts locally in the small intestine to delay carbohydrate digestion and absorption. This leads to an increased flow of undigested carbohydrates to the distal intestine, fundamentally altering the substrate availability for the gut microbiota.[1]
Metformin , a biguanide, has a more complex and systemic mechanism, including the reduction of hepatic glucose production. However, its gastrointestinal effects are crucial. Metformin modulates the gut microbiome, inhibits the intestinal reabsorption of bile acids, and influences key signaling pathways that regulate glucose homeostasis.[2][3]
Impact on Bile Acid Profile: A Quantitative Comparison
Both drugs significantly alter the composition of the circulating and intestinal bile acid pool, generally shifting the balance from secondary to primary bile acids. This is primarily achieved by modulating the metabolic activity of the gut microbiota.
| Parameter | Effect of this compound | Effect of Metformin |
| Primary Bile Acids (PBA) | Increased (Cholic Acid - CA, Chenodeoxycholic Acid - CDCA)[4] | Increased (Cholic Acid - CA)[5] |
| Secondary Bile Acids (SBA) | Decreased (Deoxycholic Acid - DCA, Lithocholic Acid - LCA)[4] | Decreased (Deoxycholic Acid - DCA, Lithocholic Acid - LCA)[5] |
| PBA/SBA Ratio | Increased | Increased (trend observed)[5] |
| Unconjugated/Conjugated BA Ratio | Increased | Data less conclusive, but some studies show increases in specific unconjugated forms. |
| Specific Bile Acids | ↓ Conjugated deoxycholic acids[4] | ↑ Ursodeoxycholic acid (UDCA), Tauroursodeoxycholic acid (TUDCA)[5] |
| Total Bile Acids | Variable effects reported. | ↑ Total BA concentration in cecum (short-term)[6] |
Signaling Pathways and Mechanistic Actions
The alterations in bile acid pools induced by this compound and Metformin have significant downstream effects on host signaling pathways, particularly those involving the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
This compound: Gut Microbiota-Mediated Pathway
This compound's primary impact is indirect. By increasing carbohydrate delivery to the colon, it promotes the growth of saccharolytic bacteria like Bifidobacterium and Lactobacillus.[4] These bacteria have high bile salt hydrolase (BSH) activity, which de-conjugates primary bile acids. The altered microbial community structure also leads to a reduction in bacteria responsible for the 7α-dehydroxylation step, which converts primary BAs into secondary BAs.[7]
Caption: this compound's impact on bile acid metabolism via gut microbiota modulation.
Metformin: A Multi-faceted Intestinal Pathway
Metformin exerts a more direct influence on host machinery while also altering the gut microbiota. It can inhibit the apical sodium-dependent bile acid transporter (ASBT), reducing BA reabsorption in the ileum.[3] This increases the concentration of bile acids in the colonic lumen, where they can activate TGR5 on enteroendocrine L-cells to stimulate glucagon-like peptide-1 (GLP-1) secretion.[8][9] Furthermore, metformin treatment has been shown to decrease the abundance of Bacteroides fragilis in the gut. This reduction in B. fragilis leads to lower bile salt hydrolase (BSH) activity, resulting in an increase of the specific bile acid glycoursodeoxycholic acid (GUDCA). GUDCA acts as an intestinal FXR antagonist, which contributes to improved metabolic outcomes.[10]
Caption: Metformin's mechanisms impacting bile acid signaling and GLP-1 secretion.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are summaries of typical protocols used in studies evaluating the effects of this compound and Metformin on bile acid metabolism.
Protocol 1: Human Intervention Study (this compound)
-
Study Design: Randomized, controlled intervention study.[4]
-
Participants: Treatment-naïve patients with type 2 diabetes (T2D).
-
Intervention: this compound (e.g., 50 mg, three times daily) or a comparator/placebo for a duration of 3 months.[4]
-
Sample Collection: Fasting blood and fecal samples collected at baseline and at the end of the treatment period.
-
Bile Acid Analysis: Plasma and fecal bile acids are extracted and quantified using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). This allows for the identification and quantification of individual conjugated and unconjugated bile acid species.
-
Microbiota Analysis: DNA is extracted from fecal samples, and the 16S rRNA gene (e.g., V3-V4 region) is sequenced to determine the composition and relative abundance of bacterial taxa.
Protocol 2: Animal Model Study (Metformin)
-
Study Design: Controlled study using a diet-induced obesity mouse model (e.g., C57BL/6J mice on a high-fat diet).[5][10]
-
Animal Model: Male db/db mice or high-fat diet-fed mice are commonly used to model T2D and metabolic dysfunction.[6]
-
Intervention: Metformin administered via oral gavage (e.g., 300 mg/kg/day) or in drinking water for a period ranging from 1 day to several weeks.[5][6]
-
Sample Collection: Cecal contents, liver tissue, and plasma are collected post-euthanasia.
-
Bile Acid Analysis: UHPLC-MS is used to profile bile acids in cecum, liver, and plasma.
-
Gene Expression Analysis: RNA is extracted from intestinal and liver tissues. Quantitative real-time PCR (qPCR) is performed to measure the expression of genes involved in bile acid synthesis and transport (e.g., Cyp7a1, Bsep, Asbt) and signaling (e.g., Fxr, Fgf15).
Caption: General experimental workflow for studying drug effects on bile acids.
Conclusion and Future Directions
Both this compound and Metformin significantly reshape the bile acid pool, primarily by modulating the gut microbiota and intestinal environment.
-
This compound acts more indirectly, leveraging its carbohydrate-blocking effect to foster a gut environment that favors primary over secondary bile acids.
-
Metformin employs a dual approach, altering the microbiota while also directly impacting host bile acid transport and signaling, leading to FXR antagonism and TGR5-mediated GLP-1 secretion.
The convergence of their effects on the gut-bile acid-incretin axis highlights this pathway as a critical therapeutic target for metabolic diseases. For researchers and drug developers, these findings underscore the importance of considering the gut microbiome as an active mediator of pharmacodynamics. Future research should focus on identifying the specific bacterial species and enzymatic pathways responsible for these changes, potentially leading to the development of next-generation therapeutics that can replicate these metabolic benefits with greater precision and fewer side effects.
References
- 1. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]
- 2. Mechanism of glucose-lowering by metformin in type 2 diabetes: Role of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Gut microbiota may help predict which patients with type 2 diabetes [gutmicrobiotaforhealth.com]
- 5. Metformin treatment for 8 days impacts multiple intestinal parameters in high-fat high-sucrose fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin impacts cecal bile acid profiles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Metformin-induced glucagon-like peptide-1 secretion contributes to the actions of metformin in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
Acarbose's Neuroprotective Potential in Ischemic Stroke: An Evidence-Based Comparison
An In-Depth Guide for Researchers and Drug Development Professionals
The quest for effective neuroprotective therapies in the acute phase of ischemic stroke remains a critical challenge in neuroscience and drug development. While numerous compounds have shown promise in preclinical studies, translation to clinical efficacy has been largely disappointing. This guide provides a comparative analysis of the emerging evidence for the neuroprotective effects of Acarbose, an alpha-glucosidase inhibitor, against established alternative agents with demonstrated in vivo activity in ischemic stroke models.
Recent in vitro findings have positioned this compound as a compelling candidate for neuroprotection. This guide will objectively present the current experimental data for this compound, juxtaposed with in vivo data from more extensively studied neuroprotective agents, namely the free radical scavenger Edaravone and Glucagon-like peptide-1 receptor agonists (GLP-1 RAs). By detailing experimental protocols, presenting quantitative data in a comparative format, and visualizing key pathways and workflows, this guide aims to provide researchers with a clear perspective on the current validation status of this compound and the necessary next steps for its potential development as a stroke therapeutic.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the available quantitative data for this compound (in vitro) and the comparator agents, Edaravone and a GLP-1 Receptor Agonist (in vivo), in models of ischemic stroke.
Table 1: this compound - In Vitro Neuroprotective Effects in an Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
| Parameter | Vehicle Control | This compound (0.1 µM) | Fold Change / Percent Change | Reference |
| Cell Viability (%) | 34.7% | 98.19% | ~2.8-fold increase | [1] |
| Neurite Length (µm) | ~150 µm | ~250 µm | ~1.67-fold increase | [1] |
| BCL2 Expression | Decreased | Increased | Upregulated | [1] |
| BAX Expression | Increased | Decreased | Downregulated | [1] |
| TNFα Expression | Increased | Decreased | Downregulated | [1] |
Data derived from an in vitro study on SH-SY5Y cells subjected to 2 hours of OGD followed by 22-48 hours of reperfusion.
Table 2: Edaravone - In Vivo Neuroprotective Effects in a Middle Cerebral Artery Occlusion (MCAO) Model
| Animal Model | Parameter | Vehicle Control | Edaravone (3 mg/kg) | Percent Reduction | Reference |
| Rat (90-min MCAO) | Infarct Volume (%) | ~40% | ~25% | ~37.5% | [2] |
| Rat (90-min MCAO) | Brain Swelling (%) | ~15% | ~8% | ~46.7% | [2] |
| Mouse (1-hr MCAO) | Infarct Volume (%) | ~55% | ~30% | ~45.5% | [3] |
| Rat (MCAO/R) | Neurological Score | Increased | Decreased | Improvement | [4] |
Data from various in vivo studies in rodent models of transient focal cerebral ischemia.
Table 3: GLP-1 Receptor Agonist (Liraglutide) - In Vivo Neuroprotective Effects in an MCAO Model
| Animal Model | Parameter | Vehicle Control | Liraglutide | Percent Reduction | Reference |
| Mouse (MCAO) | Infarct Volume (%) | ~35% | ~15% | ~57% | [5] |
| Rat (90-min MCAO) | Infarct Volume (%) | Not specified | Not specified | ~80% (with RIC) | [6] |
| Mouse (MCAO) | Neurological Deficit | Increased | Decreased | Improvement | [5] |
Data from in vivo studies demonstrating the neuroprotective effects of GLP-1 RAs in rodent MCAO models.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches, the following diagrams illustrate the proposed signaling pathway for this compound's neuroprotective action and a typical experimental workflow for validating neuroprotective agents in an in vivo ischemic stroke model.
Caption: Proposed signaling pathway for this compound's neuroprotection.
Caption: Standard workflow for in vivo validation of neuroprotective agents.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the critical evaluation of the presented data.
This compound: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Protocol
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Ischemia Induction: Cells are washed with glucose-free DMEM and incubated in an anaerobic chamber with an atmosphere of 5% CO2, 10% H2, and 85% N2 for 2 hours to induce oxygen-glucose deprivation (OGD).
-
Reperfusion and Treatment: Following OGD, the medium is replaced with complete culture medium, and the cells are returned to a normoxic incubator (5% CO2, 95% air) for 22 to 48 hours. This compound (at various concentrations, with 0.1 µM being most effective) is administered at 1 and 12 hours post-OGD.[1]
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using the MTT assay.[1]
-
Neurite Outgrowth: Assessed by immunofluorescence staining and measurement of neurite length and number.[1]
-
Gene Expression: Analyzed by RT-qPCR for genes related to apoptosis (BAX, NOXA), survival (BCL2, EPO, VEGF), and inflammation (TNFα).[1]
-
Mechanism of Action: Investigated through fluorescence staining for phosphorylated p53 to assess the inhibition of the DAPK1-p53 interaction.[1]
-
Edaravone: In Vivo Middle Cerebral Artery Occlusion (MCAO) Protocol
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.[2][3]
-
Ischemia Induction: Transient focal cerebral ischemia is induced by inserting a silicone-coated filament into the internal carotid artery to occlude the middle cerebral artery (MCA) for a duration of 60 to 90 minutes.[2][3] Reperfusion is initiated by withdrawing the filament.
-
Treatment: Edaravone (typically 3 mg/kg) is administered intravenously, often with an initial dose at the time of occlusion or reperfusion, and sometimes with subsequent doses.[2][3]
-
Assessment of Neuroprotection:
-
Infarct Volume: Measured 24 hours after MCAO by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[2][3]
-
Neurological Deficit: Evaluated using a neurological severity score (NSS) at various time points after reperfusion.[4]
-
Biomarkers: Levels of inflammatory markers (e.g., IL-1β, TNF-α) and oxidative stress markers (e.g., MDA) are measured in plasma or brain tissue using ELISA, Western blot, or cytokine arrays.[2][4]
-
GLP-1 Receptor Agonist: In Vivo Middle Cerebral Artery Occlusion (MCAO) Protocol
-
Ischemia Induction: Similar to the Edaravone protocol, transient MCAO is induced for a defined period (e.g., 90 minutes).[5][6]
-
Treatment: GLP-1 RAs such as Liraglutide are administered, often via intraperitoneal or intravenous injection, at various time points before or after the ischemic insult.[5]
-
Assessment of Neuroprotection:
-
Infarct Volume: Quantified using TTC staining at 24 hours or later time points post-MCAO.[5][6]
-
Neurological Function: Assessed using behavioral tests such as the modified neurological severity score (mNSS).[5]
-
Mechanistic Studies: Analysis of apoptosis (e.g., TUNEL staining), oxidative stress, and inflammation in the brain tissue.[5]
-
Concluding Remarks and Future Directions
The available in vitro evidence strongly suggests that this compound possesses significant neuroprotective and neuro-regenerative potential. Its mechanism of action, involving the inhibition of the DAPK1-p53 interaction and modulation of key genes related to cell survival and inflammation, presents a novel therapeutic avenue for ischemic stroke.[1]
However, a critical gap exists in the validation of these findings in in vivo models of ischemic stroke. While agents like Edaravone and GLP-1 RAs have a more established preclinical profile with demonstrated efficacy in reducing infarct volume and improving neurological outcomes in rodent MCAO models, this compound's performance in a living organism remains to be elucidated.[2][3][4][5][6]
Therefore, the immediate and crucial next step for advancing this compound as a potential stroke therapeutic is to conduct rigorous in vivo studies. Following the standard experimental workflow outlined above, future research should aim to:
-
Determine the optimal dosage, therapeutic window, and route of administration for this compound in an MCAO model.
-
Quantify its effect on infarct volume and neurological function.
-
Validate the proposed mechanisms of action by examining the DAPK1-p53 pathway and relevant downstream targets in vivo.
Such studies will be instrumental in determining whether the promising in vitro neuroprotective effects of this compound can be translated into meaningful therapeutic benefits for ischemic stroke. The findings will be essential for guiding a go/no-go decision for further preclinical and potential clinical development.
References
- 1. An integrated chemo-informatics and in vitro experimental approach repurposes this compound as a post-ischemic neuro-protectant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 4. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the neuroprotective effect of GLP‐1 receptor agonist peptide on cerebral ischemia‐reperfusion injury by Quantitative Proteomics Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Acarbose's Long-Term Effects on Aging in Mouse Models Versus Leading Alternatives
An in-depth guide for researchers and drug development professionals on the experimental evidence behind Acarbose, Rapamycin, and Metformin as geroprotective agents.
The quest to slow the biological processes of aging has identified several promising pharmacological interventions. Among these, this compound, an alpha-glucosidase inhibitor used to treat type 2 diabetes, has emerged as a robust agent for extending lifespan and improving healthspan in mouse models. This guide provides a comparative analysis of the long-term effects of this compound, contrasting its performance with two other leading anti-aging drug candidates, Rapamycin and Metformin. The information is compiled from key studies, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Quantitative Comparison of Lifespan Extension
The following tables summarize the key findings from long-term studies of this compound, Rapamycin, and Metformin in various mouse models. These data highlight the significant lifespan-extending effects of these compounds, with notable differences based on sex, genetic background, and the age at which treatment begins.
Table 1: Long-Term Effects of this compound on Lifespan in Mice
| Mouse Strain | Dose (ppm in diet) | Treatment Start Age | Median Lifespan Increase (Male) | Median Lifespan Increase (Female) | Key Healthspan Improvements |
| UM-HET3 | 1000 | 4 months | 22%[1] | 5%[2] | Reduced age-related lesions in heart and kidney, improved cardiac health.[3][4][5] |
| UM-HET3 | 400, 1000, 2500 | 8 months | 11-17%[6] | 4-5%[6] | Reduced lung tumors in males, diminished liver degeneration, improved rotarod performance in females.[6][7] |
| UM-HET3 | 1000 | 16 months | 6%[8] | 2%[8] | Improved rotarod performance.[8] |
| C57BL/6 | 1000 | 20 months | Not specified | Not specified | Decreased age-related lesions in the heart and kidney.[3][4] |
Table 2: Long-Term Effects of Rapamycin on Lifespan in Mice
| Mouse Strain | Dose (ppm in diet) | Treatment Start Age | Median Lifespan Increase (Male) | Median Lifespan Increase (Female) | Key Healthspan Improvements |
| UM-HET3 | 42 | 9 months | 23%[8] | 26%[8] | Improved physical performance, reduced cardiac hypertrophy.[8] |
| UM-HET3 | 42 | 20 months | 9%[8] | 14%[8] | Delays cancer incidence and progression.[9] |
| C57BL/6 | 14 | 4 months | Not specified | Not specified | Improved grip strength in females, reduced sleep fragmentation.[10] |
Table 3: Long-Term Effects of Metformin on Lifespan in Mice
| Mouse Strain | Dose (% w/w in diet) | Treatment Start Age | Median Lifespan Increase (Male) | Median Lifespan Increase (Female) | Key Healthspan Improvements |
| C57BL/6 | 0.1% | Middle Age | ~5%[11][12] | Not specified | Improved physical performance, increased insulin sensitivity, reduced cholesterol.[11] |
| B6C3F1 | 0.1% | Middle Age | Lifespan extension observed | Not specified | Improved healthspan.[11] |
| Diversity Outbred (DO) | 0.1% | 2 months | Potential deleterious impact on lifespan | No significant effect on lifespan | Impaired glucose tolerance in females, reduced pyruvate and insulin tolerance in males.[13] |
| Aged Female Mice | 100 mg/kg/day | 20 months | Not applicable | No lifespan extension[14] | Did not improve cardiac function.[14] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the results of these longevity studies. Below are summaries of key experimental protocols used in the cited research.
Longevity and Healthspan Studies:
-
Animal Models: The most frequently used mouse model in these studies is the genetically heterogeneous UM-HET3 mouse, which is considered a good model for the diverse human population.[6][8] C57BL/6 and B6C3F1 inbred strains have also been utilized.[3][11]
-
Drug Administration: this compound, Rapamycin, and Metformin are typically administered orally, mixed into the standard rodent chow at specified concentrations (ppm or % w/w).[6][8][11]
-
Treatment Duration: For lifespan studies, treatments are administered from a specified age until the natural death of the animal.[6][8][11] Healthspan assessments are conducted at various ages throughout the study.[8][10]
-
Healthspan Assessments: A battery of tests is used to assess overall health and function, including:
-
Rotarod Performance: To measure balance, coordination, and motor function.[6][8] Mice are placed on a rotating rod that gradually accelerates, and the time until they fall is recorded.[8]
-
Grip Strength: To assess muscle strength.
-
Pathology Analysis: At the end of life, tissues are collected and examined for age-related lesions and tumors.[3][4][6]
-
Metabolic Assessments: Including glucose tolerance tests, insulin tolerance tests, and measurements of blood lipids and glycated hemoglobin.[11]
-
Cardiac Function: Assessed through methods like echocardiography to measure heart structure and function.[5][8]
-
Molecular Assays:
-
Western Blotting: Used to quantify the levels of specific proteins and their phosphorylation status, providing insights into signaling pathway activity (e.g., mTORC1 signaling via phosphorylation of S6 ribosomal protein).[15]
-
RNA Sequencing: To analyze changes in gene expression in response to drug treatment, offering a broad view of the molecular changes occurring in tissues like the brain.[16]
-
Microbiome Analysis: Fecal samples are collected to analyze the composition of the gut microbiota, typically through 16S rRNA gene sequencing.[17]
Signaling Pathways and Mechanisms of Action
The pro-longevity effects of this compound, Rapamycin, and Metformin are mediated by distinct yet sometimes overlapping molecular pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: this compound's mechanism of action in promoting longevity.
Caption: Key signaling pathways for Rapamycin and Metformin in aging.
Comparative Discussion
This compound: The primary mechanism of this compound is the inhibition of alpha-glucosidase in the small intestine, which delays carbohydrate digestion and reduces post-meal glucose spikes.[1][2][6] This mode of action mimics some aspects of caloric restriction.[11][17] A key differentiator for this compound is its profound impact on the gut microbiome.[1][17][18] By allowing more complex carbohydrates to reach the colon, it fosters the growth of beneficial bacteria that produce short-chain fatty acids (SCFAs), which have anti-inflammatory effects.[1][18] this compound has also been shown to reduce systemic inflammation by inhibiting the NF-κB pathway.[1][18][19] The longevity effects of this compound are notably more pronounced in male mice.[2][20]
Rapamycin: As a specific inhibitor of the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1), Rapamycin is one of the most potent and well-studied anti-aging compounds.[8][21][22] Inhibition of mTORC1 signaling leads to a reduction in protein synthesis and an increase in autophagy, a cellular recycling process that clears damaged components.[16] Rapamycin consistently extends lifespan in both male and female mice, though some studies suggest a greater effect in females.[8][23] A significant portion of its lifespan-extending effect is attributed to its ability to delay the onset of cancer.[9][21]
Metformin: This widely prescribed diabetes drug primarily acts by activating AMP-activated protein kinase (AMPK), a key energy sensor in cells.[11] This leads to reduced glucose production in the liver and increased insulin sensitivity.[11][17] Metformin has been shown to increase antioxidant protection and reduce chronic inflammation.[11] However, its effects on lifespan in mice have been less consistent than those of this compound and Rapamycin, with some studies showing modest benefits, particularly in males, while others report neutral or even negative effects, especially when initiated at a young age in genetically diverse mice.[11][12][13][14]
Synergistic Effects: Interestingly, studies combining this compound and Rapamycin have shown synergistic effects, extending lifespan in mice more than either drug alone.[19] This suggests that targeting different, complementary aging pathways—glucose metabolism and the gut microbiome with this compound, and mTOR signaling with Rapamycin—may be a superior strategy for promoting longevity.
Conclusion
This compound stands out as a compelling anti-aging intervention with a unique mechanism of action centered on modulating carbohydrate metabolism and the gut microbiome. Its strong, reproducible lifespan-extending effects, particularly in male mice, position it as a key compound for further research. While Rapamycin demonstrates broader efficacy across sexes through its potent inhibition of the mTOR pathway, and Metformin offers benefits through AMPK activation, the distinct and complementary actions of this compound make it a valuable tool in the development of strategies to promote healthy aging. The sex-specific differences observed across all three compounds underscore the importance of considering sex as a biological variable in aging research. Future studies should continue to explore the long-term healthspan benefits of these drugs and the potential for combination therapies to achieve even greater gains in longevity.
References
- 1. gethealthspan.com [gethealthspan.com]
- 2. This compound Extends Life in Mice – Fight Aging! [fightaging.org]
- 3. scienceopen.com [scienceopen.com]
- 4. The antidiabetic drug this compound suppresses age-related lesions in C57BL/6 mice in an organ dependent manner | Gupta | Aging Pathobiology and Therapeutics [antpublisher.com]
- 5. JCI Insight - this compound has sex-dependent and -independent effects on age-related physical function, cardiac health, and lipid biology [insight.jci.org]
- 6. This compound improves health and lifespan in aging HET3 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves health and lifespan in aging HET3 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early or Late-Life Treatment With this compound or Rapamycin Improves Physical Performance and Affects Cardiac Structure in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin slows aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Health Effects of Long-Term Rapamycin Treatment: The Impact on Mouse Health of Enteric Rapamycin Treatment from Four Months of Age throughout Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. livescience.com [livescience.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Effect of Metformin on Cardiac Metabolism and Longevity in Aged Female Mice [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. A cocktail of rapamycin, this compound, and phenylbutyrate prevents age-related cognitive decline in mice by targeting multiple aging pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gethealthspan.com [gethealthspan.com]
- 18. Extension of the Life Span by this compound: Is It Mediated by the Gut Microbiota? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gethealthspan.com [gethealthspan.com]
- 20. This compound extends lifespan in mice [jax.org]
- 21. Rapamycin makes mice live longer, but hardly slows down the aging process [nachrichten.idw-online.de]
- 22. sciencedaily.com [sciencedaily.com]
- 23. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Acarbose in a Laboratory Setting: A Comprehensive Guide
For Immediate Reference: Acarbose is classified as a non-hazardous pharmaceutical waste. The primary recommended disposal method is incineration. Under no circumstances should this compound waste be disposed of down the drain or in regular trash without proper deactivation.
This guide provides essential safety and logistical information for the proper disposal of this compound in research, scientific, and drug development settings. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Waste Characterization and Segregation
This compound, an alpha-glucosidase inhibitor, is not classified as a hazardous substance for transport.[1][2] However, all pharmaceutical waste should be handled with care to prevent environmental contamination.
Step-by-step procedure for waste characterization and segregation:
-
Identify this compound Waste: This includes expired or unused pure this compound, contaminated materials (e.g., weighing boats, gloves, paper towels), and solutions containing this compound.
-
Segregate from Hazardous Waste: this compound waste should be collected separately from RCRA (Resource Conservation and Recovery Act) hazardous waste.
-
Use Designated Waste Containers: Collect all this compound waste in a dedicated, clearly labeled, leak-proof container. The container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration" and should include the name "this compound."
Routine Disposal of this compound Waste
The recommended method for the final disposal of this compound is incineration by a licensed hazardous material disposal company.[1][2][3]
Step-by-step procedure for routine disposal:
-
Container Management: Ensure the designated this compound waste container is kept closed when not in use.
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and incineration of the this compound waste.
-
Documentation: Maintain a log of the accumulated this compound waste, including quantities and dates of generation, as per your institution's policies.
Spill Management
In the event of an this compound spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Step-by-step procedure for spill cleanup:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and gloves. For larger spills where dust may be generated, a respirator may be necessary.[4]
-
Contain the Spill: If it is a solid, carefully sweep up the spilled this compound to avoid creating dust.[1] If it is a liquid, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the Waste: Place the swept-up solid or the absorbent material into a designated, labeled waste container for this compound.
-
Decontaminate the Area: Clean the spill area with soap and water or a suitable laboratory detergent.
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) should be placed in the this compound waste container.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be decontaminated before reuse or disposal.
Step-by-step procedure for equipment decontamination:
-
Initial Cleaning: Remove any gross this compound contamination from the equipment.
-
Washing: Wash the equipment thoroughly with soap and water.[1] For glassware or other compatible equipment, rinsing with a suitable solvent may also be effective.
-
Rinsing: Rinse the equipment with water and then with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it according to standard laboratory procedures.
-
Verification: For critical applications, a validated analytical method may be used to confirm the absence of this compound residues.
Quantitative Data for Disposal
| Parameter | Guideline for Non-Hazardous Pharmaceutical Waste Incineration |
| Operating Temperature | Typically between 850°C and 1100°C |
| Residence Time | A minimum of 2 seconds in the secondary combustion chamber |
| Destruction and Removal Efficiency (DRE) | Generally >99.99% |
Note: These are general guidelines for the incineration of non-hazardous pharmaceutical waste and are not specific to this compound. The exact operational parameters will be determined by the licensed waste disposal facility in accordance with their permits and regulations.
Experimental Protocols
Currently, there are no standardized experimental protocols for the chemical degradation of this compound in a laboratory setting for disposal purposes. Research on this compound degradation has primarily focused on its metabolism by gut microbiota. Therefore, the recommended and most reliable method of disposal remains incineration.
This compound Disposal Workflow
Caption: this compound waste management workflow in a laboratory setting.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
